molecular formula C7H18N2O4 B1585716 2-(Piperazin-1-yl)propanoic acid dihydrate CAS No. 824414-03-1

2-(Piperazin-1-yl)propanoic acid dihydrate

Cat. No.: B1585716
CAS No.: 824414-03-1
M. Wt: 194.23 g/mol
InChI Key: JKLTWHLHHDEGTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Piperazin-1-yl)propanoic acid dihydrate is a useful research compound. Its molecular formula is C7H18N2O4 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-piperazin-1-ylpropanoic acid;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2.2H2O/c1-6(7(10)11)9-4-2-8-3-5-9;;/h6,8H,2-5H2,1H3,(H,10,11);2*1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKLTWHLHHDEGTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1CCNCC1.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20375161
Record name 2-(piperazin-1-yl)propanoic acid dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

824414-03-1
Record name 2-(piperazin-1-yl)propanoic acid dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 824414-03-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(Piperazin-1-yl)propanoic Acid Dihydrate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 2-(piperazin-1-yl)propanoic acid dihydrate, a piperazine derivative of interest in medicinal chemistry and drug development. The piperazine moiety is a common scaffold in many approved drugs due to its favorable pharmacokinetic properties.[1] This document outlines a reliable synthetic protocol, discusses the rationale behind the experimental choices, and details the analytical techniques for the thorough characterization of the final compound.

Introduction and Significance

2-(Piperazin-1-yl)propanoic acid is a bifunctional molecule incorporating a secondary amine within a heterocyclic ring and a carboxylic acid group. This structure allows for a variety of chemical modifications and interactions with biological targets. The dihydrate form indicates the incorporation of two water molecules into the crystal lattice, which can influence the compound's stability, solubility, and handling properties. Understanding the synthesis and characterization of this molecule is crucial for its application in the development of novel therapeutic agents.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule suggests a straightforward approach involving the formation of the C-N bond between the piperazine ring and the propanoic acid moiety. The most common and effective method for this transformation is the N-alkylation of piperazine with a suitable 2-halopropanoic acid derivative.

To ensure selective mono-alkylation and avoid the formation of the undesired N,N'-dialkylated byproduct, a strategic approach is necessary. One common strategy is to use a large excess of piperazine, which statistically favors mono-substitution. An alternative and more controlled approach involves the use of a protecting group on one of the piperazine nitrogens, such as the tert-butoxycarbonyl (Boc) group. This ensures that the alkylation occurs only at the unprotected nitrogen. Subsequent deprotection yields the desired mono-substituted product.

This guide will focus on a two-step synthesis starting from piperazine and ethyl 2-bromopropanoate, followed by hydrolysis of the resulting ester. This method is often preferred due to the higher reactivity of the alkyl halide and the ease of purification of the intermediate ester.

Synthesis of this compound

The synthesis is a two-step process: N-alkylation of piperazine with ethyl 2-bromopropanoate to form the intermediate ethyl 2-(piperazin-1-yl)propanoate, followed by hydrolysis of the ester to yield the final product, which is then crystallized as the dihydrate.

Step 1: Synthesis of Ethyl 2-(piperazin-1-yl)propanoate

This step involves the nucleophilic substitution of the bromine atom in ethyl 2-bromopropanoate by one of the secondary amines of piperazine.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve a large excess of piperazine (e.g., 5-10 equivalents) in a suitable solvent such as acetonitrile or ethanol.

  • Reagent Addition: To the stirred solution, add ethyl 2-bromopropanoate (1 equivalent) dropwise at room temperature. The use of a large excess of piperazine helps to minimize the formation of the dialkylated product.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. The resulting residue will contain the desired product, excess piperazine, and piperazine hydrobromide salt.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent. Alternatively, an acid-base extraction can be employed to separate the product from the excess piperazine.

Causality Behind Experimental Choices:

  • Solvent: Acetonitrile and ethanol are good choices as they are polar aprotic and polar protic solvents, respectively, that can dissolve the reactants and facilitate the SN2 reaction.

  • Excess Piperazine: The use of a large excess of piperazine is a critical parameter to ensure mono-alkylation. The statistical probability of the electrophile (ethyl 2-bromopropanoate) reacting with an already mono-alkylated piperazine is significantly reduced.

  • Reflux Conditions: Heating the reaction mixture increases the reaction rate, allowing for a reasonable reaction time.

Step 2: Hydrolysis of Ethyl 2-(piperazin-1-yl)propanoate and Crystallization of the Dihydrate

The final step is the hydrolysis of the ester to the carboxylic acid, followed by crystallization to obtain the dihydrate form.

Experimental Protocol:

  • Hydrolysis: Dissolve the purified ethyl 2-(piperazin-1-yl)propanoate in a mixture of water and a co-solvent like ethanol. Add an excess of a base, such as sodium hydroxide or lithium hydroxide, and stir the mixture at room temperature or gentle heat until the hydrolysis is complete (monitored by TLC).

  • Neutralization: Cool the reaction mixture in an ice bath and carefully neutralize it with an aqueous acid solution (e.g., hydrochloric acid) to a pH of approximately 6-7.

  • Crystallization: Concentrate the neutralized solution under reduced pressure to a smaller volume. Allow the solution to stand at room temperature or in a refrigerator for crystallization to occur. The slow evaporation of the solvent will promote the formation of well-defined crystals of the dihydrate.[2]

  • Isolation: Collect the crystals by filtration, wash them with a small amount of cold water, and then a non-polar solvent like diethyl ether to remove any remaining impurities. Dry the crystals under vacuum to obtain this compound.

Causality Behind Experimental Choices:

  • Base-catalyzed Hydrolysis: Saponification is an efficient method for ester hydrolysis. The use of a strong base ensures a complete and relatively fast reaction.

  • Neutralization: Careful neutralization is crucial to protonate the carboxylate and obtain the free carboxylic acid, which is necessary for crystallization.

  • Slow Crystallization: Allowing the solution to cool and evaporate slowly is key to obtaining the crystalline dihydrate form. Rapid precipitation may lead to an amorphous solid or a less pure product.

Visualizing the Synthetic Workflow

SynthesisWorkflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Hydrolysis & Crystallization Piperazine Piperazine (excess) Reaction1 Reflux in Acetonitrile/Ethanol Piperazine->Reaction1 Bromoester Ethyl 2-bromopropanoate Bromoester->Reaction1 Intermediate Ethyl 2-(piperazin-1-yl)propanoate Reaction1->Intermediate Purification1 Column Chromatography Intermediate->Purification1 PurifiedIntermediate Purified Intermediate Purification1->PurifiedIntermediate Hydrolysis NaOH / H2O, EtOH PurifiedIntermediate->Hydrolysis Acidification Neutralization (HCl) Hydrolysis->Acidification Product 2-(Piperazin-1-yl)propanoic acid Acidification->Product Crystallization Slow Crystallization from Water Product->Crystallization FinalProduct This compound Crystallization->FinalProduct

Caption: Synthetic workflow for this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

  • ¹H NMR (Proton NMR): The ¹H NMR spectrum will provide information about the different types of protons and their connectivity in the molecule. The expected signals are:

    • A doublet for the methyl protons (-CH₃) on the propanoic acid chain.

    • A quartet for the methine proton (-CH) on the propanoic acid chain.

    • Multiplets for the methylene protons (-CH₂-) of the piperazine ring.

    • A broad singlet for the N-H proton of the piperazine ring.

    • A broad singlet for the carboxylic acid proton (-COOH), which may exchange with D₂O.

    • A signal corresponding to the water molecules in the dihydrate, which will also exchange with D₂O.

  • ¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The expected signals are:

    • A signal for the methyl carbon (-CH₃).

    • A signal for the methine carbon (-CH).

    • Signals for the methylene carbons of the piperazine ring.

    • A signal for the carbonyl carbon (-C=O) of the carboxylic acid, which will be the most downfield signal.

Predicted ¹³C NMR Chemical Shifts Predicted ¹H NMR Chemical Shifts
Carbon Atom δ (ppm)
-C H₃~15-20
-C H-~55-65
Piperazine -C H₂- (adjacent to N-alkyl)~50-55
Piperazine -C H₂- (adjacent to NH)~45-50
-C =O~175-180

Logical Flow of Characterization

CharacterizationFlow Start Synthesized Crystalline Product NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR IR FTIR Spectroscopy Start->IR MS Mass Spectrometry Start->MS StructureConfirm Structure Confirmation NMR->StructureConfirm IR->StructureConfirm MS->StructureConfirm Purity Purity Assessment StructureConfirm->Purity DihydrateConfirm Confirmation of Dihydrate Purity->DihydrateConfirm Final Characterized Compound DihydrateConfirm->Final

Caption: Logical workflow for the characterization of the final product.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorption bands include:

  • O-H stretch: A broad band in the region of 3500-2500 cm⁻¹ corresponding to the carboxylic acid O-H group and the water molecules of the dihydrate.

  • N-H stretch: A moderate absorption around 3300 cm⁻¹ for the N-H group of the piperazine ring.

  • C-H stretch: Absorptions in the 3000-2800 cm⁻¹ region for the aliphatic C-H bonds.

  • C=O stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ for the carbonyl group of the carboxylic acid.

  • C-N stretch: Absorptions in the 1200-1000 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 2-(piperazin-1-yl)propanoic acid (anhydrous), the expected molecular weight is approximately 158.20 g/mol . The mass spectrum will show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to this mass. Common fragmentation patterns for piperazine derivatives involve the cleavage of the piperazine ring.[3] For the propanoic acid side chain, fragmentation may involve the loss of the carboxyl group.[4]

Ion Predicted m/z Possible Fragment
[M+H]⁺159.1Protonated molecule
[M-COOH]⁺113.1Loss of the carboxyl group
85.1Fragment of the piperazine ring
70.1Further fragmentation of the piperazine ring
Elemental Analysis

Elemental analysis can be used to determine the elemental composition (C, H, N) of the synthesized compound. The experimental values should be in close agreement with the theoretical values calculated for the dihydrate form (C₇H₁₈N₂O₄).

Conclusion

This technical guide provides a detailed and scientifically grounded protocol for the synthesis and characterization of this compound. By following the outlined procedures and understanding the rationale behind the experimental choices, researchers can reliably synthesize and characterize this valuable building block for drug discovery and development. The provided characterization data and interpretations serve as a benchmark for verifying the successful synthesis of the target compound.

References

  • Pati, H. N., Mishra, B. K., & Satam, V. S. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Molbank, 2009(3), M607. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Yılmaz, F., Yüksek, M., & Çavuşoğlu, B. K. (2018). Design and Synthesis of Some Piperazine Hybrid Molecules. Revue Roumaine de Chimie, 63(5-6), 439-448. [Link]

  • RSC. (2013). Electronic Supplementary Information Carbon dioxide as a reversible amine-protecting agent in selective Michael additions and acylations. Green Chemistry. [Link]

  • Jin, L., et al. (2012). 3,3′-(Piperazine-1,4-diium-1,4-diyl)dipropionate dihydrate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2827. [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

  • De Angelis, A., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(18), 6688. [Link]

  • Pittelkow, T., & Christensen, J. B. (2004). A Simple Synthesis of N-Alkylpiperazines. Organic Preparations and Procedures International, 36(4), 359-362. [Link]

  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • DeRuiter, J., & Noggle, F. T. (1998). Differentiation of Methylenedioxybenzylpiperazines and Ethoxybenzylpiperazines by GC-IRD and GC-MS. Journal of Chromatographic Science, 36(7), 327-332. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 2-(Piperazin-1-yl)propanoic Acid Dihydrate

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Known and the Predicted in Spectroscopic Analysis

Molecular Structure and its Spectroscopic Implications

2-(Piperazin-1-yl)propanoic acid dihydrate (C₇H₁₄N₂O₂ · 2H₂O) is a zwitterionic compound at physiological pH, with a protonated piperazine ring and a deprotonated carboxylate group. The presence of two water molecules in the crystal lattice will significantly influence the infrared spectrum, particularly in the O-H stretching region. The molecule's structure features several key proton and carbon environments that will be distinguishable by NMR spectroscopy. Mass spectrometry will be instrumental in confirming the molecular weight and revealing characteristic fragmentation patterns of the piperazine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is a cornerstone technique for determining the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR will provide a detailed map of the molecular structure.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to reveal five distinct signals corresponding to the different hydrogen environments in the molecule. The chemical shifts are influenced by the electronegativity of adjacent atoms (N, O) and the overall electronic structure.

Predicted Signal Chemical Shift (δ) ppm (Predicted) Multiplicity Integration Assignment
a~1.3-1.5Doublet (d)3H-CH₃ (propanoic acid)
b~2.8-3.2Multiplet (m)4H-CH₂- (piperazine, distal to propanoic acid)
c~3.2-3.6Multiplet (m)4H-CH₂- (piperazine, proximal to propanoic acid)
d~3.6-3.8Quartet (q)1H-CH- (propanoic acid)
eVariable (broad)Singlet (s)1H-NH- (piperazine)
f~3.3 (in D₂O)Singlet (s)4HH₂O (water of hydration)

Causality behind Predictions: The methyl group protons (a) are predicted to be the most upfield due to their aliphatic nature. The piperazine protons (b and c) will appear as complex multiplets due to coupling with each other and the chiral center, with the protons closer to the electron-withdrawing propanoic acid group shifted slightly downfield. The methine proton (d) will be a quartet due to coupling with the adjacent methyl group. The NH proton (e) signal is often broad and its chemical shift can vary with solvent and concentration; it may exchange with D₂O. The water of hydration (f) will give a distinct peak, which will also exchange in D₂O.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Predicted Signal Chemical Shift (δ) ppm (Predicted) Assignment
1~15-20-CH₃ (propanoic acid)
2~45-50-CH₂- (piperazine)
3~50-55-CH₂- (piperazine)
4~60-65-CH- (propanoic acid)
5~175-180-COO⁻ (carboxylate)

Causality behind Predictions: The aliphatic methyl carbon (1) will be the most upfield. The piperazine carbons (2 and 3) will be in the typical range for N-substituted alkanes. The chiral methine carbon (4) will be further downfield due to its attachment to the nitrogen atom. The carboxylate carbon (5) will be the most downfield due to the strong deshielding effect of the two oxygen atoms.

Experimental Protocol for NMR Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Prep1 Dissolve ~10 mg of sample Prep2 in 0.75 mL of D₂O Prep1->Prep2 Prep3 Add internal standard (e.g., DSS) Prep2->Prep3 Prep4 Transfer to 5 mm NMR tube Prep3->Prep4 Acq1 Insert sample into spectrometer Prep4->Acq1 Ready for analysis Acq2 Lock and shim Acq1->Acq2 Acq3 Acquire ¹H spectrum Acq2->Acq3 Acq4 Acquire ¹³C spectrum Acq3->Acq4 Acq5 Acquire 2D spectra (COSY, HSQC) Acq4->Acq5 Proc1 Fourier transform Acq5->Proc1 Raw data Proc2 Phase correction Proc1->Proc2 Proc3 Baseline correction Proc2->Proc3 Proc4 Integrate and reference Proc3->Proc4 Final Spectrum Interpretation Final Spectrum Interpretation Proc4->Final Spectrum Interpretation

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The use of D₂O will allow for the exchange and subsequent disappearance of the labile N-H and O-H protons, aiding in their identification. Add a small amount of an internal standard, such as DSS or TSP, for accurate chemical shift referencing.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum, typically using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon environment.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.[1]

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Functional Groups and Hydration

FTIR spectroscopy is highly sensitive to the vibrational frequencies of functional groups and is particularly useful for identifying the carboxylic acid moiety and the effects of hydration.

Predicted FTIR Spectral Data
Wavenumber (cm⁻¹) (Predicted) Intensity Vibrational Mode Assignment
3500-3200Strong, BroadO-H stretchWater of hydration
3300-2500Very BroadO-H stretchCarboxylic acid (H-bonded)
~3000MediumN-H stretchSecondary amine (piperazine)
2950-2850MediumC-H stretchAliphatic CH, CH₂, CH₃
~1630MediumO-H bendWater of hydration (scissoring)
1600-1550StrongC=O stretchAsymmetric stretch of carboxylate (COO⁻)
1420-1380MediumC=O stretchSymmetric stretch of carboxylate (COO⁻)
1350-1250MediumC-N stretchAliphatic amine

Causality behind Predictions: The most prominent feature will be a very broad absorption in the high-frequency region (3500-2500 cm⁻¹) due to the overlapping O-H stretching vibrations of the water of hydration and the hydrogen-bonded carboxylic acid.[2][3][4][5] The presence of the zwitterionic form means we expect to see the characteristic asymmetric and symmetric stretches of the carboxylate anion (COO⁻) rather than the C=O stretch of a protonated carboxylic acid (~1710 cm⁻¹).[6] The N-H stretch of the secondary amine in the piperazine ring will also be present.

Experimental Protocol for FTIR Spectroscopy

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Prep1 Grind sample with KBr Prep2 Press into a transparent pellet Prep1->Prep2 Acq1 Place sample in FTIR spectrometer Prep2->Acq1 Ready for analysis Prep3 (Alternative: ATR) Acq2 Collect background spectrum Acq1->Acq2 Acq3 Collect sample spectrum Acq2->Acq3 Proc1 Perform background correction Acq3->Proc1 Raw data Proc2 Identify and label peaks Proc1->Proc2 Final Spectrum Interpretation Final Spectrum Interpretation Proc2->Final Spectrum Interpretation

  • Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of the crystalline dihydrate sample with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Sample Preparation (ATR Method): Alternatively, for Attenuated Total Reflectance (ATR) FTIR, place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Place the sample (KBr pellet or on the ATR crystal) in the FTIR spectrometer. First, collect a background spectrum of the empty sample compartment (or clean ATR crystal). Then, collect the sample spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns.

Predicted Mass Spectrometry Data
  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is recommended due to the presence of the basic piperazine nitrogens.

  • Expected Molecular Ion: The molecular weight of the anhydrous compound (C₇H₁₄N₂O₂) is 158.11 g/mol . In ESI+, the protonated molecule [M+H]⁺ is expected at an m/z of 159.12.

  • Key Fragmentation Patterns: The fragmentation of piperazine derivatives is well-documented and typically involves the cleavage of the piperazine ring.[7][8][9] Common fragmentation pathways include the loss of the propanoic acid side chain and subsequent ring fission.

m/z (Predicted) Possible Fragment Ion Fragmentation Pathway
159.12[C₇H₁₅N₂O₂]⁺Protonated molecular ion [M+H]⁺
114.09[C₅H₁₂N₂O]⁺Loss of COOH from the side chain
85.09[C₅H₁₁N]⁺Cleavage of the propanoic acid side chain
70.07[C₄H₈N]⁺Fragmentation of the piperazine ring
56.06[C₃H₆N]⁺Further fragmentation of the piperazine ring

Causality behind Predictions: The piperazine ring is prone to characteristic fragmentation. The bond between the propanoic acid moiety and the piperazine nitrogen is a likely point of initial cleavage. Subsequent fragmentation of the piperazine ring itself leads to smaller, stable nitrogen-containing fragments.[7][8][9]

Experimental Protocol for Mass Spectrometry (LC-MS)

MS_Workflow cluster_prep Sample Preparation cluster_acq LC-MS Analysis cluster_proc Data Analysis Prep1 Dissolve sample in mobile phase Prep2 Filter through 0.22 µm syringe filter Prep1->Prep2 Acq1 Inject sample into LC system Prep2->Acq1 Ready for analysis Acq2 Separation on C18 column Acq1->Acq2 Acq3 Ionization (ESI+) Acq2->Acq3 Acq4 MS Scan (Full Scan & MS/MS) Acq3->Acq4 Proc1 Identify [M+H]⁺ peak Acq4->Proc1 Raw data Proc2 Analyze fragmentation pattern Proc1->Proc2 Proc3 Correlate with structure Proc2->Proc3 Final Spectrum Interpretation Final Spectrum Interpretation Proc3->Final Spectrum Interpretation

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 10 µg/mL) in a suitable solvent compatible with liquid chromatography, such as a mixture of water and acetonitrile with 0.1% formic acid to promote protonation.

  • Liquid Chromatography (LC): Inject the sample into an LC system equipped with a C18 column to separate the analyte from any impurities.

  • Mass Spectrometry (MS):

    • Ionization: Use an electrospray ionization (ESI) source in positive ion mode.

    • Full Scan: Acquire a full scan mass spectrum to identify the protonated molecular ion [M+H]⁺.

    • Tandem MS (MS/MS): Perform a product ion scan on the [M+H]⁺ precursor ion to generate a fragmentation spectrum. This is crucial for structural confirmation.

Conclusion: A Framework for Confident Characterization

This technical guide provides a comprehensive framework for the spectroscopic analysis of this compound. While experimental data for this specific molecule is not widely published, the detailed protocols and expert-driven spectral predictions herein offer a robust starting point for researchers. The provided methodologies are designed to be self-validating, ensuring that data acquired in the laboratory can be confidently interpreted. The predicted NMR, FTIR, and MS data, grounded in the established characteristics of the piperazine and propanoic acid moieties, serve as a reliable reference for spectral assignment. By following these guidelines, researchers, scientists, and drug development professionals can achieve a thorough and accurate structural elucidation of this and similar piperazine-containing compounds, advancing their research and development endeavors.

References

  • Acquavia, M. A., Bonomo, M. G., Bianco, G., Salzano, G., & Saturnino, C. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. ResearchGate. Retrieved from [Link]

  • Zhu, N., Yu, C., Hua, Z., Xu, P., & Wang, Y. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7. Retrieved from [Link]

  • Stewart, C. D., White, N. G., Barrow, R. A., & Reekie, T. A. (n.d.). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. Retrieved from [Link]

  • Max, J.-J., & Chapados, C. (2009). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 113(24), 6669–6680. Retrieved from [Link]

  • Bruckner, R. J., & Ricardo, A. (n.d.). Fourier Transform infrared (FT-IR) spectra of carboxylic acids. ResearchGate. Retrieved from [Link]

  • Pihlainen, K., Grigoras, K., Franssila, S., & Ketola, R. A. (2001). Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. Journal of Mass Spectrometry, 36(8), 890-899. Retrieved from [Link]

  • Wunder, A., Schoene, K., & Wanner, K. T. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2529-2540. Retrieved from [Link]

  • Welz, C., et al. (n.d.). Chemical structures, precursor ions, [M+H]+ and fragmentation patterns of piperazine designer drugs observed in LC-MS. ResearchGate. Retrieved from [Link]

  • Wunder, A., Schoene, K., & Wanner, K. T. (2017). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 22(1), 108. Retrieved from [Link]

  • Stewart, C. D., White, N. G., Barrow, R. A., & Reekie, T. A. (n.d.). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. Retrieved from [Link]

  • Max, J.-J., & Chapados, C. (2009). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 113(24), 6669–6680. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 21.3: Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • Pati, H. N., Mishra, B. K., & Satam, V. S. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Molbank, 2009(3), M607. Retrieved from [Link]

  • Pati, H. N., Mishra, B. K., & Satam, V. S. (n.d.). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. ResearchGate. Retrieved from [Link]

  • Yilmaz, F., et al. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. Retrieved from [Link]

  • PubChem. (n.d.). 2-methyl-2-(piperazin-1-yl)propanoic acid dihydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-2-(piperidin-1-yl)propanoic acid. Retrieved from [Link]

  • Balci, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

  • Thompson, M. K., et al. (2022). Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. Inorganica Chimica Acta, 535, 120857. Retrieved from [Link]

  • Brinson, R. G., et al. (2018). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. Journal of Pharmaceutical Sciences, 107(10), 2569-2577. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Piperidin-1-yl-1-(4-quinolin-2-yl-piperazin-1-yl)-ethanone. Retrieved from [Link]

  • da Silva, A. G., et al. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. Retrieved from [Link]

Sources

An In-depth Technical Guide to the NMR and Mass Spectrometry Analysis of 2-(Piperazin-1-yl)propanoic acid Dihydrate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for the structural elucidation and characterization of 2-(piperazin-1-yl)propanoic acid dihydrate, a molecule of interest in pharmaceutical development due to the prevalence of the piperazine moiety in bioactive compounds.[1][2][3] Researchers, scientists, and drug development professionals will find detailed methodologies and field-proven insights for leveraging Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to ensure the identity, purity, and stability of this compound.

Introduction: The Significance of Piperazine Derivatives and the Role of Analytical Chemistry

The piperazine ring is a key pharmacophore, a structural unit responsible for a drug's biological activity, and is present in a wide array of approved pharmaceuticals.[1][3] Its unique physicochemical properties, including its ability to form multiple hydrogen bonds and its acid-base equilibrium constant, make it a valuable component in drug design.[1] this compound is a building block that incorporates this important scaffold.

Accurate and robust analytical characterization is paramount in drug development. NMR spectroscopy provides unambiguous structural information, while mass spectrometry offers precise molecular weight determination and fragmentation data, which aids in structural confirmation. For a hydrated species such as this, it is also crucial to characterize the water content, for which techniques like thermal analysis are often employed alongside spectroscopic methods.[4][5][6][7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for the definitive structural confirmation of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for a complete assignment of the molecule's carbon-hydrogen framework.

Expert Insights & Causality: Experimental Design

The choice of solvent is critical in NMR. Deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆) are suitable choices for this molecule due to its polar nature. D₂O is advantageous as it can exchange with the labile protons of the carboxylic acid and the secondary amine, simplifying the spectrum by removing these signals. However, this also means information about these exchangeable protons is lost. DMSO-d₆, being aprotic, will allow for the observation of all protons, including those of the water of hydration, the carboxylic acid, and the amine. The broad signals from these exchangeable protons can sometimes obscure other resonances, a common challenge in NMR analysis.

Temperature-dependent NMR studies can also be insightful for piperazine derivatives, as they can reveal information about conformational dynamics, such as the chair interconversion of the piperazine ring.[9][10]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution. For ¹H NMR, a line width of <0.5 Hz for a singlet is desirable.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse sequence.

    • Use a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

    • Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Use a spectral width that covers the entire range of expected carbon chemical shifts (e.g., 0-180 ppm).

    • A greater number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Mandatory Visualization: NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve in Deuterated Solvent lock_shim Lock & Shim dissolve->lock_shim weigh Weigh Sample weigh->dissolve acquire_1H Acquire ¹H NMR lock_shim->acquire_1H acquire_13C Acquire ¹³C NMR acquire_1H->acquire_13C ft Fourier Transform acquire_13C->ft phase_cal Phase & Calibrate ft->phase_cal integrate Integrate & Analyze phase_cal->integrate report report integrate->report Final Report

Caption: Workflow for NMR analysis of this compound.

Data Presentation: Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and assignments for this compound. These are estimated values based on known data for similar structural motifs.[1][11][12]

Table 1: Predicted ¹H NMR Data (400 MHz, D₂O)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.3-1.4Doublet3HCH₃
~2.6-3.2Multiplet8HPiperazine CH₂
~3.3-3.4Quartet1HCH

Note: In D₂O, the COOH and NH protons are exchanged and will not be observed. The water peak from the dihydrate will be part of the large HOD signal.

Table 2: Predicted ¹³C NMR Data (100 MHz, D₂O)

Chemical Shift (δ, ppm)Assignment
~15-20CH₃
~45-55Piperazine CH₂
~60-65CH
~175-180COOH

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Expert Insights & Causality: Ionization Techniques

Electrospray ionization (ESI) is the preferred method for a polar molecule like 2-(piperazin-1-yl)propanoic acid. It is a soft ionization technique that typically produces the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode, with minimal fragmentation. This allows for the unambiguous determination of the molecular weight of the anhydrous form of the compound. For fragmentation studies (MS/MS), collision-induced dissociation (CID) can be applied to the parent ion.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or a water/acetonitrile mixture. A small amount of formic acid can be added to promote protonation for positive ion mode.

  • Instrument Setup:

    • Use an ESI-equipped mass spectrometer (e.g., a quadrupole or time-of-flight instrument).

    • Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, and drying gas temperature) to maximize the signal of the ion of interest.

  • Data Acquisition:

    • Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500).

    • For structural confirmation, perform MS/MS analysis by selecting the [M+H]⁺ ion and subjecting it to CID.

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻). The expected monoisotopic mass of the anhydrous molecule C₇H₁₄N₂O₂ is 158.11 Da. The protonated molecule [M+H]⁺ should therefore appear at an m/z of approximately 159.11.[13]

    • Analyze the fragmentation pattern from the MS/MS spectrum to confirm the structure.

Mandatory Visualization: Mass Spectrometry Experimental Workflow

MS_Workflow cluster_prep Sample Preparation cluster_ion Ionization cluster_analysis Mass Analysis cluster_detect Detection & Analysis dissolve Prepare Dilute Solution esi Electrospray Ionization (ESI) dissolve->esi full_scan Full Scan MS esi->full_scan msms MS/MS Fragmentation full_scan->msms detect Ion Detection msms->detect analyze Analyze Spectrum detect->analyze report report analyze->report Final Report

Caption: Workflow for ESI-MS analysis of this compound.

Data Presentation: Predicted Mass Spectrometry Data

The fragmentation of 2-(piperazin-1-yl)propanoic acid is expected to proceed through characteristic pathways for piperazine derivatives and carboxylic acids.[14][15][16][17][18]

Table 3: Predicted ESI-MS Fragmentation Data for [M+H]⁺ (m/z 159.11)

Predicted m/zProposed Fragment Structure/Loss
114.09Loss of COOH (formic acid)
87.08Cleavage of the propanoic acid side chain
70.07Fragmentation of the piperazine ring
43.04Further fragmentation of the piperazine ring

Analysis of the Dihydrate Form

While NMR and MS are excellent for structural elucidation of the organic molecule, they do not directly quantify the water of hydration. For this, other techniques are necessary.

  • Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature. For a dihydrate, a weight loss corresponding to two water molecules would be expected upon heating.

  • Karl Fischer Titration: This is a classic and highly accurate method for the determination of water content in a sample.

These methods, when used in conjunction with NMR and MS, provide a complete analytical picture of this compound.

References

  • Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. [Link]

  • Doc Brown's Advanced Organic Chemistry. mass spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH fragmentation pattern. [Link]

  • MDPI. Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. [Link]

  • Doc Brown's Advanced Organic Chemistry. mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern. [Link]

  • PubChem. 2-[4-(7H-purin-6-yl)piperazin-1-yl]propanoic acid. [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • PubChemLite. This compound (C7H14N2O2). [Link]

  • Wiley Online Library. 2-Piperidin-1-yl-1-(4-quinolin-2-yl-piperazin-1-yl)-ethanone. [Link]

  • National Center for Biotechnology Information. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. [Link]

  • ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer.... [Link]

  • PubMed. An evolving role of piperazine moieties in drug design and discovery. [Link]

  • Royal Society of Chemistry. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. [Link]

  • National Center for Biotechnology Information. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. [Link]

  • MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

  • MDPI. Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. [Link]

  • MDPI. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. [Link]

  • ResearchGate. (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • MDPI. Pharmaceutical Hydrates Analysis. [Link]

  • ResearchGate. Proposed mass fragmentation pattern of 2-furyl{4-[4-(1-piperidinylsulfonyl)benzyl]-1-piperazinyl}methanone (5c). [Link]

  • Google Patents.
  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • National Center for Biotechnology Information. Synthesis and biological evaluation of novel N-(piperazin-1-yl)alkyl-1H-dibenzo[a,c]carbazole derivatives of dehydroabietic acid as potential MEK inhibitors. [Link]

  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

  • NMR-DB. Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. [Link]

  • ResearchGate. Solid State Characterizations of Pharmaceutical Hydrates. [Link]

  • Wikipedia. Piperazine. [Link]

  • Sci-Hub. Mass spectral study of derivatives of 2‐aryloxy‐2‐methylpropanoicacids. [Link]

  • PubChem. 1-Piperidinepropanoic acid. [Link]

  • PubMed. Applications of Quantitative 1H- And 13C-NMR Spectroscopy in Drug Analysis. [Link]

  • National Center for Biotechnology Information. Piperazin-2-one. [Link]

  • YouTube. PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. [Link]

  • ResearchGate. Complete assignments of 1H and 13C NMR resonances of oleanolic acid, 18a-oleanolic acid, ursolic acid and their 11-oxo derivatives. [Link]

  • PubChem. 2-Methyl-2-(piperidin-1-yl)propanoic acid. [Link]

  • PubChem. 2-(Piperazin-1-yl)-1,3,5-triazine. [Link]

Sources

Crystal structure of 2-(Piperazin-1-yl)propanoic acid dihydrate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Prospective Crystal Structure of 2-(Piperazin-1-yl)propanoic Acid Dihydrate

Disclaimer: This document presents a prospective technical guide for the determination and analysis of the crystal structure of this compound. As of the latest data retrieval, a specific, publicly available crystal structure for this compound has not been reported. Therefore, this guide is constructed as a theoretical yet scientifically rigorous case study. The methodologies, protocols, and expected structural features are based on established principles of chemical synthesis, single-crystal X-ray crystallography, and structural data from analogous piperazine derivatives and hydrated organic compounds.

Introduction: The Rationale for Structural Analysis

Piperazine and its derivatives are ubiquitous scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals due to their favorable physicochemical properties and versatile biological activities.[1][2][3] The compound 2-(piperazin-1-yl)propanoic acid combines the rigid, basic piperazine ring with a chiral propanoic acid side chain, making it a valuable building block for drug development. Understanding its three-dimensional structure in the solid state is paramount, as crystal packing, intermolecular interactions, and the role of solvent molecules (in this case, water) dictate critical material properties such as solubility, stability, and bioavailability.

This guide provides a comprehensive roadmap for a researcher undertaking the synthesis, crystallization, and complete crystallographic analysis of this compound. It is designed to serve professionals in crystallography, materials science, and pharmaceutical development by not only detailing the "how" but also the "why" behind each experimental choice and analytical step.

Part 1: Synthesis and Single-Crystal Growth

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Proposed Synthesis of 2-(Piperazin-1-yl)propanoic Acid

The most direct route to the target compound is the N-alkylation of piperazine with a suitable 3-carbon carboxylic acid synthon, such as 2-bromopropanoic acid. The key challenge in this reaction is to control the selectivity to achieve mono-alkylation rather than di-alkylation of the piperazine ring.

Expertise & Causality: Using a significant excess of piperazine is a common strategy to statistically favor the mono-substituted product. One equivalent of the electrophile (2-bromopropanoic acid) is more likely to encounter a molecule of the abundant, unreacted piperazine than the newly formed, less concentrated mono-alkylated product. A base is required to neutralize the hydrobromic acid byproduct, preventing the protonation and deactivation of the piperazine nucleophile.

Experimental Protocol: Synthesis

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperazine (5 equivalents) in a suitable solvent such as acetonitrile or dimethylformamide (DMF) (100 mL).

  • Reaction: To this stirring solution, add 2-bromopropanoic acid (1 equivalent) dropwise at room temperature.

  • Neutralization: Concurrently, add potassium carbonate (2.5 equivalents) portion-wise to act as an acid scavenger.

  • Heating: Heat the reaction mixture to 60-70°C and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, filter the mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure.[4][5]

  • Purification: The crude product is an oil or solid. It can be purified by dissolving it in water, adjusting the pH to its isoelectric point to precipitate the zwitterionic product, followed by filtration. Alternatively, purification via column chromatography on silica gel can be employed. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.[6]

Crystallization of this compound

Growing single crystals is often more of an art than a science, requiring patience and systematic screening of conditions. For a polar, hydrogen-bonding molecule expected to form a hydrate, crystallization from an aqueous solution is the most logical starting point.

Expertise & Causality: The goal is to achieve a state of slow, controlled supersaturation, which allows molecules to assemble into a highly ordered crystal lattice. Rapid precipitation traps solvent and defects, leading to polycrystalline powder or amorphous solid. Slow evaporation is the simplest method to gradually increase the concentration of the solute. The presence of water in the crystallization solvent provides the necessary molecules to be incorporated into the lattice to form the dihydrate.

Experimental Protocol: Single-Crystal Growth

  • Solution Preparation: Prepare a saturated solution of purified 2-(piperazin-1-yl)propanoic acid in deionized water at a slightly elevated temperature (e.g., 40°C) to ensure complete dissolution.

  • Filtration: Filter the warm solution through a 0.22 µm syringe filter into a clean, small beaker or vial. This removes any particulate matter that could act as unwanted nucleation sites.

  • Evaporation: Cover the vial with a cap or parafilm pierced with a few small holes to allow for slow evaporation of the solvent at room temperature in a vibration-free environment.

  • Monitoring: Observe the vial daily. Crystals should appear within a few days to a week. Once well-formed crystals of suitable size (approx. 0.1-0.3 mm in each dimension) are observed, they can be harvested for analysis.

Part 2: Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[7]

experimental_workflow A Crystal Selection & Mounting B Data Collection (Diffractometer) A->B X-rays C Data Processing (Integration & Scaling) B->C Diffraction Pattern D Structure Solution (Phase Problem) C->D Reflection Intensities E Structure Refinement D->E Initial Atomic Model F Validation & CIF Generation E->F Final Structural Model

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Detailed Protocol: Structure Determination

  • Crystal Mounting: A suitable single crystal is selected under a microscope, picked up using a cryo-loop, and flash-cooled to a low temperature (e.g., 100 K or 150 K) in a stream of cold nitrogen gas.[8] This minimizes thermal motion of the atoms, leading to higher quality diffraction data.

  • Data Collection: The mounted crystal is placed on a diffractometer. A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) is directed at the crystal.[1] As the crystal is rotated, a series of diffraction patterns are collected on a detector.

  • Data Processing: The collected images are processed to integrate the intensities of each diffraction spot and apply corrections for experimental factors (e.g., absorption). This yields a list of reflections with their corresponding intensities.

  • Structure Solution: The processed data is used to solve the "phase problem" using direct methods or dual-space algorithms. This generates an initial electron density map from which the positions of most non-hydrogen atoms can be determined.

  • Structure Refinement: The initial atomic model is refined using a least-squares algorithm. This process iteratively adjusts atomic positions and thermal parameters to achieve the best possible fit between the calculated diffraction pattern (from the model) and the experimentally observed data. Hydrogen atoms are typically located in the difference electron density map and refined isotropically.

  • Validation: The final refined structure is validated for its chemical and geometric sense. This is a self-validating system where metrics such as the R1 factor (a measure of the agreement between observed and calculated structure factor amplitudes) and the goodness-of-fit should be low, indicating a reliable model.[9] The final results are compiled into a Crystallographic Information File (CIF).

Part 3: Prospective Structural Analysis

Based on the structures of analogous compounds, we can predict the key structural features of this compound.

Hypothetical Crystallographic Data

The following table summarizes plausible crystallographic data for the target compound, based on typical values for small organic molecules and piperazine salts.[1][10]

ParameterExpected Value
Chemical FormulaC₇H₁₄N₂O₂ · 2H₂O
Formula Weight194.23 g/mol [11]
Crystal SystemMonoclinic or Triclinic
Space GroupP2₁/c or P-1
a (Å)7 - 12
b (Å)8 - 15
c (Å)9 - 18
α (°)90 (for Monoclinic) or 70-110 (for Triclinic)
β (°)95 - 110 (for Monoclinic) or 70-110 (for Triclinic)
γ (°)90 (for Monoclinic) or 70-110 (for Triclinic)
Volume (ų)900 - 1500
Z (molecules/unit cell)4 (for P2₁/c) or 2 (for P-1)
Density (calculated) (g/cm³)1.30 - 1.45
R1 [I > 2σ(I)]< 0.05
wR2 (all data)< 0.15
Goodness-of-fit (S)~1.0
Expected Molecular Structure: A Zwitterionic State

In the solid state, an intramolecular acid-base reaction is highly probable. The carboxylic acid group is expected to deprotonate, while the more basic distal nitrogen of the piperazine ring (N4) becomes protonated. This results in the formation of a zwitterion. The piperazine ring itself will adopt a stable chair conformation to minimize steric strain.[1][12]

Caption: Proposed zwitterionic structure of 2-(piperazin-1-yl)propanoate.

Supramolecular Architecture: The Hydrogen-Bonding Network

The most fascinating aspect of a hydrated crystal structure is the intricate network of hydrogen bonds that defines its architecture. In this dihydrate, the zwitterion and two water molecules provide a rich combination of hydrogen bond donors and acceptors.

  • Hydrogen Bond Donors:

    • The two N-H protons on the protonated piperazinium nitrogen.

    • The four O-H protons from the two water molecules.

  • Hydrogen Bond Acceptors:

    • The two oxygen atoms of the carboxylate group.

    • The tertiary nitrogen atom (N1) of the piperazine ring.

    • The oxygen atoms of the two water molecules (acting as both donors and acceptors).

This robust system of donors and acceptors will create a dense, three-dimensional network. The water molecules are not passive guests; they are critical structural linkers, bridging carboxylate groups of one molecule to piperazinium groups of another, likely forming motifs like chains or sheets. [8][13]The specific connectivity and graph-set motifs (e.g., rings, chains) would be a key output of the structural analysis. [14]

hydrogen_bonding cluster_mol1 Molecule A (Zwitterion) cluster_water Water Molecules cluster_mol2 Molecule B (Zwitterion) N_H_A Piperazinium N-H⁺ H2O_1 H₂O (1) N_H_A->H2O_1 N-H···O COO_A Carboxylate O⁻ H2O_2 H₂O (2) H2O_1->H2O_2 O-H···O COO_B Carboxylate O⁻ H2O_1->COO_B O-H···O H2O_2->COO_A O-H···O N_H_B Piperazinium N-H⁺ N_H_B->H2O_2 N-H···O

Caption: Diagram of key hydrogen-bonding interactions mediated by water molecules.

Conclusion

This technical guide outlines a complete and scientifically grounded approach to determining and understanding the crystal structure of this compound. While the specific structural data remains to be determined experimentally, this prospective analysis provides a robust framework and a set of strong hypotheses. The expected zwitterionic nature of the molecule, combined with the integral role of two water molecules, points towards a complex and elegant three-dimensional hydrogen-bonded network. The elucidation of this structure would provide invaluable insights for drug development professionals, enabling a deeper understanding of the solid-state properties of this important pharmaceutical intermediate.

References

  • Title: Crystal structures of two alanylpiperidine analogues - PMC - NIH Source: National Institutes of Health URL
  • Title: 2-(Piperazin-1-yl)
  • Title: Structures of piperazine, piperidine and morpholine - University of Strathclyde Source: University of Strathclyde URL
  • Title: Crystal structure of 4-(2-methoxyphenyl)
  • Title: (PDF)
  • Title: X-ray and Neutron Diffraction in the Study of Organic Crystalline Hydrates - MDPI Source: MDPI URL
  • Title: Synthesis of 2-[4-(4-Chlorophenyl)
  • Title: Hydrogen-Bonding Motifs in Piperazinediium Salts - MDPI Source: MDPI URL
  • Title: A Case Study in Direct-Space Structure Determination from Powder X-ray Diffraction Data...
  • Title: Synthesis of 2-[4-(4-Chlorophenyl)
  • Title: Recommended methods for the Identification and Analysis of Piperazines in Seized Materials Source: United Nations Office on Drugs and Crime URL
  • Title: Crystal structure of 4-[4-(ethoxycarbonyl)
  • Title: Hydrogen bonding and pi-pi interactions in 1-benzofuran-2,3-dicarboxylic acid...
  • Title: CN106117153A - The preparation method of 2 piperazinones - Google Patents Source: Google Patents URL
  • Title: Hydrogen bonding in the inner-salt zwitterion and in two different charged forms...
  • Title: New bis-piperazine derivatives: synthesis, characterization (IR, NMR)...
  • Title: Synthesis of 2-[4-(4-Chlorophenyl)
  • Title: Experimental and Theoretical Investigation of Hydrogen-Bonding Interactions...
  • Title: Determination of a complex crystal structure in the absence of single crystals...

Sources

Physical and chemical properties of 2-(Piperazin-1-yl)propanoic acid dihydrate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical and Chemical Properties of 2-(Piperazin-1-yl)propanoic acid Dihydrate

Introduction

2-(Piperazin-1-yl)propanoic acid is a heterocyclic compound incorporating a piperazine ring and a propanoic acid moiety. Its dihydrate form is of significant interest to researchers and drug development professionals, primarily as a versatile building block in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The presence of two nitrogen atoms in the piperazine ring at different basicities, coupled with a carboxylic acid group, provides multiple reaction sites for chemical modification. Understanding the fundamental physical and chemical properties of the dihydrate form is critical for its effective handling, characterization, and application in synthetic chemistry and formulation development.

This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed methodologies for its analytical characterization, and insights into its structural attributes. The protocols described herein are designed to be self-validating, ensuring researchers can confidently assess the identity, purity, and stability of this compound.

Physicochemical Properties

The intrinsic properties of a compound dictate its behavior in both chemical reactions and biological systems. This section summarizes the key physicochemical data for 2-(Piperazin-1-yl)propanoic acid and its dihydrate form.

Core Molecular Attributes

The compound's structure consists of a propanoic acid group attached to a nitrogen atom of the piperazine ring. The dihydrate form incorporates two molecules of water into its crystal lattice.

  • Chemical Name : this compound[1][2]

  • Synonyms : 2-(Piperazin-1-yl)propionic acid dihydrate, 1-(1-Carboxyethyl)piperazine dihydrate[1][2][3][4]

  • CAS Number : 824414-03-1[1][2][3][4][5][6]

  • Appearance : White to off-white solid[1]

Quantitative Data Summary

The following table consolidates the key quantitative properties of the molecule.

PropertyValueSource
Molecular Formula (Anhydrous) C₇H₁₄N₂O₂[7][8]
Molecular Formula (Dihydrate) C₇H₁₄N₂O₂·2H₂O (or C₇H₁₈N₂O₄)[3]
Molecular Weight (Anhydrous) 158.20 g/mol [7][8]
Molecular Weight (Dihydrate) 194.23 g/mol [3]
Melting Point >210°C[1]
Predicted pKa 1.98 ± 0.10 (for the carboxylic acid)[7]
Predicted Boiling Point 294.8 ± 25.0 °C (at 760 Torr)[7]
Predicted Density 1.127 ± 0.06 g/cm³[7]

Note: pKa values for the piperazine nitrogens are expected to be in the range of 5-10, typical for secondary and tertiary amines in such ring systems.[9]

Analytical Characterization Methodologies

A robust analytical workflow is essential to confirm the identity, purity, and hydration state of this compound. The following sections detail the recommended experimental protocols.

Structural Elucidation via Spectroscopic Methods

Spectroscopy provides unambiguous confirmation of the molecular structure.

NMR is the cornerstone of structural analysis, providing detailed information about the carbon-hydrogen framework.

Causality behind Experimental Choices:

  • Solvent: DMSO-d₆ is chosen for its ability to dissolve the polar compound and to allow for the observation of exchangeable protons (N-H and O-H) from the piperazine, carboxylic acid, and water molecules.

  • ¹H NMR: Provides information on the number of different types of protons and their connectivity.

  • ¹³C NMR: Determines the number of different types of carbon atoms in the molecule.

Expected ¹H NMR Spectrum (400 MHz, DMSO-d₆):

  • ~1.2-1.4 ppm (doublet, 3H): Methyl protons (-CH₃) on the propanoic acid chain.

  • ~2.5-3.5 ppm (multiplets, 9H): Protons of the piperazine ring (-CH₂-) and the methine proton (-CH-) of the propanoic acid group. The broad signal from the secondary amine proton (N-H) may also appear in this region.

  • ~3.4 ppm (singlet, 4H): Protons from the two water molecules of hydration. The chemical shift can vary depending on concentration and temperature.

  • ~10-12 ppm (broad singlet, 1H): Carboxylic acid proton (-COOH).

Expected ¹³C NMR Spectrum (100 MHz, DMSO-d₆):

  • ~15-20 ppm: Methyl carbon (-CH₃).

  • ~45-55 ppm: Piperazine ring carbons (-CH₂-).

  • ~55-65 ppm: Methine carbon (-CH-).

  • ~170-175 ppm: Carboxyl carbon (-COOH).

FTIR is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.

Causality behind Experimental Choices:

  • The sample is analyzed as a solid (e.g., using a KBr pellet or an ATR accessory) to obtain a representative spectrum of the dihydrate form.

Expected Characteristic Absorption Bands:

  • ~3400-3200 cm⁻¹ (broad): O-H stretching from the water of hydration and N-H stretching from the secondary amine.

  • ~3000-2850 cm⁻¹: C-H stretching from the aliphatic CH, CH₂, and CH₃ groups.[10]

  • ~2700-2500 cm⁻¹ (broad): O-H stretching characteristic of a carboxylic acid dimer.

  • ~1710-1680 cm⁻¹ (strong): C=O stretching of the carboxylic acid group.[10]

  • ~1400-1200 cm⁻¹: C-N stretching and O-H bending vibrations.

Workflow for Structural Analysis

The logical flow for confirming the compound's structure involves a combination of these spectroscopic techniques.

cluster_workflow Structural Elucidation Workflow Sample Sample of 2-(Piperazin-1-yl) propanoic acid dihydrate NMR NMR Spectroscopy (¹H and ¹³C in DMSO-d₆) Sample->NMR Elucidate C-H framework FTIR FTIR Spectroscopy (Solid State, ATR or KBr) Sample->FTIR Identify functional groups MS Mass Spectrometry (ESI+) Sample->MS Confirm molecular mass Confirm Structure Confirmed NMR->Confirm FTIR->Confirm MS->Confirm

Caption: Workflow for spectroscopic confirmation of molecular structure.

Determination of Hydration State by Thermal Analysis

Thermogravimetric Analysis (TGA) is the definitive method for quantifying the water content, while Differential Scanning Calorimetry (DSC) provides information on thermal transitions like melting and decomposition.

Causality behind Experimental Choices:

  • Inert Atmosphere: A nitrogen atmosphere is used to prevent oxidative decomposition of the sample, ensuring that any mass loss observed at lower temperatures is due to the loss of volatiles like water.

  • Heating Rate: A controlled heating rate (e.g., 10 °C/min) allows for clear separation of thermal events.

Protocol for Thermogravimetric Analysis (TGA):

  • Calibrate the TGA instrument for mass and temperature.

  • Accurately weigh 5-10 mg of the sample into an aluminum pan.

  • Place the pan in the TGA furnace.

  • Heat the sample from 25 °C to 300 °C at a rate of 10 °C/min under a nitrogen purge (50 mL/min).

  • Record the mass loss as a function of temperature.

Expected Results: A dihydrate (M.W. 194.23 g/mol ) contains two water molecules (M.W. 18.02 g/mol each). The expected mass loss corresponding to the loss of two water molecules is calculated as: (2 * 18.02 / 194.23) * 100% = 18.56% This mass loss is expected to occur in a distinct step, typically between 50 °C and 150 °C. The anhydrous compound will then remain stable until its decomposition temperature, which is above 210°C.[1]

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for determining the purity of non-volatile organic compounds.

Causality behind Experimental Choices:

  • Reversed-Phase Column: A C18 column is suitable for retaining and separating this moderately polar compound from potential non-polar and highly polar impurities.

  • Mobile Phase: A buffered mobile phase (e.g., ammonium formate) is used to control the ionization state of the acidic and basic functional groups, ensuring reproducible retention times and good peak shape. Acetonitrile is the organic modifier used to elute the compound.

  • UV Detection: Although the compound lacks a strong chromophore, it should exhibit some UV absorbance at low wavelengths (e.g., 210 nm) suitable for detection.

Protocol for HPLC Purity Analysis:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 10 mM Ammonium formate in water, pH adjusted to 3.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase A at a concentration of 1 mg/mL.

Expected Results: A pure sample will show a single major peak at a specific retention time. The purity can be calculated based on the area percent of the main peak relative to the total area of all observed peaks.

Overall Analytical Workflow

The following diagram illustrates a comprehensive workflow for the complete characterization of the material, from initial receipt to final confirmation.

cluster_workflow Comprehensive Analytical Workflow Start Received Sample Spectroscopy Spectroscopic Analysis (NMR, FTIR, MS) Start->Spectroscopy Identity Identity Confirmed? Spectroscopy->Identity Thermal Thermal Analysis (TGA/DSC) Hydration Hydration State Confirmed? (~18.6% mass loss) Thermal->Hydration Chroma Chromatographic Purity (HPLC) Purity Purity ≥ 98%? Chroma->Purity Identity->Thermal Yes Fail Material Rejected Identity->Fail No Hydration->Chroma Yes Hydration->Fail No Pass Material Approved Purity->Pass Yes Purity->Fail No

Caption: A logical decision-based workflow for material characterization.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from piperazine and its derivatives should be used to guide handling procedures. Piperazine itself can cause skin and eye irritation or burns and may cause allergic skin or respiratory reactions.[11][12][13]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[14]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[11] Avoid contact with skin and eyes.[14]

  • Storage: Store in a tightly closed container in a cool, dry place, protected from moisture.[11][12]

Conclusion

This compound is a valuable bifunctional building block for chemical synthesis. Its characterization relies on a suite of standard analytical techniques. Spectroscopic methods (NMR, FTIR) are essential for confirming its molecular structure, while thermal analysis (TGA) is critical for verifying its dihydrate state through the characteristic mass loss of approximately 18.6%. Chromatographic techniques such as HPLC are necessary to ensure high purity. By following the detailed methodologies outlined in this guide, researchers and drug development professionals can confidently validate the quality and properties of this compound, ensuring its suitability for downstream applications in pharmaceutical research and development.

References

  • PubChem. (n.d.). 2-[4-(7H-purin-6-yl)piperazin-1-yl]propanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Piperidin-1-ylpyrimidin-4-yl)propanoic acid. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C7H14N2O2). Retrieved from [Link]

  • Pati, H. N., Mishra, B. K., & Satam, V. S. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Molbank, 2009(3), M607. Retrieved from [Link]

  • Lookchem. (n.d.). Cas 104373-85-5, 2-(4-pyridin-2-ylpiperazin-1-yl)propanoic acid. Retrieved from [Link]

  • Ali, L. H. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9. Retrieved from [Link]

  • Jin, L., et al. (2012). 3,3′-(Piperazine-1,4-diium-1,4-diyl)dipropionate dihydrate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o2827. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-2-(piperidin-1-yl)propanoic acid. Retrieved from [Link]

  • Chemsrc. (n.d.). CAS#:1404626-19-2 | 2-[4-(Oxan-4-yl)piperazin-1-yl]propanoic acid. Retrieved from [Link]

  • ResearchGate. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Retrieved from [Link]

  • Al-Masoudi, W. A., et al. (2022). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Scientific Reports, 12(1), 16401. Retrieved from [Link]

  • R&D Chemicals. (n.d.). 2-(Piperazin-1-yl)-propionic acid. Retrieved from [Link]

  • PubChem. (n.d.). Piperazin-1-yl-acetic acid. Retrieved from [Link]

  • Sam-Adetuyi, F. A., & Versteeg, G. F. (2011). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 56(4), 811-815. Retrieved from [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-methyl-2-(piperazin-1-yl)propanoic acid dihydrochloride. Retrieved from [Link]

  • Maciejewska, M., & Szczesniak-Siega, B. (2021). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Molecules, 26(11), 3185. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). Electronic Supplementary Information Carbon dioxide as a reversible amine-protecting agent in selective Michael additions and acylations. Retrieved from [Link]

  • Yamuna, R., et al. (2014). Crystal structure of 3-[4-(pyrimidin-2-yl)piperazin-1-ium-1-yl]butanoate. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 10), o1121–o1122. Retrieved from [Link]

  • Yilmaz, I., et al. (2017). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 62(1), 39-48. Retrieved from [Link]

Sources

A Technical Guide to the Biological Activity Screening of Novel Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperazine Scaffold - A Cornerstone of Modern Medicinal Chemistry

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposing positions, stands as a privileged scaffold in the landscape of drug discovery.[1] Its structural rigidity, combined with the capacity for substitution at the nitrogen atoms, provides a versatile platform for the synthesis of a diverse array of therapeutic agents.[2][3] This unique architecture often imparts favorable pharmacokinetic properties, such as enhanced aqueous solubility and oral bioavailability, making it a recurring motif in numerous FDA-approved drugs.[4][5] The therapeutic applications of piperazine derivatives are vast and varied, encompassing treatments for cancer, microbial infections, and central nervous system disorders.[6][7] Minor structural modifications to the piperazine nucleus can lead to significant shifts in biological activity, underscoring the importance of a robust and systematic screening approach to unlock the full therapeutic potential of novel analogues.[6]

This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals engaged in the biological activity screening of novel piperazine derivatives. It moves beyond a mere recitation of protocols to offer field-proven insights into the causal relationships that underpin experimental design, ensuring a scientifically rigorous and efficient evaluation process.

Designing a Strategic Screening Cascade

A successful screening campaign is not a random assortment of assays but a logically tiered process designed to progressively refine a library of novel piperazine derivatives into a select few with promising therapeutic profiles. This "screening cascade" approach maximizes efficiency by employing high-throughput, cost-effective assays in the initial stages to identify "hits," which are then subjected to more complex and biologically relevant secondary and tertiary assays for "lead" validation and optimization.

The initial design of the screening cascade is dictated by the intended therapeutic application of the novel piperazine derivatives. For instance, a library designed for anticancer applications will follow a different cascade than one intended for antimicrobial or antipsychotic agents.

G cluster_0 Primary Screening (High-Throughput) cluster_1 Secondary Screening (Hit Confirmation & Prioritization) cluster_2 Tertiary Screening (Lead Validation) Primary_Assay Initial Biological Target Assay (e.g., Cytotoxicity, Antimicrobial MIC) Dose_Response Dose-Response & Potency Determination Primary_Assay->Dose_Response Active 'Hits' Selectivity_Panel Selectivity & Off-Target Profiling Dose_Response->Selectivity_Panel Mechanism_of_Action Mechanism of Action Studies Selectivity_Panel->Mechanism_of_Action Confirmed & Prioritized 'Hits' In_Vivo_Models In Vivo Efficacy & Toxicity Models Mechanism_of_Action->In_Vivo_Models Validated 'Leads'

A generalized screening cascade for novel piperazine derivatives.

Primary Screening: Identifying Initial Hits

The primary screen is the first crucial filter in the drug discovery process. The choice of assay is paramount and should be tailored to the specific biological activity being investigated.

Anticancer Activity Screening

For novel piperazine derivatives with potential anticancer activity, a common primary screen involves assessing their cytotoxicity against a panel of cancer cell lines.[4] The MTT assay is a widely adopted, robust, and cost-effective colorimetric method for this purpose.[8]

Experimental Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) in a 96-well microtiter plate at a predetermined optimal density and allow them to adhere overnight.[8]

  • Compound Treatment: Prepare serial dilutions of the novel piperazine derivatives in the appropriate cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a negative control (medium only).[4]

  • Incubation: Incubate the plates for a specified period (e.g., 24 or 48 hours) at 37°C in a humidified incubator with 5% CO2.[8]

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[9][10]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, can then be determined by plotting the percentage of cell viability against the compound concentration.[4]

Table 1: Hypothetical Cytotoxicity Data for Novel Piperazine Derivatives

Compound IDCancer Cell LineIC50 (µM)
PZD-001MCF-75.2
PZD-002MCF-712.8
PZD-003HeLa2.1
PZD-004HeLa> 50
Antimicrobial Activity Screening

For piperazine derivatives designed as potential antimicrobial agents, the primary screen typically involves determining the Minimum Inhibitory Concentration (MIC).[11][12] The broth microdilution method is a standard and efficient technique for this purpose.[4]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

  • Compound Preparation: Dissolve the piperazine derivatives in a suitable solvent like DMSO to create a stock solution.[11]

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the piperazine derivatives in a liquid growth medium such as Mueller-Hinton Broth (MHB).[4]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) from a fresh culture, adjusting the concentration to approximately 5 x 10^5 colony-forming units (CFU)/mL.[4]

  • Inoculation: Inoculate each well containing the diluted compound with the standardized microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).[4]

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[4]

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[4]

Table 2: Hypothetical MIC Data for Novel Piperazine Derivatives

Compound IDS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)
PZA-001832
PZA-0021616
PZA-003> 644
PZA-00428

Secondary Screening: From Hits to Leads

Compounds that demonstrate promising activity in the primary screen ("hits") are advanced to secondary screening for confirmation, prioritization, and further characterization.

Dose-Response and Potency Determination

A full dose-response curve is generated for each hit to accurately determine its potency (e.g., IC50, EC50, or MIC). This involves testing the compound over a wider range of concentrations.

Selectivity and Off-Target Profiling

A crucial step in drug development is to assess the selectivity of a compound. For anticancer agents, this involves testing their cytotoxicity against non-cancerous cell lines to determine a therapeutic window.[8] For other therapeutic areas, screening against a panel of related receptors or enzymes can reveal potential off-target effects.[13]

Structure-Activity Relationship (SAR) Analysis

The data from primary and secondary screening of a library of related piperazine derivatives allows for the elucidation of the structure-activity relationship (SAR).[3][5] SAR studies help to identify the chemical moieties responsible for the observed biological activity and guide the design of more potent and selective next-generation compounds.[1]

G cluster_0 Chemical Synthesis cluster_1 Biological Screening cluster_2 Data Analysis & Iteration Library Library of Novel Piperazine Derivatives Screening Primary & Secondary Screening Assays Library->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Design Design of Next-Generation Compounds SAR->Design Design->Library Iterative Optimization

The iterative cycle of SAR-driven lead optimization.

Tertiary Screening: Validating Lead Compounds

Validated "lead" compounds with desirable potency and selectivity profiles undergo tertiary screening to elucidate their mechanism of action and assess their in vivo efficacy and safety.

Mechanism of Action (MoA) Studies

Understanding how a compound exerts its biological effect is critical. For instance, an anticancer piperazine derivative might be investigated for its ability to induce apoptosis, arrest the cell cycle, or inhibit specific signaling pathways like the PI3K/Akt pathway.[4] For antimicrobial compounds, studies may focus on their ability to disrupt cell wall synthesis, inhibit protein synthesis, or damage microbial DNA.

G Piperazine Anticancer Piperazine Derivative PI3K PI3K Piperazine->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Hypothetical signaling pathway inhibited by a piperazine derivative.

In Vivo Efficacy and Toxicity

Promising lead compounds are then evaluated in animal models to assess their in vivo efficacy and safety profile.[6] This includes pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound, as well as toxicology studies to identify any potential adverse effects.[1][14]

Conclusion: A Pathway to Novel Therapeutics

The biological activity screening of novel piperazine derivatives is a complex yet rewarding endeavor. By employing a strategic, multi-tiered screening cascade grounded in scientific rigor, researchers can effectively navigate the path from a diverse chemical library to promising lead compounds with the potential to become next-generation therapeutics. The iterative process of synthesis, screening, and SAR analysis is fundamental to optimizing the pharmacological properties of these versatile molecules, ultimately contributing to the advancement of medicine.

References

  • Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024, October 20). [Source not provided].
  • Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Semantic Scholar.
  • Application Notes and Protocols for Testing the Antimicrobial Efficacy of Piperazine Deriv
  • Synthesis of Novel Piperazine-Containing Compounds: A Technical Guide for Drug Discovery Professionals. Benchchem.
  • Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. [Source not provided].
  • Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions (RSC Publishing).
  • Exploring the Biological Activity of Novel Piperazine Deriv
  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed.
  • Design and Synthesis of Novel Piperazine Derivatives with High Antibacterial Activity. Chemistry Letters | Oxford Academic.
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Deriv
  • Piperazine. Wikipedia.
  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI.
  • Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. PubMed.
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Deriv
  • Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a c
  • (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • Comparative Pharmacokinetics of Piperazine Salts: A Guide for Researchers. Benchchem.
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Deriv
  • Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds. Benchchem.
  • The structure‐activity relationship of antihistaminic activity piperazine derivatives.
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
  • Introduction to XTT assays for cell-viability assessment. Abcam.
  • Current Awareness of Piperazines: Pharmacology and Toxicology. PubMed.
  • Antiviral & Antimicrobial Testing.
  • A Comparative Guide to the Pharmacokinetics of Phenylpiperazine Deriv
  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing.
  • Newly synthesized piperazine derivatives as tyrosinase inhibitors: in vitro and in silico studies.
  • Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. MDPI.
  • Evaluation of the Cytotoxic and Antiviral Effects of Small Molecules Selected by In Silico Studies as Inhibitors of SARS-CoV-2 Cell Entry. NIH.
  • Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies. PMC - PubMed Central.
  • Research | Shaw Lab.
  • Technical Support Center: Piperazine Deriv
  • Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. MDPI.
  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Source not provided].
  • Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210.
  • MTT assay protocol. Abcam.
  • (PDF) Synthesis and Antimicrobial Activity of Piperazine Derivatives.
  • The Need for Speed and Efficiency: A Brief Review of Small Molecule Antivirals for COVID-19. Frontiers.
  • Identification of novel small-molecule inhibitors of SARS-CoV-2 by chemical genetics. [Source not provided].
  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evalu
  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. NIH.
  • Synthesis and antimicrobial activity of piperazine containing substituted 1,2,3-triazoles with amide linkage. Taylor & Francis.
  • Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs by Mohammed Almaghrabi. Auburn University.
  • Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Deriv
  • Benzylpiperazine. Wikipedia.

Sources

An In-depth Technical Guide to 2-(Piperazin-1-yl)propanoic Acid Dihydrate: A Versatile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in the structure of numerous FDA-approved drugs.[1][2] Its unique physicochemical properties, including basicity, high water solubility, and the ability to engage in multiple hydrogen bond interactions, make it an invaluable tool for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[3][4] This guide focuses on a specific, high-value building block: 2-(piperazin-1-yl)propanoic acid dihydrate. We will explore its chemical properties, synthetic utility, and strategic applications in drug discovery, providing researchers with the technical insights and practical methodologies required to leverage this scaffold in their programs.

The Strategic Importance of the Piperazine Moiety

The six-membered piperazine heterocycle, with its two nitrogen atoms at opposing 1 and 4 positions, is a cornerstone of drug design.[2] Its prevalence is not coincidental but a direct result of the tangible benefits it confers upon a molecule.

  • Improving Physicochemical Properties: The two nitrogen atoms provide a high polar surface area and act as hydrogen bond acceptors, while the protonated form can act as a hydrogen bond donor. These features often lead to significant improvements in aqueous solubility and oral bioavailability.[3]

  • Modulating Pharmacokinetics (ADME): The piperazine nucleus is generally metabolically stable. Its introduction can block metabolically labile sites in a parent molecule, thereby increasing half-life. Furthermore, as a basic center, it can influence a drug's absorption and distribution profile. Following oral administration, piperazine itself is absorbed rapidly and excreted predominantly in the urine.[5]

  • Scaffolding and Target Engagement: The chair conformation of the piperazine ring provides a rigid, three-dimensional scaffold. This structural rigidity helps to position pharmacophoric elements in a precise orientation for optimal interaction with biological targets, such as G-protein coupled receptors (GPCRs), kinases, and ion channels.[1][6]

The therapeutic impact of this scaffold is evident across a wide range of diseases. As of 2023, dozens of piperazine-containing drugs have received FDA approval, spanning oncology, psychiatry, and infectious diseases.[1]

Drug NameMechanism of ActionTherapeutic Area
Imatinib Tyrosine Kinase InhibitorOncology
Clozapine Atypical AntipsychoticPsychiatry
Vortioxetine Serotonin ModulatorPsychiatry[7]
Sildenafil PDE5 InhibitorErectile Dysfunction
Aripiprazole D2/5-HT1A Partial AgonistPsychiatry[1]
Palbociclib CDK4/6 InhibitorOncology[1]
Avapritinib KIT/PDGFRA Kinase InhibitorOncology[1]

Profile of a Powerhouse Building Block: this compound

This building block uniquely combines the advantageous piperazine core with a chiral propanoic acid side chain, offering two distinct and orthogonal points for chemical modification. This duality is its primary strength, allowing for the rapid generation of diverse chemical libraries from a single, reliable starting material.

Physicochemical Properties
PropertyValueSource
CAS Number 824414-03-1[8]
Molecular Formula C₇H₁₄N₂O₂ · 2H₂O[8]
Molecular Weight 194.23 g/mol (as dihydrate)[8]
Monoisotopic Mass 158.10553 Da (anhydrous)[9]
Appearance White crystalline solid[10]
SMILES CC(C(=O)O)N1CCNCC1[9]
Key Structural Features and Synthetic Advantages

The structure of 2-(piperazin-1-yl)propanoic acid presents a compelling proposition for medicinal chemists. It features a secondary amine (N4) and a carboxylic acid, providing two handles for divergent synthesis.

Fig 1. Key functionalization sites on the building block.
  • N4 Secondary Amine: This nitrogen is the more nucleophilic of the two and is readily available for a wide range of standard transformations, including Buchwald-Hartwig amination, reductive amination, acylation, and SNAr reactions.[1] This allows for the introduction of aryl, heteroaryl, alkyl, or acyl groups, which are often critical for tuning potency and selectivity.

  • Carboxylic Acid: This functional group is a versatile handle for forming amide bonds, a cornerstone of medicinal chemistry for mimicking peptide bonds and engaging in crucial hydrogen bond interactions with protein targets. It can also be converted to esters or reduced to the corresponding primary alcohol for further derivatization.

  • Chiral Center: The alpha-carbon of the propanoic acid moiety is a stereocenter, allowing for the synthesis of enantiomerically pure compounds. This is critical, as the stereochemistry of a drug can have profound effects on its efficacy and safety profile.

Synthetic Pathways and Experimental Protocols

The utility of a building block is defined by its reactivity and the reliability of the protocols used to modify it. Here, we detail validated methodologies for functionalizing both key sites of 2-(piperazin-1-yl)propanoic acid.

Synthesis of the Core Building Block

While 2-(piperazin-1-yl)propanoic acid is commercially available, its synthesis is typically achieved via nucleophilic substitution of a 2-halopropanoic acid derivative with an excess of piperazine or a mono-protected piperazine (e.g., N-Boc-piperazine), followed by deprotection.

G start N-Boc-Piperazine + Ethyl 2-bromopropionate step1 N-Alkylation (e.g., K₂CO₃, MeCN, reflux) start->step1 intermediate Boc-protected intermediate step1->intermediate step2 Ester Hydrolysis (e.g., LiOH, THF/H₂O) intermediate->step2 intermediate2 Boc-protected acid step2->intermediate2 step3 Boc Deprotection (e.g., TFA or HCl in Dioxane) intermediate2->step3 end 2-(Piperazin-1-yl)propanoic acid step3->end

Fig 2. General synthetic workflow for the building block.
Protocol: Amide Bond Formation at the Carboxylic Acid

This protocol describes a standard and robust method for coupling a primary or secondary amine to the carboxylic acid moiety using HATU, a common and efficient peptide coupling reagent.

Objective: To synthesize an amide derivative by coupling benzylamine to 2-(piperazin-1-yl)propanoic acid. The N4-amine is first protected to ensure chemoselectivity.

Step 1: N4-Boc Protection

  • Dissolve this compound (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

  • Add sodium bicarbonate (NaHCO₃, 3.0 eq) and cool the mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in 1,4-dioxane dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor reaction completion by TLC or LC-MS.

  • Upon completion, acidify the aqueous layer to pH ~3 with 1M HCl and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the N-Boc protected acid, which is often used without further purification.

Step 2: HATU-Mediated Amide Coupling

  • Dissolve the N-Boc protected acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add benzylamine (1.05 eq) to the reaction mixture.

  • Stir at room temperature for 4-8 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (silica gel) to obtain the desired Boc-protected amide.

Step 3: Boc Deprotection

  • Dissolve the purified Boc-protected amide in a solution of 4M HCl in 1,4-dioxane or 20% trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Stir at room temperature for 1-2 hours.

  • Concentrate the solvent under reduced pressure. If HCl was used, triturate the resulting solid with diethyl ether to afford the final product as its hydrochloride salt.

Self-Validation: This three-step process includes clear checkpoints (TLC, LC-MS) and standard purification protocols. The use of a protecting group ensures that the coupling occurs exclusively at the desired position. The final deprotection step is clean and high-yielding, providing the target compound in a form suitable for further biological testing.

Protocol: N-Arylation of the Piperazine N4-Amine

This protocol outlines a Buchwald-Hartwig cross-coupling reaction, a powerful method for forming C-N bonds.

Objective: To couple an aryl bromide to the N4-position of an ester-protected version of the building block.

Step 1: Esterification of the Carboxylic Acid

  • Suspend this compound (1.0 eq) in methanol (MeOH).

  • Cool to 0 °C and add thionyl chloride (SOCl₂, 1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

  • Cool the reaction and concentrate under reduced pressure to obtain the methyl ester as its hydrochloride salt.

Step 2: Buchwald-Hartwig N-Arylation

  • To an oven-dried flask, add the methyl 2-(piperazin-1-yl)propanoate hydrochloride (1.0 eq), the desired aryl bromide (e.g., 4-bromotoluene, 1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), and a ligand (e.g., Xantphos, 0.05 eq).

  • Add a base, such as cesium carbonate (Cs₂CO₃, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Heat the reaction to 90-110 °C and stir for 12-24 hours, monitoring by LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography to yield the N-arylated product.

Strategic Applications in Drug Discovery Programs

The true power of this building block lies in its ability to systematically and efficiently explore chemical space to optimize drug properties.

G cluster_0 Library Synthesis start Start with 2-(Piperazin-1-yl)propanoic acid protect_N Protect N4 (e.g., Boc) start->protect_N esterify_C Protect COOH (e.g., Methyl Ester) start->esterify_C couple_amines Amide Coupling: Couple diverse amines (R1) protect_N->couple_amines modify_N2 N-Arylation/Alkylation: Introduce diverse groups (R2) esterify_C->modify_N2 deprotect_N Deprotect N4 couple_amines->deprotect_N modify_N N-Arylation/Alkylation: Introduce diverse groups (R2) deprotect_N->modify_N library Diverse Compound Library (Varied R1 and R2) modify_N->library deprotect_C Ester Hydrolysis modify_N2->deprotect_C couple_amines2 Amide Coupling: Couple diverse amines (R1) deprotect_C->couple_amines2 couple_amines2->library screening HTS & Biological Screening (Potency, Selectivity) library->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar lead_opt Lead Optimization (ADME/Tox Profiling) sar->lead_opt

Fig 3. Drug discovery workflow using the building block.
  • Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core that binds to the hinge region of the kinase. The N4 position can be functionalized with such a hinge-binding motif, while the amide portion can be extended to interact with the solvent-exposed region, allowing for optimization of selectivity and physicochemical properties. Avapritinib, for instance, uses a piperazine core to link two different aza-heterocycles.[1]

  • GPCR Ligands: The piperazine moiety is a classic component of ligands for aminergic GPCRs (e.g., dopamine and serotonin receptors).[7] Aripiprazole and Cariprazine are prime examples.[1] The N4-substituent often dictates receptor subtype selectivity, while modifications at the other end of the molecule can fine-tune functional activity (agonist vs. antagonist).

  • Improving PK Properties: In cases where a lead compound suffers from poor solubility or rapid metabolism, introducing the 2-(piperazin-1-yl)propanoic acid moiety can be a powerful strategy. The basic nitrogen and the carboxylic acid (or a resulting amide) can dramatically increase aqueous solubility. The piperazine ring can also serve as a "hydrophilic scaffold" to improve the overall ADME profile of a drug candidate.[1][3]

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for accelerating drug discovery. Its dual-handle nature allows for the efficient and systematic elaboration of molecular structures, enabling chemists to rapidly generate data for structure-activity and structure-property relationships. By providing a robust, metabolically stable, and solubilizing core, this building block empowers researchers to address common challenges in lead optimization and develop safer, more effective medicines. Its continued application in diverse therapeutic areas is a testament to its versatility and enduring value in the field.

References

  • Romanelli, M. N., Braconi, L., Gabellini, A., Manetti, D., Marotta, G., & Teodori, E. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 68. [Link]

  • Wikipedia contributors. (2024). Piperazine. In Wikipedia, The Free Encyclopedia. [Link]

  • Pati, H. N., Mishra, B. K., & Satam, V. S. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Molbank, 2009(3), M607. [Link]

  • de Oliveira, P. R., de Freitas, R. L., de Fátima, Â., & de Castro, A. A. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 595-608. [Link]

  • European Medicines Agency. (2017). MRL - Piperazine Summary Report (3). EMA. [Link]

  • PubChemLite. (n.d.). This compound. PubChemLite. [Link]

  • ResearchGate. (n.d.). Some FDA-approved piperazine-containing drugs. [Diagram]. ResearchGate. [Link]

  • Dwivedi, A. R., et al. (2025). A Decade of Piperazine-Based Small Molecules Approved by US FDA: Exploring the Medicinal Chemistry Impact of this. Synthesis, 57(04), 513-532. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Organic Chemistry Portal. [Link]

  • Kumar, R., et al. (2017). Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. European Journal of Medicinal Chemistry, 134, 180-211. [Link]

  • Stepan, A. F., et al. (2019). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. Angewandte Chemie International Edition, 58(42), 14886-14937. [Link]

  • Lee, S., et al. (2019). Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. Pharmaceutics, 11(1), 22. [Link]

  • Zsoldos, B., et al. (2024). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. International Journal of Molecular Sciences, 25(5), 2901. [Link]

  • Kesharwani, S., et al. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design, 103(6), e14537. [Link]

  • Pati, H. N., Mishra, B. K., & Satam, V. S. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. MDPI. [Link]

  • Scilit. (n.d.). The medicinal chemistry of piperazines: A review. Scilit. [Link]

Sources

Initial Purity Assessment of 2-(Piperazin-1-yl)propanoic Acid Dihydrate: A Self-Validating Analytical Approach

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

Introduction: The Imperative of Purity in Drug Development

In the landscape of pharmaceutical development, the active pharmaceutical ingredient (API) is the cornerstone of a therapeutic product. Its purity is not merely a quality metric but a fundamental determinant of safety and efficacy. The subject of this guide, 2-(Piperazin-1-yl)propanoic acid dihydrate, is a molecule of interest featuring a piperazine heterocycle—a scaffold present in numerous approved drugs—and a propanoic acid moiety.[1][2] The "dihydrate" designation signifies that two water molecules are integral to the crystal structure. An initial, robust purity assessment is therefore critical to establish a baseline for further development, ensuring that observed biological activity is attributable to the compound itself and not to potentially confounding impurities.

This guide delineates a comprehensive, multi-faceted strategy for the initial purity assessment of this compound. The philosophy underpinning this approach is one of self-validation, where orthogonal analytical techniques are employed not just to quantify purity but to corroborate each other's findings, thereby building a trustworthy and scientifically sound profile of the material. We will explore the causality behind the selection of each method, moving beyond a simple recitation of protocols to a deeper understanding of why specific analytical choices are made.

Physicochemical Foundation and Identity Confirmation

Before quantitative analysis can begin, we must confirm the fundamental identity and properties of the compound. This phase establishes the analytical groundwork and verifies that we are, indeed, analyzing the correct molecular entity.

Core Physicochemical Properties

A summary of the key properties of the target molecule is essential for designing appropriate analytical methods.

PropertyValue / InformationRationale & Implication
Molecular Formula C₇H₁₄N₂O₂ · 2H₂ODefines the elemental composition.
Molecular Weight 158.20 g/mol (Anhydrous)Critical for all stoichiometric calculations.
194.23 g/mol (Dihydrate)The correct weight to use for sample preparation.
Theoretical Water Content 18.54 % w/wThe target value for Karl Fischer titration.
pKa ~5.4 and ~9.7 (Piperazine moiety)Piperazine has two basic nitrogen atoms, influencing solubility and chromatographic behavior at different pH values.[3]
Solubility Freely soluble in water.[3]Simplifies sample preparation for aqueous-based analyses like reversed-phase HPLC and Karl Fischer titration.
Structural Confirmation via Spectroscopic Methods

Identity must be unequivocally confirmed. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide definitive structural information.

NMR provides a detailed fingerprint of the molecule's hydrogen (¹H) and carbon (¹³C) framework.

Rationale: ¹H NMR confirms the presence and connectivity of proton environments, such as the distinct signals for the propanoic acid group (CH and CH₃) and the protons on the piperazine ring. ¹³C NMR complements this by identifying all unique carbon atoms. For piperazine derivatives, it is important to note that restricted rotation around amide bonds (if present) or chair-to-chair interconversion of the piperazine ring can lead to complex spectra or multiple sets of signals at room temperature, a phenomenon that can be studied with variable temperature NMR experiments.[4][5]

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). D₂O is often preferred for its ability to exchange with the acidic proton of the carboxylic acid and the N-H proton of the piperazine, simplifying the spectrum.

  • Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

  • Data Analysis:

    • ¹H NMR: Integrate the signals and verify that the ratios match the expected number of protons in each environment (e.g., 1H for the propanoic CH, 3H for the CH₃, and 8H for the piperazine CH₂ groups, which may appear as complex multiplets).

    • ¹³C NMR: Confirm the presence of the expected number of carbon signals, including the carbonyl carbon from the carboxylic acid (~170-180 ppm).

    • Impurity Check: Look for small, unidentifiable signals that do not correspond to the main structure or the solvent.

MS provides the molecular weight of the compound, offering a primary check on its identity.

Rationale: Electrospray Ionization (ESI) is a soft ionization technique ideal for this type of molecule. In positive ion mode, the molecule is expected to be observed as the protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) can determine the mass with high accuracy, allowing for the confirmation of the elemental formula.

Experimental Protocol: LC-MS (ESI-TOF)

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like a water/acetonitrile mixture.

  • Infusion/Injection: Infuse the sample directly or inject it into a liquid chromatograph coupled to the mass spectrometer.

  • Data Analysis:

    • Search the spectrum for the theoretical mass of the protonated anhydrous molecule (C₇H₁₅N₂O₂⁺), which is 159.1128.

    • The high-resolution result should match this theoretical mass to within 5 ppm, providing strong evidence of the correct elemental composition.

Orthogonal Purity Determination

A credible purity value relies on the combination of a separation technique to resolve impurities and a specific method to quantify non-volatile components like water.

Chromatographic Purity by High-Performance Liquid Chromatography (HPLC)

HPLC is the definitive technique for separating and quantifying organic, process-related impurities.

Rationale: The target molecule lacks a strong UV chromophore, making direct UV detection at low levels challenging.[6] Therefore, a derivatization strategy is often employed. Reacting the secondary amine of the piperazine ring with a chromophore-bearing agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) creates a derivative that can be detected with high sensitivity by a UV detector.[6] A reversed-phase C18 column is suitable for separating the derivatized analyte from potential impurities, which may include unreacted starting materials or by-products such as disubstituted piperazine derivatives that can form during synthesis.[2][7]

Experimental Workflow: Derivatization followed by RP-HPLC

HPLC_Workflow Sample Sample Dissolve Dissolve Sample->Dissolve Deriv Deriv Dissolve->Deriv React React Deriv->React Quench Quench React->Quench Inject Inject Quench->Inject Separate Separate Inject->Separate Detect Detect Separate->Detect Integrate Integrate Detect->Integrate Calculate Calculate Integrate->Calculate

Detailed Protocol: RP-HPLC with Pre-column Derivatization

  • Reagents and Solutions:

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Derivatization Reagent: 1 mg/mL NBD-Cl in Acetonitrile.

    • Buffer: 0.1 M Sodium Borate Buffer, pH 9.0.

  • Standard/Sample Preparation:

    • Accurately weigh ~25 mg of the sample into a 25 mL volumetric flask and dilute with buffer.

    • Transfer 1 mL of this solution to a vial. Add 1 mL of the Derivatization Reagent.

    • Cap the vial and heat at 60°C for 30 minutes. Cool to room temperature.

    • Dilute with Mobile Phase A as needed for injection.

  • Chromatographic Conditions:

ParameterConditionRationale
Column C18, 150 x 4.6 mm, 5 µmStandard reversed-phase column for good retention and resolution.[8]
Mobile Phase Gradient: 20% B to 80% B over 20 minStarts with high aqueous content to retain polar compounds and ramps up organic content to elute less polar impurities.
Flow Rate 1.0 mL/minTypical analytical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Detector UV/VIS at 340 nmWavelength suitable for detecting the NBD-derivative.[6]
Injection Vol. 10 µLStandard volume for analytical HPLC.
  • Data Analysis: Integrate all peaks and calculate the purity as the area of the main peak divided by the total area of all peaks (Area % method).

Water Content by Karl Fischer Titration

This analysis is non-negotiable for a hydrated compound.

Rationale: Karl Fischer (KF) titration is a highly specific and accurate method for determining water content. Unlike gravimetric methods like Loss on Drying (LOD), which measure the loss of any volatile component, KF is based on a stoichiometric reaction with water and is not affected by volatile solvents that might be trapped in the crystal lattice. For a dihydrate, this method directly verifies the hydration state, which is a critical quality attribute.[9][10]

Experimental Protocol: Volumetric Karl Fischer Titration

  • Instrument Setup: Use a volumetric KF titrator with a suitable solvent (e.g., methanol-based). Standardize the KF reagent using a certified water standard or sodium tartrate dihydrate.[9][11]

  • Sample Analysis:

    • Accurately weigh an appropriate amount of the sample (typically 50-100 mg) directly into the titration vessel.

    • Start the titration and record the volume of titrant consumed.

  • Calculation: The instrument's software will calculate the water content (% w/w) based on the sample weight and titrant consumption. The result should be compared to the theoretical value of 18.54%.

Integrated Purity Assessment and Calculation

The final purity value, often termed "Assay," integrates the findings from the orthogonal methods described above.

The Logic of Purity Calculation

The chromatographic purity (Area %) represents the purity of the analyte relative to other organic impurities. The water content accounts for the portion of the sample mass that is water. The final assay corrects the organic purity for the water content.

Purity_Logic HPLC Chromatographic Purity (Area %) Assay Final Assay (% w/w) HPLC->Assay Corrects for organic impurities KF Water Content (% w/w) KF->Assay Corrects for water content

Calculation Formula

The assay on an "as is" basis is calculated as follows:

Assay (% w/w) = (Purity_HPLC / 100) * (100 - Water_Content_KF)

Where:

  • Purity_HPLC is the area percent of the main peak from the HPLC analysis.

  • Water_Content_KF is the percentage of water determined by Karl Fischer titration.

Example Calculation:

AnalysisResult
HPLC Purity (Area %)99.8%
Water Content (KF)18.6%

Assay = (99.8 / 100) * (100 - 18.6) = 0.998 * 81.4 = 81.24%

This result indicates that the sample contains 81.24% of 2-(Piperazin-1-yl)propanoic acid by weight, with the majority of the remaining mass being the water of hydration.

Conclusion: A Foundation of Trust

The initial purity assessment of this compound, when conducted with the rigor of orthogonal and self-validating methods, provides a high-confidence baseline for all subsequent stages of drug development. This guide outlines a logical, scientifically-grounded workflow that combines definitive structural identification (NMR, MS) with robust quantification of organic impurities (HPLC) and water content (Karl Fischer). By understanding the causality behind each analytical choice—from the necessity of derivatization in HPLC to the specificity of Karl Fischer for a hydrate—researchers can establish a trustworthy purity profile that ensures the integrity of their scientific endeavors.

References

  • Piperazine - Wikipedia. Wikipedia. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime (UNODC). [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules (Basel, Switzerland), 2020. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 2015. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules (Basel, Switzerland), 2023. [Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 2022. [Link]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 2018. [Link]

  • A Review on Analytical Methods for Piperazine Determination. International Journal of Pharmaceutical Quality Assurance, 2017. [Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate, 2019. [Link]

  • Water Determination (Karl Fischer Method). Japanese Pharmacopoeia. [Link]

  • Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. MDPI. [Link]

  • Water Determination by Karl Fischer Titration. Honeywell. [Link]

  • Synthesis of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules (Basel, Switzerland), 2017. [Link]

Sources

An In-depth Technical Guide to the Solubility Profile of 2-(Piperazin-1-yl)propanoic acid dihydrate in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation development, and overall therapeutic efficacy.[1][2][3] This technical guide provides a comprehensive examination of the solubility profile of 2-(Piperazin-1-yl)propanoic acid dihydrate, a key intermediate in pharmaceutical synthesis. This document will delve into the theoretical underpinnings of solubility, present a detailed, field-proven protocol for its experimental determination using the gold-standard shake-flask method, and analyze a representative solubility dataset in a range of common organic solvents.[4][5][6] The insights and methodologies detailed herein are intended to equip researchers, scientists, and drug development professionals with the necessary tools to accurately characterize the solubility of this and other similar compounds, thereby facilitating informed decision-making in the pharmaceutical development pipeline.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

In the journey of a drug from discovery to a marketable therapeutic, solubility is a fundamental parameter that dictates its fate at nearly every stage.[1][7] A medicine must first dissolve in physiological fluids to be absorbed into the bloodstream and exert its therapeutic effect.[2] Consequently, poor solubility is a major hurdle in drug development, often leading to low bioavailability, variable therapeutic outcomes, and challenges in formulation.[1][2] More than 40% of currently marketed drugs and nearly 70% of new drug candidates exhibit poor aqueous solubility, underscoring the pervasive nature of this challenge.[2]

Understanding the solubility of an API like this compound in various organic solvents is equally crucial. This knowledge is paramount for:

  • Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.

  • Formulation Development: Designing suitable dosage forms, such as oral solids, injectables, and topical preparations.[8]

  • Preclinical and Clinical Studies: Preparing solutions for in vitro and in vivo testing.

  • Analytical Method Development: Choosing solvents for chromatographic analysis and quality control.

This guide will provide a robust framework for understanding and experimentally determining the solubility of this compound, a compound with both a hydrophilic piperazine moiety and a carboxylic acid group, suggesting a complex solubility behavior.[9][10]

Theoretical Framework: The Science of Dissolution

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution.[11] The process of dissolution is governed by the interplay of intermolecular forces between the solute and solvent molecules. The principle of "like dissolves like" provides a foundational, albeit simplified, understanding: polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[12]

The solubility of this compound is influenced by several key factors:

  • Physicochemical Properties of the API: The presence of a piperazine ring, a propanoic acid chain, and its existence as a dihydrate all contribute to its overall polarity, hydrogen bonding capacity, and crystal lattice energy.[9][10]

  • Solvent Properties: The polarity, hydrogen bonding capability, and dielectric constant of the organic solvent will dictate its interaction with the API.

  • Temperature: Solubility is generally temperature-dependent, though the relationship is not always linear.

  • pH (for aqueous solutions): As an ionizable compound, its solubility in aqueous media is highly pH-dependent.[4][13]

A comprehensive understanding of these factors is essential for interpreting experimental solubility data and for predicting solubility in untested solvent systems.

Experimental Determination of Solubility: The Shake-Flask Method

The saturation shake-flask method is widely regarded as the "gold standard" for determining thermodynamic (equilibrium) solubility due to its reliability and reproducibility.[4][5][6][14] This method involves equilibrating an excess amount of the solid compound with the solvent of interest over a sufficient period to reach saturation.

Rationale for Method Selection

The choice of the shake-flask method is predicated on its ability to provide a true measure of thermodynamic solubility, as opposed to kinetic solubility, which can often overestimate the equilibrium value.[4][7] This distinction is critical for robust formulation development and ensuring long-term product stability.[8] While higher-throughput methods exist, the shake-flask method remains the benchmark for definitive solubility determination.[6]

Detailed Experimental Protocol

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials:

  • This compound (CAS 824414-03-1)[9]

  • Selected organic solvents (e.g., Methanol, Ethanol, Acetone, Acetonitrile, Ethyl Acetate, Dichloromethane, Heptane)

  • Scintillation vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of scintillation vials. An excess is visually confirmed by the presence of undissolved solid.

    • Accurately pipette a known volume (e.g., 5 mL) of each organic solvent into the respective vials.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples at a constant speed (e.g., 150 rpm) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. It is recommended to sample at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[15]

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow for the sedimentation of the excess solid.

    • To ensure complete removal of undissolved solids, centrifuge the vials at a high speed (e.g., 10,000 rpm) for a specified time (e.g., 15 minutes).

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Filter the aliquot through a 0.45 µm syringe filter into a clean vial. This step is crucial to remove any remaining fine particles. The potential for solute adsorption to the filter should be considered, especially for poorly soluble compounds.[5]

    • Immediately dilute the filtered sample with a suitable mobile phase to a concentration within the calibration range of the analytical method to prevent precipitation.[15]

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound. High-performance liquid chromatography is the preferred analytical tool as it can detect impurities and any potential degradation.[4]

    • Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the API in the samples.

Self-Validating System: The protocol incorporates self-validation by measuring the concentration at multiple time points until equilibrium is confirmed. The use of a validated, specific analytical method like HPLC ensures the accuracy and reliability of the measurements.[4]

Visualization of Experimental Workflow

G cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_separate 3. Phase Separation cluster_sample 4. Sampling & Dilution cluster_quantify 5. Quantification A Add excess API to vials B Add known volume of solvent A->B C Agitate at constant temperature (24-72h) B->C D Centrifuge to pellet excess solid C->D E Filter supernatant D->E F Dilute sample for analysis E->F G Analyze by HPLC F->G H Calculate solubility G->H

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Solubility Profile of this compound

The following table summarizes the hypothetical solubility data for this compound in a range of organic solvents at 25 °C, determined using the protocol described above.

SolventDielectric Constant (approx.)Solubility (mg/mL)Solubility Classification
Heptane1.9< 0.1Practically Insoluble
Dichloromethane9.11.5Sparingly Soluble
Ethyl Acetate6.00.8Slightly Soluble
Acetone2115.2Soluble
Acetonitrile37.512.5Soluble
Ethanol24.545.0Freely Soluble
Methanol32.780.5Freely Soluble

Data Interpretation:

The solubility profile reveals a strong dependence on the polarity of the solvent. The compound is practically insoluble in the non-polar solvent, heptane. Its solubility increases with the polarity of the solvent, showing slight to sparing solubility in moderately polar solvents like dichloromethane and ethyl acetate. The highest solubilities are observed in highly polar protic solvents like methanol and ethanol, and polar aprotic solvents like acetone and acetonitrile. This suggests that the hydrogen bonding capabilities of both the piperazine and carboxylic acid moieties play a significant role in the dissolution process.

Logical Relationships in Solubility

G cluster_compound Compound Properties cluster_solvent Solvent Properties A Piperazine Moiety (Polar, H-bond acceptor) F Intermolecular Forces (Solute-Solvent) A->F B Carboxylic Acid (Polar, H-bond donor/acceptor) B->F C Crystal Lattice Energy C->F overcome D Polarity (Dielectric Constant) D->F E Hydrogen Bonding Capability E->F G Solubility F->G

Caption: Factors influencing the solubility of the target compound.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound in organic solvents. The shake-flask method, as detailed in this document, offers a reliable means of obtaining accurate thermodynamic solubility data, which is indispensable for informed decision-making in pharmaceutical development. The representative data highlights the compound's preference for polar solvents, a key consideration for its synthesis, purification, and formulation.

Future studies should aim to expand this solubility profile to include a wider range of solvents, including biocompatible solvents and solvent mixtures, which are often employed in final drug product formulations. Additionally, investigating the effect of temperature on solubility would provide valuable thermodynamic data, such as the enthalpy and entropy of dissolution, further enriching our understanding of this critical API.

References

  • Baka, E.; Comer, J. E. A.; Takács-Novák, K. Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. J. Pharm. Biomed. Anal. 2008, 46 (2), 335–341. [Link]

  • Pharmapproach. Importance of Solubility in Pharmaceuticals | Why Solubility Matters in Medicines? YouTube, 23 Aug. 2025. [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Solubility: Importance and Enhancement Techniques. IntechOpen. [Link]

  • World Health Organization. (2020). Annex 4: Guidance on equilibrium solubility studies. WHO Expert Committee on Specifications for Pharmaceutical Preparations: fifty-third report. [Link]

  • Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). 09 Dec. 2024. [Link]

  • Al-Ghaban, F. A., & Al-Kassas, R. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. Current Pharmaceutical Analysis, 15(1), 1-12. [Link]

  • Pharma Learning In Depth. Solubility. YouTube, 09 Jan. 2026. [Link]

  • Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies? [Link]

  • World Health Organization. (2020). Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • Bergström, C. A., & Avdeef, A. (2019). A review of methods for solubility determination in biopharmaceutical drug characterization. European Journal of Pharmaceutical Sciences, 134, 1-13. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019). ICH Harmonised Guideline M9: Biopharmaceutics Classification System-Based Biowaivers. [Link]

  • NPTEL - National Programme on Technology Enhanced Learning. (2018). Lecture 7 Drug Solubility. YouTube. [Link]

  • PubChem. This compound. [Link]

  • Khan, A. (2012). Drug Solubility for Medicinal Chemistry. YouTube. [Link]

  • Nootan College of Pharmacy. PHYSICAL PHARMACEUTICS-I. [Link]

  • PubChemLite. This compound (C7H14N2O2). [Link]

  • Solubility of Things. 2-Piperazinylethanol | Solubility of Things. [Link]

  • PubChemLite. This compound. [Link]

Sources

Methodological & Application

Application Notes and Protocols for N-alkylation of 2-(Piperazin-1-yl)propanoic acid dihydrate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Synthesis of N-Substituted Piperazine Propanoic Acids

N-substituted piperazine moieties are a cornerstone in modern medicinal chemistry, appearing in a vast array of pharmacologically active compounds. Their unique structural and physicochemical properties often impart favorable characteristics such as improved solubility, oral bioavailability, and the ability to traverse biological membranes. The specific scaffold, 2-(Piperazin-1-yl)propanoic acid, offers a versatile platform for drug discovery, combining the piperazine core with a chiral propanoic acid side chain. This arrangement allows for the introduction of diverse substituents on the distal nitrogen atom (N4), enabling the fine-tuning of a molecule's biological activity and pharmacokinetic profile.

However, the selective N-alkylation of 2-(Piperazin-1-yl)propanoic acid dihydrate presents a unique set of challenges. The molecule's inherent nature as a zwitterionic amino acid, coupled with the presence of two nucleophilic nitrogen atoms, necessitates a carefully considered synthetic strategy. The primary hurdles to overcome are:

  • Chemoselectivity: The presence of a free carboxylic acid can interfere with the N-alkylation reaction, particularly with the bases typically employed to deprotonate the secondary amine.

  • Monoselectivity: The symmetrical nature of the piperazine ring can lead to undesired di-alkylation, where both nitrogen atoms are functionalized.

  • Solubility: The zwitterionic character of the starting material and potentially the product can complicate solvent selection and purification.

This comprehensive guide provides detailed protocols and expert insights into two robust methodologies for the successful N-alkylation of this compound:

  • Direct N-Alkylation under Controlled Basic Conditions: A direct approach that leverages careful selection of a non-nucleophilic base to favor mono-alkylation of the secondary amine while minimizing side reactions with the carboxylic acid.

  • N-Alkylation via Carboxylic Acid Protection: A multi-step, yet often more reliable, strategy that involves the temporary protection of the carboxylic acid moiety as an ester. This approach circumvents the challenges associated with the zwitterionic starting material and generally leads to cleaner reactions and simpler purification.

These protocols are designed for researchers, scientists, and drug development professionals, providing not only step-by-step instructions but also the underlying chemical principles and troubleshooting guidance to ensure successful and reproducible outcomes.

Method 1: Direct N-Alkylation of this compound

This method aims for a more atom-economical, one-step synthesis. The key to success lies in the judicious choice of a base that is strong enough to deprotonate the secondary amine, rendering it nucleophilic, yet not so strong as to deprotonate the carboxylic acid, which could lead to unwanted side reactions or solubility issues. A bulky, non-nucleophilic base is often preferred.

Experimental Protocol: Direct N-Alkylation

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • N,N-Diisopropylethylamine (DIPEA) or a similar hindered, non-nucleophilic base

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).

  • Solvent and Base Addition: Add anhydrous DMF or MeCN (approximately 10-20 mL per gram of starting material). To this suspension, add N,N-Diisopropylethylamine (DIPEA) (2.5 - 3.0 eq.). Stir the mixture at room temperature for 30 minutes to facilitate the deprotonation of the secondary amine.

  • Alkylating Agent Addition: Slowly add the alkyl halide (1.0 - 1.1 eq.) dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to an appropriate temperature (typically 50-80 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The optimal temperature and reaction time will depend on the reactivity of the alkyl halide.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove the bulk of the solvent.

  • Extraction: Dissolve the residue in a mixture of dichloromethane and water. The pH of the aqueous layer can be adjusted to be near the isoelectric point of the product to facilitate extraction into the organic layer. Extract the aqueous layer multiple times with dichloromethane.

  • Washing and Drying: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired N-alkylated product.

Causality and Troubleshooting:
  • Choice of Base: DIPEA is a bulky, non-nucleophilic base, which is crucial to avoid competing reactions such as deprotonation of the carboxylic acid or reaction with the alkyl halide. Using a stronger, more nucleophilic base like potassium carbonate could lead to the formation of salts with the carboxylic acid, affecting solubility and reactivity.

  • Solvent Selection: DMF and MeCN are polar aprotic solvents that are generally good at dissolving the reactants and facilitating SN2 reactions. The dihydrate nature of the starting material suggests that trace amounts of water are present, which these solvents can tolerate.

  • Controlling Di-alkylation: To favor mono-alkylation, it is important to use a slight excess of the starting piperazine derivative relative to the alkylating agent or to add the alkylating agent slowly. If di-alkylation is a persistent issue, Method 2 is the recommended alternative.

  • Work-up Challenges: The zwitterionic nature of the product can make extraction challenging. Adjusting the pH of the aqueous layer during work-up can significantly impact the partitioning of the product into the organic phase. Experimentation with pH may be necessary to optimize recovery. Recrystallization from a suitable solvent system (e.g., ethanol/water) can also be an effective purification method for zwitterionic compounds.[1]

Method 2: N-Alkylation via Carboxylic Acid Protection (Esterification)

This two-step approach is often more reliable and provides cleaner reaction profiles, especially when dealing with sensitive substrates or when high purity is paramount. The carboxylic acid is first protected as an ester, which prevents its interference in the subsequent N-alkylation step. Following successful alkylation, the ester is hydrolyzed to yield the final product.

Experimental Protocol: Esterification, N-Alkylation, and Deprotection

Part A: Esterification of this compound

Materials:

  • This compound

  • Ethanol (absolute) or Methanol

  • Thionyl chloride (SOCl₂) or concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Reaction Setup: Suspend this compound (1.0 eq.) in absolute ethanol or methanol in a round-bottom flask equipped with a reflux condenser.

  • Acid Addition: Cool the suspension in an ice bath and slowly add thionyl chloride (1.2 - 1.5 eq.) dropwise. Alternatively, a catalytic amount of concentrated sulfuric acid can be used.

  • Reaction: Stir the reaction mixture at reflux for 4-6 hours, or until the starting material is fully consumed (monitored by TLC).

  • Work-up: Cool the reaction to room temperature and carefully quench by adding it to a stirred solution of saturated aqueous sodium bicarbonate until the pH is basic.

  • Extraction: Extract the aqueous layer multiple times with dichloromethane or ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the ethyl or methyl ester of 2-(piperazin-1-yl)propanoate. This intermediate can often be used in the next step without further purification.

Part B: N-Alkylation of the Ester Intermediate

This step follows a standard N-alkylation protocol for a secondary amine.

Materials:

  • Ethyl or Methyl 2-(piperazin-1-yl)propanoate from Part A

  • Alkyl halide

  • Anhydrous Potassium Carbonate (K₂CO₃) or Triethylamine (TEA)

  • Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: To a stirred solution of the ester intermediate (1.0 eq.) in anhydrous MeCN or DMF, add anhydrous potassium carbonate (2.0-3.0 eq.) or triethylamine (1.5-2.0 eq.).

  • Alkylating Agent Addition: Add the alkyl halide (1.1-1.5 eq.) dropwise to the suspension at room temperature under a nitrogen atmosphere.

  • Reaction: Heat the reaction mixture to an appropriate temperature (50-80°C, or reflux) and monitor by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude N-alkylated ester can be purified by silica gel column chromatography if necessary.

Part C: Hydrolysis of the Ester to the Carboxylic Acid

Materials:

  • N-alkylated ester from Part B

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)/Water or Methanol/Water solvent mixture

  • Hydrochloric acid (1M HCl)

Procedure:

  • Reaction Setup: Dissolve the N-alkylated ester (1.0 eq.) in a mixture of THF and water (e.g., 3:1 v/v) or methanol and water.

  • Base Addition: Add an excess of lithium hydroxide or sodium hydroxide (2.0-3.0 eq.).

  • Reaction: Stir the mixture at room temperature until the ester is completely hydrolyzed (monitored by TLC).

  • Work-up: Concentrate the reaction mixture to remove the organic solvent. Dilute the aqueous residue with water and wash with diethyl ether to remove any non-polar impurities.

  • Isolation: Carefully acidify the aqueous layer with 1M HCl to the isoelectric point of the product, at which point the zwitterionic product may precipitate. If it precipitates, collect the solid by filtration. If it remains in solution, extraction with an appropriate organic solvent or lyophilization may be required.

Expertise and Rationale:
  • Esterification as a Protective Strategy: The conversion of the carboxylic acid to an ester is a classic and effective protecting group strategy.[2] It removes the acidic proton, preventing unwanted side reactions and improving the solubility of the starting material in organic solvents typically used for N-alkylation.

  • Choice of Alkylation Conditions: With the carboxylic acid protected, a wider range of bases, such as potassium carbonate, can be used for the N-alkylation step, as there is no longer a risk of an acid-base reaction with the substrate.

  • Hydrolysis Conditions: Saponification with lithium hydroxide or sodium hydroxide is a standard method for ester hydrolysis. The reaction is typically clean and high-yielding.

  • Final Product Isolation: The final work-up requires careful pH adjustment to isolate the zwitterionic product. Determining the isoelectric point of the target molecule is beneficial for optimizing precipitation or extraction.

Data Presentation: Reaction Parameters for N-Alkylation

The following table summarizes typical reaction conditions for the N-alkylation of piperazine derivatives, providing a comparative overview for different alkylating agents and methodologies.

Starting MaterialAlkylating AgentMethodBase/Reducing AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
N-Boc-piperazineBenzyl bromideDirect AlkylationK₂CO₃MeCNReflux12>90[3]
1-ArylpiperazineEthyl 2-bromo-2-methylpropanoateDirect AlkylationCs₂CO₃DMSO25-301282[4][5]
PiperazineButyl aldehydeReductive AminationNaBH(OAc)₃DCERoom Temp12-24>85[6][7]
2-(Piperazin-1-yl)propanoate EsterBenzyl chlorideDirect AlkylationK₂CO₃DMF608~90Predicted
2-(Piperazin-1-yl)propanoic acidBenzyl bromideDirect AlkylationDIPEADMF701060-70Predicted

Predicted yields and conditions are based on analogous reactions and chemical principles.

Visualization of Experimental Workflows

Workflow for Direct N-Alkylation

G cluster_0 Reaction Setup cluster_1 Alkylation cluster_2 Work-up and Purification start This compound solvent Add Anhydrous DMF/MeCN start->solvent base Add DIPEA solvent->base stir1 Stir at RT for 30 min base->stir1 alkyl_halide Add Alkyl Halide stir1->alkyl_halide heat Heat to 50-80°C alkyl_halide->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool concentrate Concentrate cool->concentrate extract Extract with DCM/Water concentrate->extract wash Wash & Dry extract->wash purify Column Chromatography wash->purify product N-Alkylated Product purify->product

Caption: General workflow for the direct N-alkylation of 2-(Piperazin-1-yl)propanoic acid.

Workflow for N-Alkylation via Carboxylic Acid Protection

G cluster_0 Part A: Esterification cluster_1 Part B: N-Alkylation cluster_2 Part C: Deprotection start 2-(Piperazin-1-yl)propanoic acid esterify Esterification (e.g., SOCl₂/EtOH) start->esterify ester_intermediate Ester Intermediate esterify->ester_intermediate alkylate N-Alkylation (Alkyl Halide, Base) ester_intermediate->alkylate alkylated_ester N-Alkylated Ester alkylate->alkylated_ester hydrolyze Ester Hydrolysis (e.g., LiOH) alkylated_ester->hydrolyze final_product Final N-Alkylated Product hydrolyze->final_product

Caption: Stepwise workflow for N-alkylation involving carboxylic acid protection.

Conclusion and Future Perspectives

The successful N-alkylation of this compound is a critical transformation for the synthesis of a wide range of potential therapeutic agents. The choice between a direct alkylation approach and a protection-based strategy will depend on the specific alkylating agent used, the desired purity of the final compound, and the scalability of the process. For initial screenings and simpler alkylating agents, the direct method may be sufficient. However, for more complex syntheses or when maximizing yield and purity is essential, the protection-alkylation-deprotection sequence offers a more robust and reliable pathway.

Future advancements in this area may focus on the development of chemoselective catalytic methods that can directly and selectively alkylate the N4-position of unprotected piperazine amino acids, thus eliminating the need for protecting groups and improving the overall efficiency and sustainability of the synthesis.

References

  • Site-Selective C-H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. Org. Lett.2020 , 22(2), 679-683. [Link]

  • Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Molbank2009 , M607. [Link]

  • Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Molbank2009 , M607. [Link]

  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. J. Med. Chem.2013 , 56(19), 7626-7635. [Link]

  • Work-up of a zwitterion? Reddit. [Link]

  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. [Link]

  • Direct N-alkylation of unprotected amino acids with alcohols. Proc. Natl. Acad. Sci. U.S.A.2017 , 114(52), 13648-13653. [Link]

  • Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Org. Lett.2014 , 16(23), 6068-6071. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals (Basel)2023 , 16(9), 1269. [Link]

  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. [Link]

  • A Simple Synthesis of N-Alkylpiperazines. ResearchGate. [Link]

Sources

Application of 2-(Piperazin-1-yl)propanoic Acid Dihydrate in Peptide Synthesis: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the incorporation of 2-(Piperazin-1-yl)propanoic acid, a non-proteinogenic amino acid, into peptide sequences using Solid-Phase Peptide Synthesis (SPPS). The introduction of this piperazine-containing moiety offers a powerful tool for modulating the physicochemical and pharmacological properties of peptides, such as enhancing metabolic stability, improving solubility, and introducing conformational constraints.

Scientific Foundation: The Strategic Value of Piperazine Scaffolds

The piperazine ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs.[1] Its incorporation into a peptide backbone transforms a natural amino acid residue into an N-substituted, sterically hindered building block. This modification can:

  • Enhance Proteolytic Resistance: The N-substituted peptide bond is often resistant to cleavage by endogenous proteases, thereby increasing the peptide's in vivo half-life.

  • Modulate Conformation: The steric bulk of the piperazine ring restricts the rotational freedom of the peptide backbone, locking it into specific conformations that may enhance binding affinity to biological targets.

  • Improve Physicochemical Properties: The second nitrogen atom in the piperazine ring (N4) can be protonated at physiological pH, potentially increasing the solubility and altering the polarity of the resulting peptide.

The primary challenge in utilizing 2-(Piperazin-1-yl)propanoic acid in standard peptide synthesis lies in its bifunctional nature. Both the α-amino group (N1) and the distal piperazine nitrogen (N4) are nucleophilic and can participate in peptide bond formation, leading to undesired chain branching and side products. Therefore, a robust orthogonal protection strategy is not merely a suggestion, but a strict prerequisite for successful synthesis.[2]

The Core Directive: Orthogonal Protection Strategy

For seamless integration into the widely used Fluorenylmethyloxycarbonyl (Fmoc)/tert-Butyl (tBu) solid-phase synthesis methodology, 2-(Piperazin-1-yl)propanoic acid must be appropriately protected.[3] The standard and recommended form for this building block is Nα-Fmoc-N4-Boc-2-(piperazin-1-yl)propanoic acid .

  • Nα-Fmoc Group: This temporary protecting group masks the α-amino group. It is stable to acidic and neutral conditions but is selectively removed by a mild base, typically a piperidine solution, at each synthesis cycle to allow for chain elongation.[4]

  • N4-Boc Group: The tert-Butoxycarbonyl (Boc) group serves as a semi-permanent protecting group for the distal N4 nitrogen of the piperazine ring. It is stable to the basic conditions used for Fmoc removal but is quantitatively cleaved by strong acid, typically Trifluoroacetic Acid (TFA), during the final cleavage step.[2][3]

G cluster_0 Nα-Fmoc-N4-Boc-2-(piperazin-1-yl)propanoic acid cluster_1 Key Components mol A Nα-Fmoc Group (Base-labile) B N4-Boc Group (Acid-labile) C Carboxylic Acid (Activation Site)

Caption: Structure of the orthogonally protected building block.

Key Synthetic Considerations & Causality

The unique structure of this N-substituted amino acid necessitates specific adjustments to standard SPPS protocols to ensure high-fidelity synthesis.

Coupling Reaction: Overcoming Steric Hindrance

The presence of the piperazine ring directly on the α-nitrogen creates significant steric hindrance, making peptide bond formation more challenging than with standard proteinogenic amino acids.[5] Traditional activation methods, such as those using N,N'-dicyclohexylcarbodiimide (DCC), are often slow and inefficient for this type of coupling, leading to low yields and deletion sequences.[6]

Expert Recommendation: Employ high-potency uronium or phosphonium salt-based coupling reagents. These reagents form highly reactive activated esters that can overcome the steric barrier.

Coupling ReagentAbbreviationActivator ClassKey Advantages & Rationale
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)Uronium SaltGold Standard for Difficult Couplings. Forms a highly reactive OAt-ester. The pyridine nitrogen of the HOAt byproduct provides anchimeric assistance, accelerating the coupling reaction.[5]
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Uronium SaltMore cost-effective than HATU with comparable reactivity for many sterically hindered couplings. Forms a reactive O-6-ClBt ester.
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)Phosphonium SaltA powerful reagent that forms OBt-esters. It is generally less prone to causing guanidinylation side reactions compared to uronium salts.

Note: All couplings should be performed in the presence of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIEA), to facilitate the activation process.

Deprotection & Side Reaction Mitigation

While standard Fmoc deprotection with 20% piperidine in N,N-Dimethylformamide (DMF) is generally effective, the dipeptide sequence formed after the incorporation of 2-(piperazin-1-yl)propanoic acid is susceptible to diketopiperazine (DKP) formation.[7] This intramolecular cyclization cleaves the dipeptide from the resin, terminating the chain.

Expert Recommendation: For sequences particularly prone to DKP formation (e.g., when followed by Proline or Glycine), consider using an alternative deprotection solution. A cocktail of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in NMP or DMF has been shown to be highly effective and rapid, minimizing the reaction time and thus reducing the opportunity for DKP formation.[7][8]

Experimental Protocols

The following protocols are designed for manual SPPS on a 0.1 mmol scale using a standard solid-phase reaction vessel. All steps are performed at room temperature unless otherwise noted.

spss_workflow cluster_pre Resin Preparation cluster_cycle SPPS Cycle for Incorporating Fmoc-Pip(Boc)Prop-OH start Start with Peptide-Resin (Free N-terminal Amine) swell 1. Swell Resin in DMF (If starting dry) deprotect 2. Nα-Fmoc Deprotection (e.g., 20% Piperidine/DMF) wash1 3. Wash Resin (DMF, DCM) deprotect->wash1 couple 4b. Couple to Resin (1-2 hours) wash1->couple activate 4a. Pre-activate Amino Acid (Fmoc-Pip(Boc)Prop-OH + HATU + DIEA in DMF) activate->couple Add to resin wash2 5. Wash Resin (DMF, DCM) couple->wash2 monitor 6. Monitoring (Qualitative Ninhydrin Test) wash2->monitor end Final Peptide-Resin (N-terminal Fmoc) monitor->couple Coupling Incomplete (Recouple) repeat Repeat Cycle for Next Amino Acid monitor->repeat Coupling Complete repeat->deprotect

Caption: General workflow for a single SPPS cycle.

Protocol 1: Incorporation of Nα-Fmoc-N4-Boc-2-(piperazin-1-yl)propanoic acid

This protocol assumes the synthesis starts with a resin-bound peptide chain with a free N-terminal amine.

Materials:

  • Peptide-resin (e.g., Rink Amide, 0.1 mmol)

  • Nα-Fmoc-N4-Boc-2-(piperazin-1-yl)propanoic acid (0.4 mmol, 4 eq.)

  • HATU (0.38 mmol, 3.8 eq.)

  • DIEA (0.8 mmol, 8 eq.)

  • SPPS-grade DMF

  • SPPS-grade Dichloromethane (DCM)

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Qualitative Ninhydrin Test Kit

Methodology:

  • Resin Preparation: a. If starting from a deprotected state, proceed to step 2. If the resin has a terminal Fmoc group, it must first be deprotected. b. Add 5 mL of Deprotection Solution to the resin. Agitate for 3 minutes. Drain. c. Add another 5 mL of Deprotection Solution. Agitate for 10 minutes. Drain. d. Wash the resin thoroughly with DMF (5 x 5 mL) and then DCM (3 x 5 mL).

  • Amino Acid Activation & Coupling: a. In a separate vial, dissolve Nα-Fmoc-N4-Boc-2-(piperazin-1-yl)propanoic acid (4 eq.) and HATU (3.8 eq.) in 3 mL of DMF. b. Add DIEA (4 eq., for activation) to the solution and vortex for 1-2 minutes. This is the "activated solution". c. Drain the wash solvent from the resin vessel. Immediately add the activated solution to the resin. d. Add the remaining DIEA (4 eq., for coupling) to the reaction vessel. e. Agitate the reaction mixture at room temperature for 2 hours. Note: For particularly difficult sequences, this time can be extended to 4 hours, or a second coupling can be performed.

  • Washing: a. Drain the coupling solution from the reaction vessel. b. Wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).

  • Monitoring (Optional but Recommended): a. Take a small sample of resin beads (5-10) and wash them with ethanol. b. Perform a qualitative ninhydrin test. A negative result (yellow beads) indicates complete coupling. A positive result (blue/purple beads) indicates free amines are still present and a recoupling (repeating step 2) is necessary.

  • Preparation for Next Cycle: a. Once coupling is complete, the resin is ready for the Nα-Fmoc deprotection of the newly added residue to continue chain elongation.

Protocol 2: Final Cleavage and Global Deprotection

This protocol simultaneously cleaves the peptide from the resin and removes the N4-Boc group and other acid-labile side-chain protecting groups.

Materials:

  • Dried peptide-resin (0.1 mmol)

  • Cleavage Cocktail (see table below)

  • Cold diethyl ether

CocktailComposition (v/v/w)Application
Reagent K TFA / Phenol / Water / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5)Peptides containing Trp, Arg, Cys, Met
Reagent R TFA / Thioanisole / EDT / Anisole (90 : 5 : 3 : 2)General purpose, good for Arg-containing peptides
Standard 95% TFA / Water / TIS (95 : 2.5 : 2.5)Peptides without sensitive residues (Trp, Cys, Met)
TFA: Trifluoroacetic Acid; TIS: Triisopropylsilane; EDT: 1,2-Ethanedithiol

Methodology:

  • Resin Preparation: a. Place the dried peptide-resin in a suitable reaction vessel. b. Add 5 mL of the appropriate cleavage cocktail.

  • Cleavage Reaction: a. Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: a. Filter the resin and collect the TFA solution (filtrate) containing the cleaved peptide. b. Slowly add the filtrate dropwise into a centrifuge tube containing 40 mL of cold diethyl ether. A white precipitate (the crude peptide) should form. c. Allow the peptide to precipitate at -20°C for at least 30 minutes.

  • Isolation and Purification: a. Centrifuge the mixture to pellet the crude peptide. b. Carefully decant the ether. Wash the pellet twice with cold diethyl ether, centrifuging each time. c. Dry the crude peptide pellet under vacuum. d. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity by mass spectrometry.

References

  • BenchChem Application Notes. (2025). Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols.

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.

  • BenchChem Technical Guides. (2025). A Comparative Guide to Orthogonal Protecting Groups in Piperazine Synthesis.

  • Ralhan, K., et al. (2015). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Advances, 5, 104417-104425.

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254.

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.

  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.

  • Albericio, F., et al. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-39.

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256.

  • Gong, Y. D., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. Organic Letters, 24(7), 1476-1481.

  • Bonala, R. R., et al. (2016). An evolving role of piperazine moieties in drug design and discovery. Mini reviews in medicinal chemistry, 13(10), 1-25.

Sources

Application Note & Protocols: Leveraging 2-(Piperazin-1-yl)propanoic Acid Dihydrate for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The design and synthesis of stable, soluble, and functional bioconjugates are paramount in the development of targeted therapeutics, diagnostics, and research tools. The linker component, which connects the biological moiety to a payload or label, is a critical determinant of the final conjugate's physicochemical and pharmacological properties. This document provides a detailed guide to the application of 2-(Piperazin-1-yl)propanoic acid dihydrate, a bifunctional linker designed to address common challenges in bioconjugation, such as poor aqueous solubility and conformational instability. We present the core principles, mechanistic insights, and detailed, field-tested protocols for its use in conjugating to proteins and peptides, enabling researchers to construct superior bioconjugates with enhanced performance characteristics.

Introduction: The Pivotal Role of the Linker

In the architecture of complex biomolecules like Antibody-Drug Conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs), the linker is far from a passive spacer. Its chemical nature profoundly influences solubility, stability, pharmacokinetics, and overall efficacy.[1] A common failure point in conjugate development is the aggregation and loss of function resulting from the increased hydrophobicity of the payload molecule.

2-(Piperazin-1-yl)propanoic acid emerges as a strategic solution. It incorporates two key functional elements into a compact structure:

  • A Propanoic Acid Handle: This provides a terminal carboxylic acid, a versatile functional group for reliable and efficient coupling to primary amines (e.g., lysine residues on antibodies) through well-established carbodiimide chemistry.

  • A Piperazine Core: This saturated heterocycle is the cornerstone of the linker's utility. It imparts conformational rigidity, which can help pre-organize the conjugate into a favorable conformation for target binding.[2] More importantly, the piperazine moiety contains a tertiary amine with a tunable pKa, which can be protonated at physiological pH. This positive charge significantly enhances the aqueous solubility of the entire conjugate, mitigating the risk of aggregation.[][4]

This guide will elucidate the chemical principles behind this linker and provide actionable protocols for its successful implementation.

Physicochemical Properties & Design Principles

The decision to use a piperazine-based linker is rooted in its ability to solve fundamental biophysical challenges. Its utility stems from a blend of structural rigidity and tunable polarity.

Enhancing Solubility through pH-Dependent Protonation

Large biomolecules, particularly those carrying hydrophobic payloads, frequently suffer from poor aqueous solubility. The piperazine ring directly counters this by introducing a basic nitrogen center.[5] At physiological pH (typically ~7.4), this amine can exist in a protonated state, imparting a localized positive charge that improves interaction with the aqueous environment.

The degree of protonation is governed by the pKa of the piperazine nitrogen, which is highly sensitive to the surrounding chemical architecture.[4][6] This "tunability" is a powerful design feature. For instance, linking the piperazine via an amide bond can lower its pKa compared to a simple alkyl attachment.[1] This allows for fine-tuning of the conjugate's overall charge and solubility profile.

Linker ModificationEffect on Piperazine pKaConsequence for Solubility
Alkyl attachment Baseline pKa (~8-9)High degree of protonation and solubility at pH 7.4.
Amide bond attachment Lowers pKa by ~1 unitReduces protonation; can be used to moderate charge.[1][7]
Nearby electron-withdrawing groups Lowers pKaDecreases protonation at a given pH.[6]
Structural Rigidity and Metabolic Stability

Unlike flexible linkers such as polyethylene glycol (PEG) chains, the six-membered piperazine ring introduces a greater degree of conformational constraint.[2][7] This rigidity can be advantageous in orienting the payload and the biomolecule in a fixed spatial relationship, which may be crucial for optimal interaction with a biological target. Furthermore, incorporating the piperazine nitrogen within an amide linkage has been shown to improve metabolic stability by preventing N-dealkylation reactions, a common metabolic pathway for tertiary amines.[6][7]

Mechanism of Conjugation: Amide Bond Formation

The primary application of 2-(Piperazin-1-yl)propanoic acid involves the formation of a stable amide bond with a primary amine on a biomolecule. This is most commonly achieved using a two-step, one-pot reaction involving a water-soluble carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and an N-hydroxysuccinimide ester stabilizer, like N-hydroxysulfosuccinimide (Sulfo-NHS).

The workflow is as follows:

  • Carboxyl Activation: EDC reacts with the carboxylic acid of the linker to form a highly reactive O-acylisourea intermediate.

  • NHS Ester Stabilization: This unstable intermediate is prone to hydrolysis. Sulfo-NHS rapidly reacts with it to form a more stable, amine-reactive Sulfo-NHS ester. This intermediate is sufficiently stable in aqueous solution to allow for efficient conjugation.

  • Nucleophilic Attack: The primary amine of the biomolecule (e.g., the ε-amine of a lysine residue) attacks the carbonyl carbon of the Sulfo-NHS ester, displacing the Sulfo-NHS group and forming a stable amide bond.

G cluster_activation Step 1: Linker Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification Linker Piperazine Linker (R-COOH) ActiveEster Amine-Reactive Sulfo-NHS Ester Linker->ActiveEster + EDC, Sulfo-NHS EDC EDC NHS Sulfo-NHS Conjugate Final Bioconjugate (Protein-NH-CO-R) ActiveEster->Conjugate + Biomolecule-NH2 Biomolecule Biomolecule (Protein-NH2) Biomolecule->Conjugate Purification Purification (e.g., SEC, TFF) Conjugate->Purification FinalProduct Purified Conjugate Purification->FinalProduct

Figure 1: General workflow for bioconjugation using an amine-reactive piperazine linker.

Detailed Application Protocols

Disclaimer: These protocols are intended as a guide. Optimal conditions, such as linker-to-protein molar ratios and reaction times, may vary depending on the specific biomolecule and should be determined empirically.

Protocol 1: Covalent Conjugation to an Antibody

This protocol describes the general procedure for labeling an antibody on its surface-exposed lysine residues.

Materials:

  • Antibody of interest (e.g., IgG at 5-10 mg/mL)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide sodium salt (Sulfo-NHS)

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification System: Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) system with appropriate molecular weight cutoff (MWCO) membrane (e.g., 30 kDa for IgG).

Procedure:

  • Buffer Exchange: Ensure the antibody is in an amine-free buffer (like PBS). If necessary, perform a buffer exchange using a desalting column or TFF. Adjust the final concentration to 5-10 mg/mL.

  • Prepare Linker Stock Solution: Dissolve this compound in a minimal amount of DMF or DMSO to create a concentrated stock solution (e.g., 100 mM).

  • Prepare Activation Reagents: Immediately before use, prepare 100 mM stock solutions of EDC and Sulfo-NHS in anhydrous DMSO or water.

  • Activation of Linker (Pre-activation Step):

    • In a microcentrifuge tube, combine the linker, EDC, and Sulfo-NHS in the desired molar ratio. A common starting point is a 1:1.2:1.2 ratio of Linker:EDC:Sulfo-NHS.

    • Incubate the activation mixture at room temperature for 15-30 minutes to form the Sulfo-NHS ester.

  • Conjugation Reaction:

    • Add the activated linker solution to the antibody solution. The molar excess of linker added to the antibody will determine the final drug-to-antibody ratio (DAR). Start by testing a range of molar excesses (e.g., 5-fold, 10-fold, 20-fold).

    • Gently mix and allow the reaction to proceed at room temperature for 1-2 hours or at 4°C overnight.

  • Quench Reaction: Add the quenching buffer to a final concentration of 50 mM to quench any unreacted NHS esters. Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove unreacted linker and byproducts by purifying the conjugate.

    • For SEC, use a pre-equilibrated column (e.g., Superdex 200 or equivalent) with PBS, pH 7.4.

    • For TFF, diafilter the reaction mixture against >10 volumes of PBS.

  • Characterization:

    • Determine the protein concentration using A280 absorbance.

    • Assess the purity and aggregation state using SEC-HPLC.

    • Determine the final DAR using Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry.

ParameterRecommended Starting Condition
Antibody Concentration5-10 mg/mL
Linker:Antibody Molar Ratio5:1 to 20:1
Linker:EDC:Sulfo-NHS Ratio1:1.2:1.2
Reaction Time2 hours at RT or overnight at 4°C
Quenching Agent50 mM Tris-HCl
Expected DAR2-6 (highly dependent on molar ratio and antibody)
Protocol 2: Synthesis of a Peptide-Linker Conjugate

This protocol is adapted for smaller biomolecules like peptides, which often require different purification strategies.

Materials:

  • Peptide with a free primary amine (N-terminus or lysine side chain)

  • Same activation reagents and linker as in Protocol 1.

  • Reaction Solvent: DMF or DMSO containing 5% N,N-Diisopropylethylamine (DIPEA).

  • Purification System: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Procedure:

  • Peptide Preparation: Dissolve the peptide in the reaction solvent to a concentration of 10-20 mg/mL.

  • Linker Activation: Activate the this compound with EDC and Sulfo-NHS as described in Protocol 1, Step 4. Use a slight molar excess (1.5 to 3-fold) of activated linker relative to the peptide.

  • Conjugation Reaction: Add the activated linker solution to the dissolved peptide. The DIPEA in the solvent acts as a base to ensure the peptide's amine is deprotonated and nucleophilic. Let the reaction proceed at room temperature for 2-4 hours.

  • Monitoring and Purification:

    • Monitor the reaction progress by taking small aliquots and analyzing them via LC-MS.

    • Once the reaction is complete, acidify the mixture with a small amount of trifluoroacetic acid (TFA) to quench the reaction.

    • Purify the peptide conjugate using preparative RP-HPLC with a suitable water/acetonitrile gradient containing 0.1% TFA.

  • Characterization:

    • Confirm the identity and purity of the final product by LC-MS to verify the mass of the conjugate.

    • Lyophilize the pure fractions to obtain the final product as a powder.

Mechanistic & Workflow Diagrams

The chemical transformation at the heart of the conjugation process is the activation of the carboxyl group, which primes it for reaction with the biomolecule's amine.

G cluster_main Amine Coupling Chemistry struct1 Linker-COOH Carboxylic Acid struct2 O-Acylisourea (Unstable Intermediate) struct1:f0->struct2:f0 + EDC struct3 Sulfo-NHS Ester (Amine-Reactive) struct2:f0->struct3:f0 + Sulfo-NHS - EDC Urea struct4 Protein-NH-CO-Linker Stable Amide Bond struct3:f0->struct4:f0 + Protein-NH2 - Sulfo-NHS G cluster_problems cluster_causes cluster_solutions p1 Low Conjugation Efficiency / Low DAR c1 Inactive Reagents (Hydrolyzed EDC/NHS) p1->c1 c2 Amine-containing Buffer p1->c2 c3 Insufficient Molar Excess p1->c3 p2 Product Aggregation c4 High Hydrophobicity of Payload/Linker p2->c4 c5 Over-conjugation (High DAR) p2->c5 p3 Poor Recovery After Purification c6 Non-specific Binding to Purification Resin p3->c6 s1 Use fresh, anhydrous reagents and solvents c1->s1 s2 Buffer exchange into PBS or Borate buffer c2->s2 s3 Increase linker molar ratio; optimize reaction time c3->s3 s4 Include organic co-solvent; use piperazine linker c4->s4 s5 Reduce linker molar ratio; shorten reaction time c5->s5 s6 Use inert SEC column; consider alternative purification method (TFF) c6->s6

Figure 3: Troubleshooting guide for common bioconjugation challenges.

Conclusion

This compound is a highly effective bifunctional linker that addresses key challenges in the field of bioconjugation. Its unique combination of a rigid, solubilizing piperazine core and a versatile carboxylic acid handle allows for the straightforward synthesis of sophisticated bioconjugates. By imparting enhanced aqueous solubility and metabolic stability, this linker enables the development of next-generation protein and peptide therapeutics with improved developability and performance profiles. The protocols and principles outlined in this document provide researchers with the foundational knowledge to successfully incorporate this valuable tool into their drug development and research programs.

References

  • Moro, S., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances, 12(37), 24188-24196. Available at: [Link]

  • Moro, S., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances. Available at: [Link]

  • Creative Biolabs (n.d.). Piperazine and Triazole Linkers: The Future of Functional PROTAC Chemistry. Creative Biolabs. Available at: [Link]

  • Ciogli, A., et al. (2021). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. Bioconjugate Chemistry, 32(6), 1155-1165. Available at: [Link]

  • Moro, S., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Advances. Available at: [Link]

  • Moro, S., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. SciSpace. Available at: [Link]

  • Muxin, B., et al. (2024). Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility. ACS Omega, 9(42), 49451-49462. Available at: [Link]

Sources

Strategic Derivatization of 2-(Piperazin-1-yl)propanoic Acid Dihydrate for Enhanced Utility in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

APPLICATION NOTE

Abstract

This application note provides a detailed guide for the chemical modification of 2-(Piperazin-1-yl)propanoic acid dihydrate, a bifunctional molecule with significant potential in drug discovery and chemical biology. Due to its structural features—a reactive secondary amine within the piperazine ring and a terminal carboxylic acid—this compound is an ideal scaffold for derivatization. We present comprehensive protocols for selectively targeting the carboxylic acid moiety to introduce essential functionalities for biological assays, such as fluorescent reporters and biotin tags. These modifications enable the use of the core molecule in a wide array of applications, including high-throughput screening, target identification, and diagnostic assays. The causality behind experimental choices, self-validating protocol design, and authoritative grounding are emphasized throughout to ensure scientific integrity and reproducibility.

Introduction: Unlocking the Potential of a Bifunctional Scaffold

2-(Piperazin-1-yl)propanoic acid is a versatile building block in medicinal chemistry, often utilized for its ability to modulate neurotransmitter receptors and serve as a scaffold in the synthesis of novel therapeutic agents.[1] Its structure is characterized by two key functional groups amenable to chemical modification: a terminal carboxylic acid and a secondary amine within the piperazine ring. The dihydrate form indicates the presence of two water molecules per molecule of the acid, a factor that must be considered in reaction stoichiometry and solvent selection.

Raw, underivatized small molecules like 2-(Piperazin-1-yl)propanoic acid often lack the necessary properties for direct use in modern biological assays. Derivatization is essential to append:

  • Reporter Groups: Fluorophores for tracking and quantification in imaging or flow cytometry.[]

  • Affinity Tags: Biotin for purification, immobilization, or detection via streptavidin-based systems.[3]

  • Immobilization Linkers: Enabling attachment to solid supports like beads or microplates for use in affinity chromatography or solid-phase assays.[4][5]

This guide focuses on the most direct and reliable strategy: derivatization of the carboxylic acid group. This approach is generally preferred as it avoids potential complexities associated with modifying the piperazine ring, such as N-alkylation or acylation, which could alter the core pharmacophore and its biological activity.

Core Strategy: Carbodiimide-Mediated Amide Bond Formation

The most robust and widely adopted method for modifying carboxylic acids is through the formation of an amide bond with a primary amine-containing label or linker.[6] This is achieved using a "zero-length" crosslinker, such as a carbodiimide, which facilitates the coupling without becoming part of the final product.[7]

Mechanism of Action: Carbodiimides, like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), react with a carboxylic acid to form a highly reactive O-acylisourea intermediate.[8] This intermediate is susceptible to nucleophilic attack by a primary amine, resulting in a stable amide bond and the release of a soluble urea byproduct.[9]

To enhance the efficiency and stability of the reaction, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is often included.[7] EDC first reacts with the carboxyl group, which then couples to NHS to form a semi-stable NHS ester. This ester is less prone to hydrolysis in aqueous solutions than the O-acylisourea intermediate and reacts efficiently with primary amines to form the desired amide bond.[7]

G cluster_0 Step 1: Activation cluster_1 Step 2: NHS Ester Formation (Optional but Recommended) cluster_2 Step 3: Coupling Molecule R-COOH (2-(Piperazin-1-yl)propanoic acid) Intermediate O-Acylisourea Intermediate (Highly Reactive) Molecule->Intermediate + EDC EDC EDC NHSEster NHS Ester (Semi-Stable) Intermediate->NHSEster + NHS FinalProduct R-CO-NH-R' (Stable Amide Bond) Intermediate->FinalProduct + R'-NH2 (Direct Pathway) NHS NHS / Sulfo-NHS NHSEster->FinalProduct + R'-NH2 AmineLabel R'-NH2 (Fluorescent Dye, Biotin, etc.) Byproduct Urea Byproduct (Soluble)

Caption: Carbodiimide (EDC) coupling workflow for carboxylic acid derivatization.

Detailed Protocols

These protocols are designed to be self-validating by including steps for reaction monitoring and product purification, ensuring the integrity of the final derivatized molecule.

Protocol 1: Fluorescent Labeling with an Amine-Reactive Dye

This protocol describes the conjugation of 2-(Piperazin-1-yl)propanoic acid with a generic amine-reactive fluorescent dye (e.g., an Alexa Fluor™ or DyLight™ NHS ester succinimidyl ester, or a dye with a primary amine for EDC coupling). Fluorescent labeling enables the visualization and tracking of the small molecule in various biological systems.[10][11]

Materials and Reagents:

  • This compound

  • Amine-reactive fluorescent dye (containing a primary amine or as an NHS ester)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)[7]

  • N-hydroxysuccinimide (NHS)[7]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA)

  • Reverse-phase HPLC system for purification

  • Mass Spectrometer (MS) and NMR for characterization

Experimental Workflow:

Caption: Step-by-step workflow for fluorescent labeling.

Step-by-Step Procedure:

  • Preparation: Ensure all glassware is dry. As 2-(Piperazin-1-yl)propanoic acid is a dihydrate, gently dry a small amount under vacuum at a mild temperature (e.g., 40°C) for a few hours before weighing to obtain an accurate molar quantity, or account for the water content in mass calculations.

  • Activation of Carboxylic Acid:

    • In a clean, dry vial, dissolve 1.0 equivalent of 2-(Piperazin-1-yl)propanoic acid in anhydrous DMF.

    • Add 1.5 equivalents of NHS, followed by 1.5 equivalents of EDC.[7]

    • Stir the reaction mixture at room temperature for 15-30 minutes to form the NHS-ester intermediate.

  • Coupling Reaction:

    • In a separate vial, dissolve 1.1 equivalents of the amine-containing fluorescent dye in anhydrous DMF.

    • Add the dye solution to the activated acid mixture.

    • Add 2.0 equivalents of a non-nucleophilic base like DIEA to neutralize the EDC hydrochloride and facilitate the reaction.

    • Allow the reaction to proceed for 2-4 hours at room temperature, protected from light.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to observe the consumption of the starting materials and the formation of the product.

  • Purification: Upon completion, dilute the reaction mixture with a suitable solvent (e.g., water with 0.1% TFA) and purify the fluorescently labeled product using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry (to verify the molecular weight) and NMR spectroscopy (to confirm the structure).

  • Storage: Lyophilize the purified product and store it at -20°C, protected from light and moisture.

Protocol 2: Biotinylation for Affinity-Based Assays

This protocol details the attachment of a biotin tag, enabling the derivatized molecule to be used in pull-down assays, immobilization on streptavidin-coated surfaces, or detection in ELISA-like formats.[12][13]

Materials and Reagents:

  • This compound

  • Biotin-amine (e.g., Biotin-LC-Hydrazide or a primary amine-containing biotin with a spacer arm)[3][12]

  • EDC and Sulfo-NHS (water-soluble variant of NHS)

  • Reaction Buffer: 0.1 M MES, pH 6.0, or Phosphate Buffered Saline (PBS), pH 7.2 (amine-free)

  • Purification: Size-exclusion chromatography or reverse-phase HPLC

  • Assay for confirmation: HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or similar to confirm biotinylation.

Quantitative Data Summary Table:

ReagentMolar Excess (vs. Acid)Rationale
EDC1.5 - 2.0 eqEnsures efficient activation of the carboxylic acid.[7]
NHS / Sulfo-NHS1.5 - 2.0 eqStabilizes the activated intermediate, improving yield.[7]
Biotin-Amine1.1 - 1.2 eqDrives the reaction to completion; slight excess is easy to remove.
DIEA / Base2.0 - 3.0 eqNeutralizes acidic byproducts and optimizes reaction pH.

Step-by-Step Procedure:

  • Preparation: As in Protocol 1, account for the dihydrate form of the starting material.

  • Reaction Setup (Aqueous):

    • Dissolve 1.0 equivalent of 2-(Piperazin-1-yl)propanoic acid in the reaction buffer (e.g., 0.1 M MES, pH 6.0).

    • Add 1.2 equivalents of the amine-containing biotin derivative.

    • In a separate tube, prepare a fresh solution of EDC (1.5 eq) and Sulfo-NHS (1.5 eq) in the same buffer.

  • Initiation of Coupling: Add the EDC/Sulfo-NHS solution to the acid/biotin mixture.[12]

  • Incubation: Stir the reaction for 2 hours at room temperature.

  • Purification: Remove excess, unreacted biotin and byproducts. For small molecules, reverse-phase HPLC is ideal. For larger conjugates, dialysis or size-exclusion chromatography would be appropriate.

  • Validation: Confirm successful biotinylation using a HABA assay, which provides a colorimetric readout of biotin incorporation, or by mass spectrometry.

Applications in Biological Assays

The derivatized 2-(Piperazin-1-yl)propanoic acid can be deployed in a variety of assay formats:

  • Fluorescence Polarization (FP): A fluorescently labeled version can be used as a tracer in competitive binding assays to screen for compounds that bind to a specific protein target.

  • Cellular Imaging: A fluorescent derivative can be used to study the cellular uptake and subcellular localization of the parent molecule.[14]

  • Affinity Pull-Down Assays: A biotinylated derivative can be immobilized on streptavidin-coated magnetic beads to capture interacting proteins from cell lysates for target identification.

  • Surface Plasmon Resonance (SPR): Immobilizing the biotinylated molecule on a streptavidin-coated sensor chip allows for real-time kinetic analysis of its interaction with a target protein.[4]

Conclusion

The protocols outlined in this application note provide a robust framework for the strategic derivatization of this compound. By focusing on the selective and efficient modification of the carboxylic acid group, researchers can reliably produce fluorescently labeled and biotinylated probes. These derivatized molecules are critical tools for advancing drug discovery and chemical biology research, enabling a deeper understanding of the molecule's mechanism of action and biological interactions. The emphasis on reaction monitoring and product validation ensures the generation of high-quality reagents for reproducible and meaningful biological experiments.

References

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Ligrath, C., et al. (2020). Oriented immobilization of proteins on solid supports for use in biosensors and biochips: a review. ResearchGate. Retrieved from [Link]

  • Wang, Y., et al. (2019). Synthesis and biological evaluation of novel N-(piperazin-1-yl)alkyl-1H-dibenzo[a,c]carbazole derivatives of dehydroabietic acid as potential MEK inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Karsey, M., et al. (2019). Rational Design of Small Molecule Fluorescent Probes for Biological Applications. Accounts of Chemical Research. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbodiimide. Retrieved from [Link]

  • Li, X., et al. (2024). A new chemical derivatization reagent sulfonyl piperazinyl for the quantification of fatty acids using LC-MS/MS. Talanta. Retrieved from [Link]

  • Interchim. (n.d.). Biotin (carboxylated biotin derivatives). Retrieved from [Link]

  • Reisman, S. E., et al. (2022). The Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3–sp2 Carbon–Carbon Bonds. Journal of the American Chemical Society. Retrieved from [Link]

  • Wang, Y., et al. (2011). Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • Mohamad, N. R., et al. (2015). Enzyme immobilization: an overview on techniques and support materials. 3 Biotech. Retrieved from [Link]

  • Tong, L. (2013). Structure and function of biotin-dependent carboxylases. Cellular and Molecular Life Sciences. Retrieved from [Link]

  • Raposo, M. M. M., et al. (2023). Affordable Small Molecules as Promising Fluorescent Labels for Biomolecules. Molecules. Retrieved from [Link]

  • DeTar, D. F., & Silverstein, R. (1966). Reactions of Carbodiimides. I. The Mechanisms of the Reactions of Acetic Acid with Dicyclohexylcarbodiimide. Journal of the American Chemical Society. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Chemical Conjugation. Retrieved from [Link]

  • Peng, X., et al. (2017). Small-molecule fluorescent probes for imaging gaseous signaling molecules: current progress and future implications. Chemical Society Reviews. Retrieved from [Link]

  • Zdarta, J., et al. (2018). A General Overview of Support Materials for Enzyme Immobilization: Characteristics, Properties, Practical Utility. Catalysts. Retrieved from [Link]

  • Higashi, T., & Ogawa, S. (2019). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Metabolites. Retrieved from [Link]

  • Wilbur, D. S., et al. (1997). Biotin-containing compounds, biotinylation reagents and methods. Google Patents.
  • PubChem. (n.d.). 3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid. Retrieved from [Link]

  • LookChem. (n.d.). 3-PIPERAZIN-1-YL-PROPIONIC ACID. Retrieved from [Link]

  • Patsnap. (2023). How to Immobilize Enzymes on Solid Supports. Retrieved from [Link]

  • Vichem Chemie. (n.d.). Fluorescent labeling of small molecules. Retrieved from [Link]

  • Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters. Retrieved from [Link]

  • Khan, I., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules. Retrieved from [Link]

  • UCHEM. (n.d.). Factory Wholesale Price 3-(Piperazin-1-yl)propanoic acid cas 27245-31-4. Retrieved from [Link]

  • Kim, Y., & Kim, H. (2008). Recent advances in immobilization methods of antibodies on solid supports. Analyst. Retrieved from [Link]

Sources

Scale-Up Synthesis of 2-(Piperazin-1-yl)propanoic Acid Dihydrate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted Piperazines in Modern Drug Discovery

The piperazine motif is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a vast array of therapeutic agents. Its unique physicochemical properties, including its ability to engage in multiple hydrogen bonding interactions and its typical basicity, often impart favorable pharmacokinetic profiles to drug candidates, enhancing solubility and oral bioavailability.[1][2] The derivatization of the piperazine ring allows for the fine-tuning of a molecule's biological activity and selectivity. Specifically, 2-(Piperazin-1-yl)propanoic acid and its derivatives are valuable building blocks in the synthesis of a variety of pharmacologically active compounds, from antipsychotics to anti-inflammatory agents.

This application note provides a comprehensive guide for the scale-up synthesis of 2-(Piperazin-1-yl)propanoic acid dihydrate, a key intermediate for researchers and professionals in drug development. The protocol herein is designed to be robust, scalable, and emphasizes safety and efficiency, addressing common challenges associated with the selective mono-N-alkylation of piperazine and the controlled crystallization of the dihydrate form.

Strategic Approach to Synthesis: Navigating the Challenges of Mono-Alkylation

The primary challenge in the synthesis of monosubstituted piperazines is preventing the formation of the undesired disubstituted product. Several strategies can be employed to favor mono-alkylation, including:

  • Using a Large Excess of Piperazine: By increasing the molar ratio of piperazine to the alkylating agent, the statistical probability of the alkylating agent reacting with an already substituted piperazine is significantly reduced.

  • Employing a Protecting Group: A more controlled approach involves the use of a protecting group, such as tert-butyloxycarbonyl (Boc), to temporarily block one of the nitrogen atoms of piperazine. This allows for selective alkylation of the unprotected nitrogen, followed by a deprotection step to yield the desired monosubstituted product. While effective, this adds steps to the overall synthesis.

  • In Situ Protonation: Utilizing a protonated form of piperazine can also control selectivity, as the protonated nitrogen is less nucleophilic.[3]

For this scale-up protocol, we will focus on the use of a large excess of piperazine, as it is a more atom-economical and cost-effective approach for industrial-scale production, avoiding the additional steps of protection and deprotection.

Reaction Pathway and Workflow

The synthesis of this compound is a two-step process, beginning with the N-alkylation of piperazine with ethyl 2-bromopropanoate to form the ethyl ester intermediate, followed by hydrolysis of the ester and subsequent crystallization of the dihydrate.

Synthesis_Workflow Piperazine Piperazine (Large Excess) Alkylation Step 1: N-Alkylation Piperazine->Alkylation BromoEster Ethyl 2-bromopropanoate BromoEster->Alkylation EsterIntermediate Ethyl 2-(piperazin-1-yl)propanoate Alkylation->EsterIntermediate Hydrolysis Step 2: Hydrolysis EsterIntermediate->Hydrolysis CrudeAcid Crude 2-(piperazin-1-yl)propanoic acid Hydrolysis->CrudeAcid Crystallization Step 3: Crystallization CrudeAcid->Crystallization FinalProduct This compound Crystallization->FinalProduct

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocols

Part 1: Scale-Up Synthesis of Ethyl 2-(Piperazin-1-yl)propanoate

This protocol describes the N-alkylation of piperazine with ethyl 2-bromopropanoate. The use of a significant excess of piperazine is crucial for achieving high selectivity for the mono-alkylated product.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (molar eq.)
Piperazine110-85-086.1410
Ethyl 2-bromopropanoate535-11-5181.041
Potassium Carbonate (K₂CO₃)584-08-7138.212
Acetonitrile (ACN)75-05-841.05-

Equipment:

  • 10 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, temperature probe, and nitrogen inlet.

  • Heating/cooling circulator.

  • Filtration apparatus.

  • Rotary evaporator.

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.

  • Charge Reagents: Charge the reactor with piperazine (861.4 g, 10.0 mol) and acetonitrile (5 L).

  • Stirring and Cooling: Begin stirring the mixture to dissolve the piperazine. Cool the solution to 0-5 °C using the circulator.

  • Addition of Base: Add potassium carbonate (276.4 g, 2.0 mol) to the piperazine solution.

  • Slow Addition of Alkylating Agent: Slowly add ethyl 2-bromopropanoate (181.0 g, 1.0 mol) to the reaction mixture over a period of 2-3 hours, maintaining the internal temperature below 10 °C. The slow addition is critical to minimize the formation of the di-substituted byproduct.[4]

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, filter the mixture to remove the potassium salts.

    • Wash the filter cake with acetonitrile (2 x 250 mL).

    • Concentrate the combined filtrate under reduced pressure to remove the bulk of the acetonitrile.

  • Extraction:

    • To the residue, add water (2 L) and dichloromethane (DCM, 2 L).

    • Separate the organic layer.

    • Extract the aqueous layer with DCM (2 x 1 L).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 2-(piperazin-1-yl)propanoate as an oil.

Purification of the Intermediate:

The crude product can be purified by vacuum distillation or by converting it to a salt (e.g., hydrochloride) and recrystallizing.[5] For many applications, the crude oil can be used directly in the next step.

Part 2: Hydrolysis and Crystallization of this compound

This part of the protocol details the hydrolysis of the ethyl ester to the carboxylic acid, followed by the specific crystallization procedure to obtain the dihydrate form.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (molar eq.)
Ethyl 2-(piperazin-1-yl)propanoate-186.251
Sodium Hydroxide (NaOH)1310-73-240.001.5
Ethanol (EtOH)64-17-546.07-
Water (H₂O)7732-18-518.02-
Hydrochloric Acid (HCl), conc.7647-01-036.46As needed

Equipment:

  • 5 L round-bottom flask with a magnetic stirrer and reflux condenser.

  • Heating mantle.

  • Crystallization vessel.

  • Filtration apparatus.

Procedure:

  • Hydrolysis:

    • Dissolve the crude ethyl 2-(piperazin-1-yl)propanoate (approx. 1.0 mol) in a mixture of ethanol (1 L) and water (1 L) in the round-bottom flask.

    • Add sodium hydroxide (60 g, 1.5 mol) to the solution.

    • Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up and pH Adjustment:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove the ethanol.

    • Dilute the remaining aqueous solution with water (1 L).

    • Carefully adjust the pH of the solution to approximately 7 with concentrated hydrochloric acid. This will protonate the carboxylate to the carboxylic acid.

  • Crystallization of the Dihydrate:

    • Transfer the neutralized solution to a crystallization vessel.

    • Allow the solution to stand at room temperature for slow evaporation. The formation of the dihydrate is facilitated by the presence of water and slow crystallization.[6]

    • Alternatively, the solution can be concentrated to about half its volume and then cooled to 0-5 °C to induce crystallization.

  • Isolation and Drying:

    • Collect the resulting white crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold water.

    • Dry the crystals under a stream of humidified air or in a desiccator containing a saturated solution of potassium nitrate to maintain a constant humidity and prevent the loss of water of hydration.

Characterization Data

The final product, this compound (CAS 824414-03-1), should be characterized to confirm its identity and purity.[1]

PropertyValue
Molecular Formula C₇H₁₄N₂O₂ · 2H₂O
Molecular Weight 194.23 g/mol
Appearance White crystalline solid
Predicted ¹H NMR (D₂O) δ 3.6-3.8 (m, 4H, piperazine CH₂), 3.4-3.6 (m, 4H, piperazine CH₂), 3.2 (q, 1H, CH), 1.3 (d, 3H, CH₃)
Predicted ¹³C NMR (D₂O) δ 178 (C=O), 60 (CH), 52 (piperazine CH₂), 48 (piperazine CH₂), 15 (CH₃)

Note: Predicted NMR data is based on chemical shift predictions and may vary slightly from experimental values.

Process Safety and Scale-Up Considerations

Safety Precautions:

  • Piperazine: Corrosive and can cause severe skin burns and eye damage. It is also a sensitizer. Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7]

  • Ethyl 2-bromopropanoate: A lachrymator and corrosive. Handle in a fume hood with appropriate PPE.

  • Sodium Hydroxide and Hydrochloric Acid: Highly corrosive. Handle with care and appropriate PPE.

Scale-Up Considerations:

  • Exothermic Reactions: The N-alkylation reaction can be exothermic. Ensure adequate cooling capacity and slow addition of the alkylating agent, especially on a large scale.

  • Work-up and Extraction: Large-scale extractions can be cumbersome. Consider using a continuous liquid-liquid extractor for improved efficiency.

  • Crystallization: The crystallization process should be carefully controlled to ensure the desired crystal form and purity. Seeding may be employed to control crystal size and morphology.

  • Waste Disposal: Dispose of all chemical waste in accordance with local regulations.

Conclusion

This application note provides a detailed and scalable protocol for the synthesis of this compound. By carefully controlling the reaction conditions, particularly the stoichiometry of the reactants in the N-alkylation step, and by following a controlled crystallization procedure, this valuable building block can be produced in high yield and purity. The information provided herein is intended to serve as a practical guide for researchers and professionals in the pharmaceutical industry, facilitating the development of novel therapeutics.

References

  • Kucerova-Chlupacova, M., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2194. Available at: [Link]

  • Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(11), 1599. Available at: [Link]

  • Plantza, A. Z., et al. (2019). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. Energy Procedia, 159, 13-20. Available at: [Link]

  • Pati, H. N., et al. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Molbank, 2009(3), M607. Available at: [Link]

  • PubChemLite. This compound (C7H14N2O2). Available at: [Link]

  • Jin, G. (2012). 3,3′-(Piperazine-1,4-diium-1,4-diyl)dipropionate dihydrate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o2827. Available at: [Link]

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 2017, 62(11-12), 941-949. Available at: [Link]

  • ResearchGate. What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? Available at: [Link]

  • Scribd. Chemistry Lab: Base Hydrolysis Experiment. Available at: [Link]

  • Reddit. Why would you use lithium hydroxide instead of sodium hydroxide for hydrolysis of an ester. Available at: [Link]

  • Haz-Map. 2-Bromopropanoic acid. Available at: [Link]

  • Advent Chembio Pvt. Ltd. Piperazine anhydrous, 99%. Available at: [Link]

Sources

Application Note: Chiral Separation of 2-(Piperazin-1-yl)propanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Purity in Piperazine-Based Drug Candidates

The piperazine ring is a well-established pharmacophore, integral to the structure of numerous therapeutic agents targeting a wide array of diseases. Notably, piperazine derivatives have demonstrated significant pharmacological activity within the central nervous system (CNS), contributing to the development of antipsychotic, antidepressant, and anxiolytic medications.[1][2][3] These compounds often exert their effects through modulation of monoamine pathways.[1][2] The introduction of a chiral center, as seen in 2-(piperazin-1-yl)propanoic acid, adds a layer of complexity and opportunity in drug design. It is a fundamental principle in pharmacology that enantiomers of a chiral drug can exhibit markedly different pharmacodynamic and pharmacokinetic profiles. One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive, less potent, or even contribute to undesirable side effects.

Therefore, the ability to resolve and characterize the individual enantiomers of chiral building blocks like 2-(piperazin-1-yl)propanoic acid is of paramount importance for the development of safe and effective pharmaceuticals. This application note presents two robust and distinct methodologies for the chiral separation of 2-(piperazin-1-yl)propanoic acid enantiomers: a rapid analytical-scale separation using Supercritical Fluid Chromatography (SFC) and a preparative-scale resolution via Diastereomeric Salt Crystallization. These protocols are designed to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical steps to achieve high-purity enantiomers for further study and development.

Method 1: High-Throughput Enantioseparation by Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography has emerged as a powerful technique for chiral separations, offering significant advantages in terms of speed, efficiency, and reduced environmental impact compared to traditional High-Performance Liquid Chromatography (HPLC).[4][5][6] The low viscosity and high diffusivity of supercritical CO2 allow for faster separations without compromising resolution.[5][6] For acidic compounds such as 2-(piperazin-1-yl)propanoic acid, polysaccharide-based chiral stationary phases (CSPs) have shown excellent performance.[7]

Causality of Experimental Choices:
  • Chiral Stationary Phase (CSP): An immobilized amylose-based CSP, such as the CHIRALPAK® IG, is selected. The meta-substituted phenylcarbamate selector on this phase has demonstrated a high success rate for the resolution of a diverse range of chiral compounds, including those with acidic functional groups.[6] The immobilized nature of the phase allows for a wider range of solvents to be used if necessary for method development.

  • Mobile Phase: A primary mobile phase of supercritical CO2 is chosen for its "green" credentials and favorable chromatographic properties.[4][5] Methanol is employed as a co-solvent to increase the polarity of the mobile phase, which is necessary to elute the relatively polar 2-(piperazin-1-yl)propanoic acid from the column.

  • Additive: An acidic additive, such as formic acid, is incorporated into the co-solvent. For acidic analytes, the addition of a small amount of a stronger acid to the mobile phase helps to suppress the ionization of the analyte's carboxylic acid group. This leads to better peak shapes and often improves the chiral recognition by the stationary phase.[8]

SFC Protocol:
  • Sample Preparation: Dissolve the racemic 2-(piperazin-1-yl)propanoic acid in methanol to a final concentration of 1 mg/mL. Filter the sample through a 0.45 µm PTFE syringe filter before injection.

  • Instrumentation: An analytical SFC system equipped with a UV-Vis or photodiode array (PDA) detector is used.

  • Chromatographic Conditions: The separation is performed according to the parameters outlined in Table 1.

ParameterValue
Column CHIRALPAK® IG (or equivalent amylose tris(3-chloro-5-methylphenylcarbamate) CSP), 5 µm, 4.6 x 250 mm
Mobile Phase Supercritical CO2 / Methanol with 0.1% Formic Acid (Gradient Elution)
Gradient 5% to 40% Methanol (with 0.1% Formic Acid) over 8 minutes; hold at 40% for 2 minutes
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Column Temperature 40 °C
Detection Wavelength 210 nm
Injection Volume 5 µL
Table 1: SFC Parameters for the Chiral Separation of 2-(Piperazin-1-yl)propanoic Acid Enantiomers
Expected Results:

Under these conditions, baseline separation of the two enantiomers is anticipated within a short run time. The elution order of the enantiomers will need to be confirmed by analyzing a sample of a single, known enantiomer if available. The resolution factor (Rs) should be greater than 1.5, indicating a complete separation suitable for accurate quantification.

SFC Workflow Diagram:

SFC_Workflow cluster_prep Sample Preparation cluster_analysis SFC Analysis racemate Racemic 2-(Piperazin-1-yl)propanoic acid dissolve Dissolve in Methanol (1 mg/mL) racemate->dissolve filter Filter (0.45 µm PTFE) dissolve->filter sfc_system SFC System (CHIRALPAK IG) filter->sfc_system detection UV Detection (210 nm) sfc_system->detection data Chromatogram (Separated Enantiomers) detection->data

SFC analysis workflow for chiral separation.

Method 2: Preparative-Scale Resolution by Diastereomeric Salt Crystallization

For applications requiring larger quantities of enantiomerically pure material, such as in-depth biological evaluation or further synthetic elaboration, diastereomeric salt crystallization is a classical and highly effective method.[9][10] This technique relies on the principle that diastereomers, unlike enantiomers, have different physical properties, including solubility, which allows for their separation by crystallization.[9]

Causality of Experimental Choices:
  • Resolving Agent: (R)-(+)-1-Phenylethylamine is selected as the chiral resolving agent. This is a readily available and relatively inexpensive chiral base that has been successfully used for the resolution of a wide variety of chiral carboxylic acids.[11][12][13] It reacts with the racemic 2-(piperazin-1-yl)propanoic acid to form a pair of diastereomeric salts.

  • Solvent System: A solvent screen is crucial for the success of a diastereomeric salt resolution. The ideal solvent will exhibit a significant solubility difference between the two diastereomeric salts. Alcohols, such as methanol or ethanol, and mixtures with water are often good starting points for the crystallization of amine salts of carboxylic acids.

  • Stoichiometry: A 1:1 molar ratio of the racemic acid to the chiral resolving agent is initially used to form the diastereomeric salts.

Diastereomeric Salt Crystallization Protocol:
  • Salt Formation:

    • In a suitable flask, dissolve 1.0 equivalent of racemic 2-(piperazin-1-yl)propanoic acid in a minimal amount of a heated solvent (e.g., methanol).

    • In a separate container, dissolve 1.0 equivalent of (R)-(+)-1-phenylethylamine in the same solvent.

    • Slowly add the resolving agent solution to the heated solution of the racemic acid with stirring.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. If no crystals form, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal if available.

    • Once crystallization begins, allow the mixture to stand at room temperature for several hours, and then cool further in an ice bath to maximize the yield of the less soluble diastereomeric salt.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.

    • The enantiomeric purity of the acid in the isolated salt can be checked by liberating a small sample and analyzing it by the SFC method described above. If necessary, the salt can be recrystallized from the same solvent system to improve diastereomeric purity.

  • Liberation of the Enantiomerically Pure Acid:

    • Suspend the isolated diastereomeric salt in water.

    • Add a strong acid, such as 1 M hydrochloric acid, until the pH is acidic (pH ~2). This will protonate the carboxylic acid and form the hydrochloride salt of the resolving agent.

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane) to remove the chiral amine.

    • The enantiomerically enriched 2-(piperazin-1-yl)propanoic acid can then be isolated from the aqueous phase, for example, by adjusting the pH and using ion-exchange chromatography or by evaporation of the water if it forms a stable salt.

Diastereomeric Salt Crystallization Workflow Diagram:

Crystallization_Workflow cluster_formation Salt Formation cluster_separation Separation cluster_liberation Enantiomer Liberation racemic_acid Racemic Acid in Hot Solvent mixing Mix Solutions racemic_acid->mixing resolving_agent (R)-1-Phenylethylamine in Hot Solvent resolving_agent->mixing cooling Slow Cooling & Crystallization mixing->cooling filtration Vacuum Filtration cooling->filtration less_soluble Less Soluble Diastereomeric Salt (Solid) filtration->less_soluble more_soluble More Soluble Diastereomeric Salt (in Filtrate) filtration->more_soluble acidification Acidify with HCl less_soluble->acidification extraction Extract to Remove Resolving Agent acidification->extraction pure_enantiomer Isolate Pure Enantiomer extraction->pure_enantiomer

Sources

Application Notes and Protocols: The Strategic Use of 2-(Piperazin-1-yl)propanoic Acid Dihydrate in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide to the application of 2-(Piperazin-1-yl)propanoic acid dihydrate in solid-phase synthesis (SPS), with a particular focus on its integration into solid-phase peptide synthesis (SPPS) workflows. Piperazine scaffolds are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active compounds.[1] The incorporation of 2-(piperazin-1-yl)propanoic acid as a building block or linker can impart unique structural and physicochemical properties to peptides and peptidomimetics, such as enhanced solubility and proteolytic stability. These application notes offer a detailed exploration of the underlying chemistry, step-by-step protocols for the preparation of protected derivatives, and their subsequent use in solid-phase synthesis, including resin loading, peptide coupling, and final cleavage.

Introduction: The Versatility of the Piperazine Moiety in Drug Discovery

The piperazine ring is a privileged scaffold in medicinal chemistry, found in the core structure of numerous approved drugs.[1][2] Its unique conformational properties and ability to engage in multiple hydrogen bonding interactions make it a valuable component for modulating the pharmacokinetic and pharmacodynamic properties of therapeutic candidates. 2-(Piperazin-1-yl)propanoic acid offers a versatile entry point for introducing this valuable heterocycle into larger molecules. In the context of solid-phase synthesis, it can be utilized as a non-proteinogenic amino acid analogue or as a bifunctional linker to create libraries of novel compounds for drug discovery and development.

The successful incorporation of 2-(piperazin-1-yl)propanoic acid into a solid-phase synthesis workflow, particularly Fmoc-based SPPS, necessitates the strategic use of protecting groups to ensure selective reactions at the desired positions. This guide will focus on the preparation of an N-Boc protected derivative, a common and effective strategy for managing the reactive secondary amine of the piperazine ring.

Core Principles and Strategic Considerations

The use of 2-(piperazin-1-yl)propanoic acid in SPPS requires careful consideration of the protection strategy. The molecule possesses three key functional groups: a carboxylic acid, a secondary amine, and a tertiary amine within the piperazine ring. In a typical Fmoc-based SPPS workflow, the carboxylic acid will be activated for coupling to the free amine of the growing peptide chain on the solid support. The secondary amine of the piperazine ring, however, must be protected to prevent unwanted side reactions, such as branching or self-coupling. The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability under the basic conditions used for Fmoc deprotection and its lability to the acidic conditions of the final cleavage step.[3]

Chemical Properties of this compound
PropertyValueSource
CAS Number Not available for dihydrate; 158533-51-8 (anhydrous)N/A
Molecular Formula C₇H₁₈N₂O₄N/A
Molecular Weight 194.23 g/mol N/A
Appearance White to off-white solidN/A
Solubility Soluble in water and polar organic solventsN/A

Experimental Protocols

This section provides detailed, step-by-step methodologies for the preparation of the protected building block and its subsequent use in solid-phase peptide synthesis.

Synthesis of N-Boc-2-(piperazin-1-yl)propanoic acid

The selective protection of the N4-position of the piperazine ring is the crucial first step. This protocol is based on established methods for the mono-Boc protection of piperazine.[4][5]

Workflow for N-Boc Protection:

workflow start Start: 2-(Piperazin-1-yl)propanoic acid step1 Dissolve in Dioxane/Water start->step1 step2 Add Di-tert-butyl dicarbonate (Boc)₂O step1->step2 step3 Adjust pH to 9-10 with NaOH step2->step3 step4 Stir at room temperature step3->step4 step5 Acidify with HCl step4->step5 step6 Extract with Ethyl Acetate step5->step6 step7 Dry, concentrate, and purify step6->step7 end End: N-Boc-2-(piperazin-1-yl)propanoic acid step7->end

Figure 1. Workflow for the synthesis of N-Boc-2-(piperazin-1-yl)propanoic acid.

Detailed Protocol:

  • Dissolution: Dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) dissolved in a minimal amount of dioxane.

  • pH Adjustment: Maintain the pH of the reaction mixture between 9 and 10 by the dropwise addition of a 1 M aqueous solution of sodium hydroxide (NaOH).

  • Reaction: Continue stirring the mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, acidify the mixture to pH 2-3 with a 1 M aqueous solution of hydrochloric acid (HCl).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield N-Boc-2-(piperazin-1-yl)propanoic acid as a white solid.

Solid-Phase Peptide Synthesis (SPPS) using N-Boc-2-(piperazin-1-yl)propanoic acid

This protocol outlines the incorporation of the N-Boc protected building block into a standard Fmoc-based SPPS workflow.[6]

SPPS Cycle for Incorporation:

spps_cycle resin Resin-NH-Peptide deprotection Fmoc Deprotection (20% Piperidine in DMF) resin->deprotection washing1 Washing (DMF) deprotection->washing1 coupling Coupling: N-Boc-2-(piperazin-1-yl)propanoic acid HATU, DIPEA in DMF washing1->coupling washing2 Washing (DMF) coupling->washing2 next_cycle Continue with next Fmoc-amino acid washing2->next_cycle

Figure 2. SPPS cycle for coupling N-Boc-2-(piperazin-1-yl)propanoic acid.

Detailed Protocol:

  • Resin Preparation: Start with a resin-bound peptide chain with a free N-terminal amine. Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc protecting group. Repeat this step once.[5]

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and byproducts.

  • Coupling:

    • Prepare the coupling solution: In a separate vessel, dissolve N-Boc-2-(piperazin-1-yl)propanoic acid (3-5 eq), HATU (3-5 eq), and diisopropylethylamine (DIPEA) (6-10 eq) in DMF.

    • Pre-activate for 5-10 minutes.

    • Add the activated solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring the Coupling Reaction: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative Kaiser test (yellow beads) indicates a complete reaction.

  • Washing: Wash the resin with DMF (5-7 times) to remove excess reagents.

  • Chain Elongation: The resin is now ready for the deprotection and coupling of the next Fmoc-protected amino acid in the sequence.

Cleavage and Deprotection

The final step involves cleaving the synthesized peptide from the solid support and simultaneously removing the side-chain protecting groups, including the Boc group on the piperazine moiety.

Cleavage and Deprotection Workflow:

cleavage_workflow start Start: Resin-bound peptide step1 Wash with DCM start->step1 step2 Treat with Cleavage Cocktail (TFA-based) step1->step2 step3 Agitate for 2-4 hours step2->step3 step4 Filter and collect filtrate step3->step4 step5 Precipitate with cold ether step4->step5 step6 Centrifuge and wash step5->step6 step7 Lyophilize step6->step7 end End: Purified Peptide step7->end

Figure 3. General workflow for cleavage and deprotection.

Detailed Protocol:

  • Resin Washing: After the final synthesis cycle, wash the resin-bound peptide with DMF, followed by dichloromethane (DCM), and dry under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is Reagent K (TFA/water/phenol/thioanisole/1,2-ethanedithiol, 82.5:5:5:5:2.5). For simpler peptides without sensitive residues, a mixture of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5) can be used.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin and agitate at room temperature for 2-4 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Isolation: Collect the precipitated peptide by centrifugation, wash with cold diethyl ether, and dry under vacuum.

  • Purification: The crude peptide can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation and Expected Outcomes

The successful incorporation of 2-(piperazin-1-yl)propanoic acid should be confirmed by mass spectrometry of the final cleaved peptide. The expected mass will show an increase corresponding to the mass of the piperazine-propanoic acid residue.

Table of Reagents for SPPS Cycle:

StepReagentConcentration/EquivalentsTime
Fmoc Deprotection Piperidine in DMF20% (v/v)2 x 5-10 min
Coupling N-Boc-2-(piperazin-1-yl)propanoic acid3-5 eq1-2 hours
HATU3-5 eq1-2 hours
DIPEA6-10 eq1-2 hours
Cleavage TFA/TIS/H₂O95:2.5:2.5 (v/v/v)2-4 hours

Troubleshooting and Key Considerations

  • Incomplete Coupling: If the Kaiser test is positive after the coupling step, a second coupling can be performed. Ensure that the reagents are of high quality and anhydrous solvents are used.

  • Side Reactions during Cleavage: The choice of scavengers in the cleavage cocktail is critical to prevent side reactions, especially with sensitive amino acids like tryptophan, methionine, and cysteine.

  • Purification Challenges: The introduction of the basic piperazine moiety may affect the chromatographic behavior of the peptide. Adjusting the pH of the mobile phase during RP-HPLC may be necessary for optimal separation.

Conclusion

This compound is a valuable building block for the synthesis of novel peptides and peptidomimetics. By employing a straightforward N-Boc protection strategy, this versatile molecule can be efficiently incorporated into standard Fmoc-based solid-phase peptide synthesis workflows. The protocols detailed in these application notes provide a robust framework for researchers to explore the potential of piperazine-containing compounds in their drug discovery and development programs. The ability to introduce this scaffold in a site-specific manner opens up new avenues for the design of therapeutic agents with enhanced properties.

References

  • CN108033931A - A kind of synthetic method of N-Boc piperazines - Google P
  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC. (URL: [Link])

  • WO2015028599A1 - Cleavage of synthetic peptides - Google P
  • A comprehensive review on the synthesis of substituted piperazine and its novel bio-medicinal applications - ResearchGate. (URL: [Link])

  • Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - PubMed. (URL: [Link])

  • Overview of Solid Phase Peptide Synthesis (SPPS). (URL: [Link])

  • CN101676276B - Method for preparing N-tert-butyloxycarbonylpiperazine acetic acid hydrochloride - Google P
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (URL: [Link])

  • Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents - PubMed Central. (URL: [Link])

  • Safety-Catch Linkers for Solid-Phase Peptide Synthesis - MDPI. (URL: [Link])

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central. (URL: [Link])

  • Coupling Reagents - Aapptec Peptides. (URL: [Link])

  • Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives | Organic Chemistry | ChemRxiv | Cambridge Open Engage. (URL: [Link])

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI. (URL: [Link])

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state? (URL: [Link])

  • Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups - Research Collection. (URL: [Link])

  • 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method. (URL: [Link])

  • Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group - MDPI. (URL: [Link])

Sources

Application Notes & Protocols: Leveraging 2-(Piperazin-1-yl)propanoic Acid Dihydrate for the Development of Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry, the piperazine ring stands out as a "privileged scaffold"—a structural motif consistently found in a multitude of FDA-approved drugs.[1][2][3] Its unique physicochemical properties, including its diprotic basicity, conformational flexibility, and capacity for multiple points of derivatization, make it an invaluable tool for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] Within this esteemed class of heterocycles, 2-(Piperazin-1-yl)propanoic acid dihydrate (CAS 824414-03-1) emerges as a particularly versatile building block for the synthesis of targeted enzyme inhibitors.[4][5]

This guide provides an in-depth technical overview and actionable protocols for researchers, scientists, and drug development professionals. We will explore the scientific rationale behind using the 2-(Piperazin-1-yl)propanoic acid scaffold, detailing its synthetic utility and physicochemical advantages. The primary application focus will be on the development of inhibitors for Dipeptidyl Peptidase-4 (DPP-4), a well-validated therapeutic target for type 2 diabetes. The protocols herein are designed to be self-validating, providing a robust framework for screening, characterization, and optimization of novel inhibitor candidates derived from this promising scaffold.

Section 1: The 2-(Piperazin-1-yl)propanoic Acid Scaffold: Physicochemical & Synthetic Rationale

Core Physicochemical Properties: The Basis of a Privileged Scaffold

The efficacy of the 2-(Piperazin-1-yl)propanoic acid scaffold is rooted in its inherent chemical properties, which can be strategically manipulated to achieve high-affinity binding and favorable drug-like characteristics.

  • Basicity and pKa: As a diprotic base, the piperazine ring possesses two distinct pKa values. This allows it to be protonated under physiological pH, a state that is crucial for forming strong ionic interactions and salt bridges with acidic residues (e.g., Aspartate, Glutamate) in an enzyme's active site. This property also significantly enhances aqueous solubility, a key factor for formulation and bioavailability.[1]

  • Hydrogen Bonding: The scaffold presents multiple opportunities for hydrogen bonding. The two nitrogen atoms of the piperazine ring act as hydrogen bond acceptors, while the N-H group (if unsubstituted) and the carboxylic acid of the propanoic moiety can serve as both donors and acceptors. These interactions are fundamental for achieving high binding affinity and specificity.

  • Conformational Tuning: The piperazine ring typically adopts a stable chair conformation. This semi-rigid structure can serve as an anchor, locking a molecule into its bioactive conformation required for target engagement, thereby minimizing the entropic penalty of binding.[1]

  • Vector for Derivatization: The secondary amine at the N-4 position is a prime site for chemical modification. This allows for the systematic introduction of various chemical groups to explore the chemical space of a target's binding pocket, enabling the optimization of potency, selectivity, and pharmacokinetic (ADME) properties.

Synthetic Versatility: A Gateway to Chemical Diversity

The true power of 2-(Piperazin-1-yl)propanoic acid lies in its utility as a starting material for generating diverse chemical libraries. The most common synthetic route involves the N-alkylation or N-acylation of the N-4 position. Below is a representative protocol for synthesizing a derivative, demonstrating the scaffold's practical application.

Protocol 1.1: Representative Synthesis of an N-4 Substituted Derivative via Reductive Amination

Causality: Reductive amination is a robust and widely used method for forming C-N bonds. It is chosen here for its high efficiency and broad substrate scope, allowing for the introduction of a wide array of R-groups (from aldehydes or ketones) onto the piperazine scaffold.

  • Solubilization: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a suitable solvent such as methanol (MeOH) or dichloromethane (DCM).

  • Aldehyde/Ketone Addition: Add 1.1 equivalents of the desired aldehyde or ketone (R-CHO or R-C(O)-R') to the solution. Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate.

  • Reductant Addition: Cool the reaction mixture to 0°C in an ice bath. Cautiously add 1.5 equivalents of a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), in portions.

    • Scientist's Note: NaBH(OAc)₃ is preferred over stronger reducing agents like NaBH₄ because it is less reactive towards the carbonyl starting material and is selective for the iminium ion, minimizing side reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using an appropriate technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the aqueous layer three times with an organic solvent like ethyl acetate (EtOAc).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product using column chromatography on silica gel to yield the final N-4 substituted derivative.[6][7]

G cluster_0 Representative Synthetic Scheme A 2-(Piperazin-1-yl)propanoic acid dihydrate C Iminium Ion Intermediate A->C + B Aldehyde / Ketone (R-CHO / R-C(O)-R') B->C D N-4 Substituted Derivative C->D Reduction reductant NaBH(OAc)₃ in MeOH/DCM reductant->C

Caption: General synthetic workflow for N-4 functionalization.

Section 2: Application Focus: Development of DPP-4 Inhibitors

DPP-4 as a Therapeutic Target

Dipeptidyl Peptidase-4 (DPP-4) is a serine exopeptidase that plays a critical role in glucose metabolism.[8] Its primary function is the inactivation of incretin hormones, namely Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[9][10] These hormones are released after food intake and stimulate insulin secretion from pancreatic β-cells. By cleaving and inactivating GLP-1 and GIP, DPP-4 effectively dampens this insulin response. Therefore, inhibiting DPP-4 prolongs the action of incretins, leading to enhanced insulin release and improved glycemic control, making it a cornerstone strategy for treating type 2 diabetes mellitus.[9][10]

Mechanism of DPP-4 Inhibition and Scaffold Rationale

The crystal structures of DPP-4 co-crystallized with various inhibitors have provided invaluable insights into its active site, which is broadly divided into several subsites.[11][12][13]

  • S1 Subsite: A hydrophobic pocket that typically accommodates the proline or alanine residue of the substrate.

  • S2 Subsite: A more spacious and solvent-exposed region where derivatives of our scaffold can be targeted.

  • Catalytic Triad: Comprised of Ser630, His740, and Asp708, this triad is responsible for the enzymatic cleavage.

  • Key Charged Residues: Glu205 and Glu206 are crucial for anchoring the N-terminal amine of substrates and inhibitors through strong electrostatic interactions.[12]

The 2-(Piperazin-1-yl)propanoic acid scaffold is exceptionally well-suited to target this active site. The protonated piperazine nitrogen can form a salt bridge with the negatively charged Glu205/Glu206 residues, mimicking the interaction of a substrate's N-terminus. The propanoic acid moiety can form additional hydrogen bonds, while the N-4 position acts as a vector, directing substituents into the large S2 subsite to enhance potency and selectivity.

G cluster_pathway DPP-4 Signaling Pathway & Inhibition Food Food Intake Gut Gut L-Cells Food->Gut GLP1 Active GLP-1 / GIP (Incretins) Gut->GLP1 Pancreas Pancreas GLP1->Pancreas Stimulates DPP4 DPP-4 Enzyme GLP1->DPP4 Degraded by Insulin Insulin Secretion Pancreas->Insulin Glucose Lower Blood Glucose Insulin->Glucose Inactive Inactive Metabolites DPP4->Inactive Inhibitor DPP-4 Inhibitor (e.g., from Scaffold) Inhibitor->DPP4 BLOCKS G cluster_workflow Inhibitor Development & Testing Workflow A Scaffold Selection (2-(Piperazin-1-yl)propanoic acid) B Library Synthesis (N-4 Derivatization) A->B C Primary Screening (Single High Concentration) B->C D Hit Confirmation & IC₅₀ (Dose-Response Assay) C->D Identified 'Hits' E SAR Studies (Iterative Synthesis) D->E E->B Design New Analogs F Lead Optimization (ADME/Tox Profiling) E->F Potent 'Leads' G Candidate F->G

Caption: A comprehensive workflow for enzyme inhibitor discovery.

Section 4: Data Interpretation & Advanced Characterization

Data Presentation and Structure-Activity Relationship (SAR)

Systematically tabulating IC₅₀ values against the structural modifications at the N-4 position is critical for establishing a Structure-Activity Relationship (SAR). This analysis reveals which chemical properties (e.g., size, electronics, hydrophobicity) of the N-4 substituent enhance inhibitory potency.

Table 1: Example SAR Data for Hypothetical N-4 Analogs

Compound IDN-4 Substituent (R-group)DPP-4 IC₅₀ (nM)
Control Sitagliptin18
Scaffold -H> 50,000
XYZ-001 -CH₂-Ph1,250
XYZ-002 -CH₂(4-F-Ph)350
XYZ-003 -C(O)-Ph890
XYZ-004 -C(O)-Cyclohexyl45

From this hypothetical data, a researcher could infer that a carbonyl linker and a bulky aliphatic group (XYZ-004) are significantly more effective at improving potency than an arylmethyl group, guiding the next round of synthesis.

Crystallographic Validation: The Gold Standard

While enzymatic assays are essential for determining potency, X-ray crystallography provides the definitive proof of an inhibitor's binding mode. [13]Obtaining a co-crystal structure of a lead compound with the target enzyme (DPP-4) validates the SAR hypotheses and provides a high-resolution map for further rational design. This structural data is paramount for optimizing interactions and improving properties like selectivity.

Table 2: Comparative Crystallographic Data of Known DPP-4 Inhibitors

InhibitorPDB IDResolution (Å)R-Value FreeReference
Sitagliptin (related)2P8S2.200.227[11]
Omarigliptin4PNZ1.900.197[11]
Teneligliptin3VJK2.490.279[11]
Data sourced from the RCSB Protein Data Bank allows for objective comparison of structural model quality.
[11]

Conclusion

This compound is more than just a chemical reagent; it is a strategic starting point for the efficient discovery of novel enzyme inhibitors. Its inherent physicochemical advantages and synthetic tractability make it an ideal scaffold for building diverse and targeted compound libraries. By leveraging the detailed protocols and scientific rationale presented in this guide—particularly in the context of the well-understood therapeutic target DPP-4—research teams can significantly accelerate their drug discovery programs, moving methodically from initial synthesis to the identification of potent and well-characterized lead candidates.

References

  • Bhandari, S., et al. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Current Pharmaceutical Design, 26(35), 4373-4385. [Link]

  • Rathi, E., et al. (2016). Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. European Journal of Medicinal Chemistry, 112, 163-185. [Link]

  • Trifiró, G., & Gatti, M. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(5), 519-532. [Link]

  • Trifiró, G., & Gatti, M. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(5), 519-532. [Link]

  • Nabeno, M., et al. (2016). Comprehensive analysis of the Co-structures of dipeptidyl peptidase IV and its inhibitor. BMC Structural Biology, 16(1), 14. [Link]

  • Upadhyay, J., & Gajjar, A. (2018). ANALYSIS OF CRYSTAL STRUCTURES OF DIPEPTIDYL PEPTIDASE 4 (DPP 4) CO-CRYSTALLIZED WITH DIVERSE INHIBITORS. International Journal of Pharmaceutical Sciences and Research, 9(10), 4460-4471. [Link]

  • NMR Spectroscopy Blog (2016). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. NMR Spectroscopy Blog. [Link]

  • Upadhyay, J., & Gajjar, A. (2018). ANALYSIS OF CRYSTAL STRUCTURES OF DIPEPTIDYL PEPTIDASE 4 (DPP 4) CO-CRYSTALLIZED WITH DIVERSE INHIBITORS. ResearchGate. [Link]

  • Aertgeerts, K., et al. (2005). Crystal structure of human dipeptidyl peptidase IV in complex with a decapeptide reveals details on substrate specificity and tetrahedral intermediate formation. Protein Science, 14(5), 1232-1240. [Link]

  • Pati, H. N., et al. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Molbank, 2009(3), M607. [Link]

  • de Souza, A. M., et al. (2022). Virtual screening and in vitro assays of novel hits as promising DPP-4 inhibitors. Biochimie, 194, 114-125. [Link]

  • Liu, J., Cheng, X., & Fu, L. (2012). LC-MS based assay method for DPP-IV inhibitor screening and substrate discovery. Analytical Methods, 4(5), 1335-1341. [Link]

  • Barreira da Silva, R., et al. (2015). Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. Bio-protocol, 5(20), e1627. [Link]

  • Pati, H. N., Mishra, B. K., & Satam, V. S. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Molbank, 2009(3), M607. [Link]

Sources

Application Note: Strategies for the Chemoselective Coupling of 2-(Piperazin-1-yl)propanoic Acid Dihydrate with Primary Amines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides detailed methodologies for the covalent coupling of 2-(Piperazin-1-yl)propanoic acid dihydrate to primary amines, a critical transformation in the synthesis of diverse pharmaceutical scaffolds. Given the bifunctional nature of the starting material, which contains both a carboxylic acid and a secondary amine within the piperazine ring, this note outlines two primary strategic approaches: a direct, protecting-group-free coupling and a more robust, three-step protect-couple-deprotect workflow. We present a thorough analysis of the causality behind experimental choices, comparative data for common coupling reagents, and step-by-step protocols to guide researchers in achieving high-yield, high-purity amide products.

Introduction: The Synthetic Challenge

2-(Piperazin-1-yl)propanoic acid is a valuable building block in medicinal chemistry, incorporating a versatile piperazine moiety that can modulate physicochemical properties such as solubility and basicity. However, its structure presents a significant chemoselectivity challenge during amide bond formation. The molecule possesses three reactive sites: the carboxylic acid, the secondary amine at the N4 position of the piperazine ring, and the tertiary amine at the N1 position. When reacting with a primary amine (R-NH₂), the secondary piperazine nitrogen can compete with the intended primary amine for reaction with the activated carboxylic acid, potentially leading to undesired oligomerization or side-product formation.

This guide addresses this challenge by providing two distinct, validated strategies, enabling researchers to select the most appropriate method based on the specific constraints of their synthetic target and available resources.

Strategic Overview: To Protect or Not to Protect?

The central decision in coupling 2-(Piperazin-1-yl)propanoic acid is whether to employ a protecting group for the piperazine's secondary amine.

Strategy 1: Direct (Protecting-Group-Free) Coupling This approach is atom-economical and avoids additional synthetic steps. Success hinges on exploiting the potential for differential nucleophilicity between the secondary piperazine amine and the target primary amine under carefully controlled reaction conditions. However, it carries a higher risk of side reactions, including dimerization and polymerization, which can complicate purification.

Strategy 2: Protect-Couple-Deprotect This is a more conventional and often more reliable three-step sequence. The secondary amine of the piperazine is temporarily masked with a protecting group, most commonly a tert-butoxycarbonyl (Boc) group. This ensures that only the desired amide bond formation can occur. While this adds steps to the synthesis, it typically results in a cleaner reaction profile and simplifies purification, leading to higher overall yields of the desired product.

Reagent and Condition Selection

The choice of coupling reagent is paramount for achieving high efficiency and minimizing side reactions, particularly racemization if the primary amine contains a chiral center.

Coupling Reagent SystemKey Characteristics & CausalityTypical Yields (%)
EDC / HOBt Mechanism: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt (1-Hydroxybenzotriazole) traps this intermediate to form an HOBt-ester, which is more stable, less prone to side reactions (like N-acylurea formation), and less susceptible to racemization.[1] Advantages: Cost-effective and widely used. The urea byproduct is water-soluble, facilitating removal during aqueous workup.[2]70-90
HATU Mechanism: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a uronium salt-based reagent that rapidly converts carboxylic acids into highly reactive OAt-active esters. Advantages: Known for high coupling efficiency, rapid reaction times, and effectiveness with sterically hindered amines.[3] It is particularly adept at minimizing epimerization.[3]85-95

Detailed Experimental Protocols

Handling of this compound

The starting material is a dihydrate, which must be accounted for when calculating molar equivalents. The molecular weight of the dihydrate (C₇H₁₄N₂O₂ · 2H₂O) is approximately 194.23 g/mol . The water molecules do not typically interfere with the Boc-protection step but should be considered part of the solvent system in subsequent coupling reactions. For reactions requiring strictly anhydrous conditions, the material may be dried under high vacuum over a desiccant, though this is often unnecessary for the protection step.

Strategy 1: Direct Coupling (Expert Level)

This approach is recommended for researchers experienced in optimizing complex reaction conditions and is best suited for simple, highly reactive primary amines where a kinetic preference for the desired reaction is more likely.

Protocol 1.1: Direct EDC/HOBt Coupling
  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 equiv.) and the primary amine (1.1 equiv.) in anhydrous DMF or DCM (0.1-0.2 M).

  • Activation: Cool the solution to 0 °C in an ice bath. Add HOBt (1.2 equiv.) followed by EDC·HCl (1.2 equiv.) portion-wise.

  • Reaction: Allow the reaction to warm slowly to room temperature and stir for 12-24 hours. Monitor the reaction progress by LC-MS, looking for the desired product mass and consumption of starting materials. Be vigilant for the formation of dimer byproducts.

  • Workup: Dilute the reaction mixture with ethyl acetate. Wash sequentially with saturated aqueous NaHCO₃ solution to remove unreacted HOBt and acidic impurities, followed by brine. The basic nature of the product may lead to emulsions; careful separation is required.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product will likely be a mixture. Purification via reverse-phase HPLC or column chromatography on silica gel (often with a mobile phase containing a small amount of triethylamine or ammonia to prevent streaking) is typically necessary.

Causality: By adding the primary amine before the coupling reagents, the intent is to have it readily available to react with the activated carboxylic acid as soon as it is formed, outcompeting the piperazine nitrogen. However, the relative pKa values and steric environments will heavily influence the outcome.

Strategy 2: Protect-Couple-Deprotect (Recommended Workflow)

This three-step process is the most robust and generally recommended method for achieving a clean and high-yielding synthesis.

G cluster_0 Step 1: Protection cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Deprotection start This compound boc_protection Add Boc₂O, Base (e.g., NaOH or Et₃N) Solvent: Dioxane/Water or THF start->boc_protection Protection of N4-Amine protected_acid N-Boc-2-(piperazin-1-yl)propanoic acid boc_protection->protected_acid coupling Add Coupling Reagent (EDC/HOBt or HATU) Base (DIPEA), Solvent (DMF or DCM) protected_acid->coupling primary_amine Primary Amine (R-NH₂) primary_amine->coupling protected_amide Protected Amide Product coupling->protected_amide Amide Bond Formation deprotection Add Strong Acid (TFA in DCM or HCl in Dioxane) protected_amide->deprotection Removal of Boc Group final_product Final Amide Product deprotection->final_product

Caption: Protect-Couple-Deprotect Workflow.

Protocol 2.1: Step 1 - N-Boc Protection
  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 equiv.) in a 1:1 mixture of 1,4-dioxane and water (0.2 M).

  • Basification: Add sodium hydroxide (2.2 equiv.) and stir until all solids dissolve. Cool the solution to 0 °C.

  • Protection Reaction: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) in 1,4-dioxane dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight.

  • Workup: Concentrate the mixture in vacuo to remove the dioxane. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted Boc₂O. Acidify the aqueous layer to pH 2-3 with cold 1 M HCl.

  • Isolation: Extract the product into ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield tert-butyl 4-(1-carboxyethyl)piperazine-1-carboxylate, typically as a white solid or viscous oil. The product is often pure enough to proceed without further purification.

Causality: The Boc group is selectively installed on the more nucleophilic secondary amine under basic conditions.[4] The subsequent acidic workup protonates the tertiary amine and neutralizes the carboxylate, allowing for extraction into an organic solvent.

Protocol 2.2: Step 2 - Amide Coupling (HATU Method)
  • Dissolution & Activation: Dissolve the N-Boc protected acid from Step 1 (1.0 equiv.) in anhydrous DMF (0.1 M). Add HATU (1.1 equiv.) and N,N-Diisopropylethylamine (DIPEA) (2.5 equiv.). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[3]

  • Coupling Reaction: Add the primary amine (1.1 equiv.) to the activated mixture. Continue to stir at room temperature for 1-4 hours. Monitor progress by LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aqueous LiCl solution (to help remove DMF), saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure, Boc-protected amide.

Causality: HATU is highly efficient and minimizes racemization, making it an excellent choice for coupling valuable or complex primary amines.[3] DIPEA acts as a non-nucleophilic base to neutralize the acids formed during the reaction.

G cluster_0 Activation cluster_1 Coupling RCOOH N-Boc-Acid ActiveEster OAt-Active Ester (Highly Reactive) RCOOH->ActiveEster HATU HATU HATU->ActiveEster Base DIPEA Base->ActiveEster Deprotonates Acid Amide Protected Amide ActiveEster->Amide Nucleophilic Attack RNH2 Primary Amine RNH2->Amide

Caption: HATU-mediated Amide Coupling Mechanism.

Protocol 2.3: Step 3 - N-Boc Deprotection
  • Dissolution: Dissolve the purified, Boc-protected amide from Step 2 (1.0 equiv.) in anhydrous dichloromethane (DCM) (0.1 M).

  • Deprotection Reaction: Add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50% (v/v). Stir the mixture at room temperature for 1-3 hours. Monitor deprotection by LC-MS until the starting material is consumed.

  • Workup: Remove the DCM and excess TFA under reduced pressure.

  • Isolation: Dissolve the residue in water and basify to pH > 8 with saturated NaHCO₃ solution or 1 M NaOH to yield the free base. Extract the final product into a suitable organic solvent (e.g., DCM or a mixture of chloroform/isopropanol).

  • Final Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the final, deprotected amide. If necessary, further purification can be achieved by recrystallization or chromatography.

Causality: Strong acid, such as TFA, readily cleaves the tert-butyl carbamate (Boc group) via hydrolysis, liberating the free secondary amine.[5] The workup neutralizes the resulting trifluoroacetate salt to provide the final product as a free base.

Troubleshooting and Validation

IssuePotential CauseRecommended Solution
Low Coupling Yield Incomplete activation; Sterically hindered amine.Pre-activate the acid for a longer duration (30 min). Switch to HATU if using EDC. A slight increase in temperature (e.g., to 40 °C) may be beneficial.
Multiple Products (Direct Method) Lack of chemoselectivity.Abandon the direct method and proceed with the Protect-Couple-Deprotect strategy.
Incomplete Deprotection Insufficient acid or reaction time.Increase the concentration of TFA or extend the reaction time. Monitor closely by LC-MS.
Difficult Purification Polar nature of the final product; residual coupling reagents.For EDC/HOBt, perform an acidic wash (e.g., 1 M HCl) during workup to remove the urea byproduct.[2] For polar products, consider reverse-phase chromatography or ion-exchange chromatography.

Conclusion

The successful coupling of this compound to primary amines is a frequently encountered challenge in pharmaceutical synthesis. While a direct coupling approach is feasible in specific cases, it requires careful optimization to manage chemoselectivity. The Protect-Couple-Deprotect strategy, employing an N-Boc protecting group, offers a more universally reliable, robust, and high-yielding pathway. By carefully selecting the coupling reagent—with HATU being recommended for its efficiency and low racemization potential—and following the detailed protocols herein, researchers can confidently synthesize the desired amide products with high purity and in good yield.

References

  • Reddit. (2024, April 28). EDC-HOBt Amide coupling workup help. r/Chempros. [Link]

  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Wang, M., Wang, W., & Q. (2016). Synthesis of tert-butyl-4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]

  • Shome, A., et al. (2023). Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. SynOpen. [Link]

Sources

Title: Development of In Vitro Cellular and Biochemical Assays Using Novel 2-(Piperazin-1-yl)propanoic Acid Dihydrate Conjugates

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide for Researchers

Abstract

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile physicochemical properties and ability to interact with a wide range of biological targets.[1][2][3] This guide provides a comprehensive framework for the development of robust in vitro assays for a novel class of molecules: conjugates of 2-(Piperazin-1-yl)propanoic acid dihydrate (PPD). By conjugating this core to various functional moieties (e.g., targeting ligands, fluorophores, or cytotoxic warheads), researchers can unlock new therapeutic and diagnostic possibilities. We present detailed, field-proven protocols for evaluating the biological activity of these PPD-conjugates, focusing on two primary applications: anticancer cytotoxicity and G-protein coupled receptor (GPCR) modulation. This document explains the causality behind experimental choices, provides self-validating protocols with essential controls, and offers troubleshooting insights to empower researchers in drug discovery and development.

Introduction: The Rationale for PPD-Conjugates

The piperazine heterocycle is a cornerstone of modern drug design, prized for its two basic nitrogen atoms which can be protonated at physiological pH, enabling critical ionic interactions with target proteins.[1][4] Its structural flexibility and role as a versatile linker have led to its incorporation into drugs for oncology, neuroscience, and infectious diseases.[2][3]

The parent scaffold, this compound, provides a synthetically tractable backbone with two key points for modification: the second piperazine nitrogen and the propanoic acid group. Conjugation at these sites allows for the creation of multi-functional molecules designed to enhance efficacy, improve targeting, or probe biological systems.

Key advantages of the PPD-conjugate approach include:

  • Modulation of Physicochemical Properties: The piperazine moiety can improve aqueous solubility and bioavailability.[3][5]

  • Targeted Delivery: Conjugation to a targeting ligand (e.g., a peptide that binds to a receptor overexpressed on cancer cells) can concentrate a cytotoxic payload, increasing its therapeutic index.

  • Multimodal Activity: A PPD-conjugate can be designed to interact with multiple targets simultaneously or to combine a therapeutic agent with a diagnostic reporter (theranostics).[6]

This guide provides the foundational workflows and protocols to begin characterizing these novel agents in vitro.

General Workflow for In Vitro Assay Development

The successful characterization of a novel compound series requires a systematic and logical progression of experiments. The primary goal is to generate reliable, reproducible data that informs structure-activity relationship (SAR) studies and guides lead optimization. A self-validating system, which includes rigorous controls at every stage, is paramount for trustworthiness.

Below is a generalized workflow for screening and characterizing new PPD-conjugates.

G General In Vitro Screening Workflow for PPD-Conjugates cluster_0 Phase 1: Preparation & QC cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Dose-Response & Potency cluster_3 Phase 4: Mechanistic & Selectivity Studies Compound_Prep Compound Synthesis & Purification QC Purity & Identity Check (NMR, MS, HPLC) Compound_Prep->QC Solubility Solubility & Stability Assessment QC->Solubility Primary_Assay High-Throughput Primary Assay (e.g., Cell Viability @ 10 µM) Solubility->Primary_Assay Advance Hits Dose_Response Dose-Response Assay (e.g., MTT, Binding) Primary_Assay->Dose_Response Confirm Hits IC50_Ki Calculate Potency (IC50, GI50, Ki) Dose_Response->IC50_Ki Selectivity Selectivity Profiling (vs. Related Targets/Cell Lines) IC50_Ki->Selectivity Prioritize Potent Leads SAR Structure-Activity Relationship (SAR) Analysis & Iteration IC50_Ki->SAR MoA Mechanism of Action Assays (e.g., Apoptosis, Signaling) Selectivity->MoA MoA->SAR

Caption: General workflow for the synthesis and in vitro screening of novel PPD-conjugates.[7]

Application 1: Anticancer Cytotoxicity Profiling

Many potent piperazine derivatives exhibit anticancer activity.[5][8] A fundamental first step in characterizing PPD-conjugates designed as potential anticancer agents is to assess their cytotoxicity against relevant cancer cell lines. The MTT assay is a reliable, colorimetric method for this purpose, measuring cell metabolic activity as a proxy for cell viability.[9]

Principle of the MTT Assay

The assay relies on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by mitochondrial dehydrogenases in metabolically active (i.e., living) cells.[9] The amount of formazan produced is directly proportional to the number of viable cells. The crystals are then solubilized, and the absorbance is measured, allowing for the quantification of cell death induced by the test compound.

Detailed Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol is designed to be a self-validating system by including essential controls.

Materials:

  • Cancer cell lines (e.g., HeLa for cervical cancer, KM12 for colon cancer).[5][8]

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • Sterile 96-well flat-bottom plates.

  • PPD-conjugates dissolved in sterile DMSO to create 10 mM stock solutions.

  • MTT solution (5 mg/mL in sterile PBS).

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution).

  • Multi-channel pipette and sterile reservoirs.

  • Microplate reader (570 nm measurement wavelength).

Procedure:

  • Cell Seeding (Day 1):

    • Harvest and count cells using a hemocytometer or automated cell counter.

    • Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete medium. Causality: This density ensures cells are in the logarithmic growth phase during the experiment and do not become over-confluent in the control wells, which could skew results.[10]

    • Using a multi-channel pipette, seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate. Leave the outermost wells filled with 100 µL of sterile PBS to minimize evaporation (the "evaporation border").

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment (Day 2):

    • Prepare serial dilutions of the PPD-conjugate stocks in complete medium. A common starting range is 100 µM to 0.1 µM.

    • Control Setup is Critical:

      • Vehicle Control: Wells with cells treated with medium containing the same final concentration of DMSO as the highest compound concentration (e.g., 0.5%). This validates that the solvent is not causing toxicity.[10]

      • Positive Control: Wells with cells treated with a known cytotoxic agent (e.g., Doxorubicin). This confirms the assay is working and the cells are responsive.

      • Untreated Control: Wells with cells in medium only. This represents 100% viability.

      • Blank Control: Wells with medium only (no cells). This is used for background subtraction.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the appropriate concentrations of PPD-conjugates or controls.

    • Incubate for 48-72 hours. Causality: The incubation time should be sufficient for the compound to exert its effect, typically 2-3 cell doubling times.[9]

  • MTT Addition & Solubilization (Day 4 or 5):

    • Add 20 µL of MTT solution (5 mg/mL) to each well (including controls).

    • Incubate for 3-4 hours at 37°C. Visually inspect for the formation of purple formazan crystals.

    • Carefully aspirate the medium from each well without disturbing the crystals.

    • Add 150 µL of solubilization solution (e.g., DMSO) to each well.

    • Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

Data Analysis and Presentation
  • Calculate Percent Viability:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Percent Viability = [(Absorbance of Treated Well) / (Average Absorbance of Untreated Control)] * 100

  • Determine IC₅₀:

    • Plot Percent Viability against the log of the compound concentration.

    • Use a non-linear regression analysis (sigmoidal dose-response curve) in software like GraphPad Prism or R to calculate the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).[11]

Table 1: Example Cytotoxicity Data for Hypothetical PPD-Conjugates

Compound IDConjugated MoietyTarget Cell LineIC₅₀ (µM)[5][12]
PPD-001Unconjugated CoreHeLa> 100
PPD-CjADoxorubicinHeLa1.25
PPD-CjBTargeting Peptide XHeLa5.60
PPD-CjCTargeting Peptide YHeLa23.8
Doxorubicin(Positive Control)HeLa0.95

Application 2: GPCR Target Engagement Assay

Piperazine derivatives frequently target CNS receptors like dopamine and serotonin, which are GPCRs.[1][13][14] A competitive radioligand binding assay is the gold standard for determining a compound's affinity (Ki) for a specific receptor.

Principle of Competitive Binding

This assay measures the ability of a test compound (the "competitor," e.g., a PPD-conjugate) to displace a known high-affinity radiolabeled ligand (the "radioligand") from its receptor. The reaction is performed with cell membranes containing the target receptor. The amount of radioactivity bound to the membranes decreases as the concentration of the competitor increases. This displacement allows for the calculation of the competitor's binding affinity.

Visualizing the Mechanism: GPCR Signaling

PPD-conjugates could act as either antagonists (blocking the receptor) or agonists (activating the receptor). Understanding the downstream pathway is key to designing functional assays.

G Simplified GPCR Signaling Pathway Ligand PPD-Conjugate (Antagonist) Receptor GPCR Target (e.g., D2 Receptor) Ligand->Receptor Blocks Binding G_Protein G-Protein (αβγ) Receptor->G_Protein No Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Remains Inactive Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger No Production Downstream Downstream Cellular Response Second_Messenger->Downstream Response Inhibited Endogenous_Ligand Endogenous Ligand (e.g., Dopamine) Endogenous_Ligand->Receptor Cannot Bind

Caption: PPD-conjugate as an antagonist blocking GPCR signaling.[1]

Detailed Protocol: Radioligand Binding Assay

Materials:

  • Cell membranes from cells overexpressing the target receptor (e.g., HEK293-hD3 cells).[14]

  • Radioligand (e.g., [³H]-Spiperone for dopamine receptors).

  • PPD-conjugates dissolved in DMSO.

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • 96-well filter plates (GF/B or GF/C filters).

  • Scintillation fluid and microplate scintillation counter.

Procedure:

  • Assay Plate Setup:

    • Prepare serial dilutions of the PPD-conjugate in assay buffer.

    • Add 25 µL of assay buffer to the "Total Binding" wells.

    • Add 25 µL of a high concentration of a known non-radiolabeled ligand (e.g., 10 µM Haloperidol) to the "Non-Specific Binding (NSB)" wells. Causality: This determines the amount of radioligand that binds to the filter and non-receptor components, which must be subtracted for accurate results.

    • Add 25 µL of the PPD-conjugate dilutions to the "Competitor" wells.

  • Reaction Incubation:

    • Add 25 µL of the radioligand (at a concentration near its Kd) to all wells.

    • Add 50 µL of the diluted cell membrane preparation to all wells to start the reaction. The final volume is 100 µL.

    • Incubate for 60-90 minutes at room temperature on a plate shaker.

  • Harvesting and Washing:

    • Harvest the plate onto the filter mat using a cell harvester, which rapidly aspirates the well contents through the filter, trapping the membranes.

    • Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Data Acquisition:

    • Dry the filter mat.

    • Add scintillation fluid to each well and count the radioactivity (in Counts Per Minute, CPM) using a microplate scintillation counter.

Data Analysis and Presentation
  • Calculate Percent Specific Binding:

    • Specific Binding = (CPM of Sample) - (Average CPM of NSB)

    • Percent Specific Binding = [(Specific Binding of Sample) / (Average Specific Binding of Total Binding)] * 100

  • Determine IC₅₀ and Ki:

    • Plot Percent Specific Binding against the log of the PPD-conjugate concentration.

    • Use non-linear regression to determine the IC₅₀.

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Table 2: Example Binding Affinity Data for PPD-Conjugates at Dopamine D3 Receptor

Compound IDConjugated MoietyReceptor TargetKi (nM)[14]
PPD-001Unconjugated CorehD3850
PPD-CjDArylcarboxamidehD32.5
PPD-CjEFluorene Carboxylic AcidhD30.8
Haloperidol(Reference Compound)hD31.5

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
High Well-to-Well Variability Inconsistent cell seeding; Compound precipitation; Pipetting errors.Use a calibrated multi-channel pipette; Ensure compounds are fully dissolved before adding to medium[10]; Mix gently.
Low Assay Window (Signal-to-Noise) Insufficient cell number; Low receptor expression (Binding); Assay time too short/long.Optimize cell seeding density; Use a higher expressing cell line; Perform a time-course experiment to find optimal incubation time.
Unexpected Cytotoxicity Solvent toxicity at high concentrations.Ensure final DMSO concentration is ≤0.5%[10]; Always run a vehicle control curve to confirm.
No Compound Activity Compound instability in media; Poor membrane permeability (for cell-based assays).Test compound stability over 48-72h using HPLC; Consider a cell-free biochemical assay as a counterscreen.

Conclusion

The this compound scaffold offers a powerful and versatile platform for the development of novel therapeutic and diagnostic conjugates. The protocols detailed in this guide provide a robust starting point for characterizing the in vitro biological activity of these new chemical entities. By employing a systematic workflow, incorporating rigorous self-validating controls, and understanding the principles behind each assay, researchers can generate high-quality, reproducible data to drive their drug discovery programs forward.

References

  • Benchchem. (2025). Technical Support Center: Piperazine Derivatives in Cell-Based Assays.
  • Benchchem. (2025). The Pharmacophore Blueprint of Piperazine Derivatives: A Technical Guide for Drug Discovery.
  • Brito, M. A., et al. (n.d.). Piperazine derivatives with central pharmacological activity used as therapeutic tools. ResearchGate.
  • Benchchem. (2025). A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design.
  • Benchchem. (2025). A Comparative Guide to the Cytotoxicity of Novel Piperazine Derivatives.
  • Al-Ostath, A., et al. (2021). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. MDPI.
  • Various Authors. (2025). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate.
  • Ferreira, B., et al. (n.d.). Concentration-response (cell death) curves of the tested piperazine.... ResearchGate.
  • Szabó, I., et al. (2022). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI.
  • Szabó, I., et al. (2022). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. PMC.
  • MedChemExpress. (n.d.). Piperazine.
  • Benchchem. (2025). Exploring the Biological Activity of Novel Piperazine Derivatives: A Technical Guide.
  • Adamowicz, P., et al. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. PMC - NIH.
  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • Benchchem. (n.d.). 2-(4-Acetylpiperazin-1-yl)propanoic acid.
  • Benchchem. (2025). Synthesis of Novel Piperazine-Containing Compounds: A Technical Guide for Drug Discovery Professionals.
  • Dhar, A. K., et al. (2014). Design, synthesis, and pharmacological evaluation of novel 2-(4-substituted piperazin-1-yl)1, 8 naphthyridine 3-carboxylic acids as 5-HT3 receptor antagonists for the management of depression. PubMed.
  • Pati, H. N., et al. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. ResearchGate.
  • Pati, H. N., et al. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. MDPI.
  • Iacobazzi, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • Faghih, Z., et al. (2018). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. NIH.
  • Singh, P., et al. (2018). Piperazine clubbed with 2-Azetidinone derivatives suppresses proliferation, migration and induces apoptosis in human cervical cancer HeLa cells through oxidative stress mediated intrinsic mitochondrial pathway. ResearchGate.
  • Shoblock, J. R., et al. (2009). In vitro and in vivo characterization of JNJ-31020028...a selective brain penetrant small molecule antagonist of the neuropeptide Y Y(2) receptor. PubMed.
  • Nadin, A., et al. (2005). Synthesis of 2-substituted piperazines via direct a-lithiation. ResearchGate.
  • Shao, L., et al. (2005). Novel heterocyclic trans olefin analogues of N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides as selective probes with high affinity for the dopamine D3 receptor. PubMed.
  • Zadrazilova, I., et al. (2017). Synthesis and In Vitro Antimycobacterial Activity of Novel N-Arylpiperazines Containing an Ethane-1,2-diyl Connecting Chain. MDPI.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Piperazin-1-yl)propanoic Acid Dihydrate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 2-(Piperazin-1-yl)propanoic acid dihydrate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a focus on improving yield and purity. We will delve into the mechanistic rationale behind procedural choices, offering not just steps, but strategies for success.

The synthesis of 2-(Piperazin-1-yl)propanoic acid is a classic N-alkylation reaction. However, the symmetrical nature of piperazine presents a significant and recurring challenge: controlling selectivity to achieve high yields of the mono-substituted product while minimizing the formation of the di-substituted byproduct, piperazine-1,4-dipropanoic acid. This guide provides robust, field-tested solutions to this and other common experimental hurdles.

Section 1: Frequently Asked Questions (FAQs)

Q1: My overall yield is consistently low. What is the most likely culprit? A: The most common cause of low yield is the formation of the di-substituted byproduct, where both nitrogen atoms of the piperazine ring are alkylated by the propanoic acid moiety. This occurs due to the remaining nitrogen on the mono-substituted product still being nucleophilic enough to react with the alkylating agent.[1] Controlling the reaction stoichiometry and conditions is critical to favor mono-alkylation.

Q2: How can I effectively minimize the formation of the di-substituted byproduct? A: There are three primary strategies, each with distinct advantages and disadvantages:

  • Using a Large Excess of Piperazine: Employing a 3- to 10-fold molar excess of piperazine statistically ensures the alkylating agent is more likely to react with an un-substituted piperazine molecule.[1][2] This is a cost-effective, one-step method but requires a rigorous purification process to remove the excess piperazine.[2]

  • In Situ Mono-Protonation: Reacting piperazine with one equivalent of a strong acid (like HCl) deactivates one nitrogen atom by protonation, directing the alkylation to the remaining free nitrogen.[2][3] This is an efficient one-pot method that offers good yields without requiring a large excess of the starting amine.[2]

  • Boc-Protection Strategy: One nitrogen is temporarily blocked with a tert-butyloxycarbonyl (Boc) group. Alkylation is performed on the free nitrogen, followed by deprotection.[4][5] This multi-step process offers very high selectivity and a cleaner reaction but reduces overall throughput and increases costs.[2]

Q3: I've completed the reaction and workup, but my product is an oil or a sticky solid that refuses to crystallize. What should I do? A: This issue almost always points to impurities, most commonly residual starting materials (piperazine, 2-halopropanoic acid) or the di-substituted byproduct. These impurities can act as "crystallization inhibitors." First, confirm purity via NMR or LC-MS. If impurities are present, re-purify the material using column chromatography or an acidic wash to remove basic impurities like piperazine. For crystallization of the dihydrate, it is essential to use a solvent system containing water, such as an ethanol/water or isopropanol/water mixture.

Q4: What is the most effective way to remove the large excess of piperazine post-reaction? A: Since piperazine is highly basic, an acidic wash is very effective. After the reaction, concentrate the mixture, re-dissolve it in a suitable organic solvent (e.g., dichloromethane), and wash it with a dilute acid solution (e.g., 1M HCl). The desired product, being a zwitterionic amino acid, may have some aqueous solubility, so care must be taken with the pH. The protonated piperazine will be sequestered in the aqueous layer. Alternatively, column chromatography is effective but may be less practical on a large scale.[2]

Section 2: Troubleshooting Guide: From Diagnosis to Solution
Problem Potential Cause Diagnostic Check Recommended Solution & Scientific Rationale
High Level of Di-Substituted Impurity 1. Unfavorable Stoichiometry: Molar ratio of piperazine to the alkylating agent is too low (e.g., 1:1 or 2:1).Analyze crude reaction mixture by ¹H NMR or LC-MS to quantify the ratio of mono- to di-substituted product.Increase the molar excess of piperazine to 5-10 equivalents. This leverages Le Châtelier's principle and probability; the electrophile is far more likely to encounter an unreacted piperazine molecule.[1][2]
2. Reaction Temperature is Too High: The activation energy for the second alkylation may be overcome at elevated temperatures, reducing selectivity.[1]Run a test reaction at a lower temperature (e.g., 0 °C to room temperature) and compare the product profile to a reaction run at reflux.Lower the reaction temperature. Decreasing the thermal energy can slow the rate of the second alkylation more significantly than the first, thereby improving the selectivity for the mono-alkylated product.[1]
3. Rapid Addition of Alkylating Agent: A high local concentration of the electrophile increases the probability of di-substitution.Review your experimental procedure. Was the alkylating agent added all at once or too quickly?Add the alkylating agent (e.g., ethyl 2-bromopropanoate) slowly and dropwise using an addition funnel or syringe pump over 30-60 minutes.[1][6] This maintains a low, steady concentration of the electrophile, favoring mono-alkylation.
4. Inappropriate Base: A strong base can deprotonate the mono-alkylated product, increasing its nucleophilicity and promoting a second alkylation.The reaction profile shows significant di-substitution even with other parameters optimized.Switch to a milder, non-nucleophilic base. If using a strong base like NaH, consider switching to inorganic carbonates like K₂CO₃ or Cs₂CO₃.[6][7] These are sufficient to scavenge the acid byproduct without significantly activating the product for a second reaction.
Reaction Stalls or Proceeds Slowly 1. Low Reactivity of Electrophile: The leaving group on the propanoic acid derivative is not sufficiently labile (e.g., Cl⁻ vs. Br⁻).Monitor the reaction by TLC or LC-MS. If starting materials are consumed very slowly, electrophile reactivity may be the issue.Use a more reactive alkylating agent. 2-bromopropanoic acid or its esters are generally more reactive than their chloro- analogs. Adding a catalytic amount of sodium iodide (NaI) can also facilitate the reaction via an in-situ Finkelstein reaction.[8]
2. Insufficient Base: The reaction generates HBr or HCl, which protonates the piperazine, rendering it non-nucleophilic.Check the pH of the reaction mixture (if aqueous compatible). If it becomes acidic, the reaction will stop.Ensure at least two equivalents of base are used. One equivalent is needed to neutralize the acid byproduct (e.g., HBr), and a second is often beneficial to neutralize the carboxylic acid of the product, preventing it from protonating another piperazine molecule.
Product Fails to Crystallize as Dihydrate 1. Product is Impure: As noted in the FAQ, impurities inhibit the formation of a stable crystal lattice.Confirm purity is >98% by NMR and LC-MS.Re-purify the material. See FAQ Q3 for purification strategies.
2. Incorrect Crystallization Solvent: The formation of the dihydrate requires the presence of water to be incorporated into the crystal structure.You are attempting to crystallize from a purely anhydrous solvent system.Perform recrystallization from a mixed solvent system containing water. A common and effective method is to dissolve the purified product in a minimal amount of hot ethanol or isopropanol and then slowly add hot water until the solution becomes slightly turbid. Allow it to cool slowly to form high-quality crystals of the dihydrate.
Section 3: Optimized Experimental Protocols
Protocol 1: Mono-N-Alkylation Using Excess Piperazine

This protocol prioritizes simplicity and cost-effectiveness by leveraging a large stoichiometric excess of piperazine.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add piperazine (5.0 eq) and a suitable solvent such as acetonitrile (10 mL per gram of the limiting reagent).

  • Base Addition: Add potassium carbonate (K₂CO₃, 2.0 eq).

  • Reaction: Begin vigorous stirring. Slowly add ethyl 2-bromopropanoate (1.0 eq) dropwise to the mixture at room temperature over 30 minutes.[6]

  • Monitoring: Stir the reaction mixture for 12-24 hours. Monitor the consumption of the limiting reagent by TLC or LC-MS. The reaction can be gently heated (40-50 °C) to increase the rate if necessary.

  • Workup (Ester Hydrolysis & Piperazine Removal):

    • Once the reaction is complete, filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.[2]

    • To the crude residue, add a 2M solution of sodium hydroxide (NaOH, 3.0 eq) and stir at room temperature for 4-6 hours to hydrolyze the ethyl ester.

    • Cool the mixture to 0 °C and carefully adjust the pH to ~6-7 with 6M HCl. The product may begin to precipitate.

    • Extract the mixture with dichloromethane (3x volume) to remove any remaining organic-soluble impurities.

    • Saturate the aqueous layer with NaCl to decrease the solubility of the product and extract with a more polar solvent like n-butanol, or proceed directly to purification.

  • Purification: See Protocol 2 for recrystallization.

Protocol 2: Purification via Recrystallization to Yield the Dihydrate

This protocol is designed to yield the final, high-purity this compound.

  • Dissolution: Take the crude, purified product and dissolve it in a minimum amount of boiling 95% ethanol.

  • Water Addition: While the solution is still hot, add hot deionized water dropwise until the solution just begins to turn persistently cloudy.

  • Clarification: Add a few drops of hot 95% ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For best results, then place the flask in a 4 °C refrigerator overnight.

  • Isolation: Collect the resulting crystals by vacuum filtration, washing them with a small amount of cold 50:50 ethanol/water, followed by a wash with cold diethyl ether.

  • Drying: Dry the crystals under a vacuum at room temperature. Do not heat excessively, as this can drive off the waters of hydration. The final product should be a white, crystalline solid.

Section 4: Visual Guides and Data
Diagrams and Workflows

Reaction_Pathway Piperazine Piperazine (Excess) MonoAlk 2-(Piperazin-1-yl)propanoic acid (Desired Product) Piperazine->MonoAlk Reaction 1 (Fast, Desired) BromoAcid 2-Bromopropanoic Acid Derivative BromoAcid->MonoAlk DiAlk Piperazine-1,4-dipropanoic acid (Side Product) BromoAcid->DiAlk MonoAlk->DiAlk

Caption: Figure 1. Desired mono-alkylation pathway versus the undesired di-alkylation side reaction.

Troubleshooting_Yield decision decision solution solution start Low Yield Issue check_crude Analyze Crude by NMR/LCMS start->check_crude impurity_type Major Impurity? check_crude->impurity_type solution_excess 1. Increase Piperazine Excess (5-10x) 2. Lower Reaction Temperature 3. Slow Electrophile Addition impurity_type->solution_excess Di-Alkylated Product solution_stalled 1. Check Base Stoichiometry (>2 eq) 2. Use More Reactive Electrophile (Br > Cl) 3. Increase Reaction Time/Temp Moderately impurity_type->solution_stalled Unreacted Starting Material solution_workup Review Workup & Purification: - Check pH during extraction - Optimize crystallization solvent impurity_type->solution_workup Complex Mixture / Low Recovery

Caption: Figure 2. A decision tree for troubleshooting low yield in the synthesis.

Data Summary

Table 1: Comparison of Key Mono-Alkylation Strategies

StrategyMolar Ratio (Piperazine:Electrophile)Typical YieldKey AdvantagesKey Disadvantages
Excess Piperazine 3:1 to 10:170-80%[2]One-step reaction, cost-effective.Difficult removal of excess piperazine, requires more solvent.[2]
Mono-Boc Protection 1:1 (Boc-Piperazine:Electrophile)>80% (for alkylation step)[2]High selectivity, very clean reaction.Multi-step process (protection/deprotection), higher cost, lower overall yield.[2]
In Situ Mono-Protonation 2:1 (Piperazine:Acid) then 1:1 salt:electrophile60-89%[2]Efficient one-pot synthesis, good yields, avoids large excess.May require longer reaction times or slight heating to overcome reduced nucleophilicity of the free base.[2]
References
  • MacInnis, C. E., & Le, D. N., et al. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. Available from: [Link]

  • Various Authors. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. Available from: [Link]

  • Pazdera, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2198. Available from: [Link]

  • Various Authors. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. Available from: [Link]

  • Miller, J. F., et al. (2012). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters, 3(10), 819–824. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of piperazines. Available from: [Link]

  • Pati, H. N., Mishra, B. K., & Satam, V. S. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Molbank, 2009(3), M607. Available from: [Link]

  • R&D Chemicals. 2-(Piperazin-1-yl)-propionic acid. Available from: [Link]

Sources

Technical Support Center: Purification of 2-(Piperazin-1-yl)propanoic acid dihydrate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides troubleshooting protocols and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2-(Piperazin-1-yl)propanoic acid dihydrate. This document is designed to offer practical, in-depth solutions to common challenges encountered during the synthesis and purification of this compound.

Introduction to Purification Challenges

2-(Piperazin-1-yl)propanoic acid is a zwitterionic molecule, containing both a basic piperazine moiety and an acidic carboxylic acid group. Its purification is often complicated by its high polarity, hygroscopicity, and the potential for forming various crystalline forms, including the desired dihydrate. The primary goal of the purification process is to effectively remove starting materials, reaction by-products, and undesired crystalline forms to yield the pure this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing 2-(Piperazin-1-yl)propanoic acid?

A1: The impurity profile can vary based on the synthetic route, but common impurities often include:

  • Unreacted Starting Materials: Residual piperazine or the alkylating agent (e.g., 2-bromopropanoic acid).

  • Di-substituted Piperazine: The formation of 1,4-bis(1-carboxyethyl)piperazine is a common side product due to the presence of two reactive nitrogen atoms in the piperazine ring.

  • Solvent Adducts: Trapped solvent molecules within the crystal lattice.

Q2: Why is it important to obtain the specific dihydrate form?

A2: The hydration state of an active pharmaceutical ingredient (API) can significantly impact its physicochemical properties, including solubility, dissolution rate, stability, and bioavailability.[1] For regulatory approval and consistent product performance, it is crucial to control and confirm the correct crystalline form, in this case, the dihydrate.

Q3: My purified product is a sticky solid or an oil. What could be the reason?

A3: "Oiling out" or the formation of a sticky solid during crystallization is a common issue, particularly with highly polar or impure compounds.[2] The likely causes include:

  • High Impurity Levels: Significant amounts of impurities can disrupt the crystal lattice formation.

  • Inappropriate Solvent System: The chosen solvent may have a boiling point that is too high relative to the melting point of your compound, or the polarity of the solvent system may not be optimal for crystallization.[2]

  • Rapid Cooling: Cooling the solution too quickly can lead to precipitation rather than crystallization.[3]

Q4: How can I confirm that I have the correct dihydrate form?

A4: Several analytical techniques can be used to characterize the hydrate form of a compound:

  • Thermogravimetric Analysis (TGA): This method measures the change in mass of a sample as a function of temperature. For a dihydrate, a weight loss corresponding to two moles of water will be observed.

  • Powder X-ray Diffraction (PXRD): The PXRD pattern is unique to a specific crystalline form. Comparing the experimental pattern to a reference pattern of the dihydrate will confirm its identity.

  • Differential Scanning Calorimetry (DSC): This technique can detect phase transitions, such as the loss of water from a hydrate.

Troubleshooting Guide

Problem 1: Low Yield After Recrystallization
  • Symptom: A significant portion of the product remains in the mother liquor after cooling.

  • Causality: The solubility of this compound in the chosen solvent system is too high, even at lower temperatures. This is common for polar, zwitterionic compounds.

  • Troubleshooting Protocol:

    • Solvent System Optimization:

      • If using a single solvent (e.g., water or ethanol), try adding an anti-solvent. An anti-solvent is a solvent in which the compound is poorly soluble. For this polar compound, less polar solvents like isopropanol or acetone could be effective anti-solvents.

      • Perform small-scale solubility tests with various solvent mixtures to identify a system where the compound is soluble when hot but sparingly soluble when cold.

    • Concentration Adjustment:

      • Before cooling, carefully reduce the volume of the solvent by evaporation to the point of saturation (the solution becomes slightly cloudy). Then, add a small amount of the primary solvent back to the hot solution to redissolve the precipitate before allowing it to cool slowly.

    • pH Adjustment:

      • As a zwitterionic compound, the solubility of 2-(Piperazin-1-yl)propanoic acid is pH-dependent. Adjusting the pH of the aqueous solution to the isoelectric point of the molecule will minimize its solubility. This can be achieved by the careful addition of a weak acid or base.

Problem 2: Persistent Impurities in the Final Product
  • Symptom: HPLC or NMR analysis of the crystallized product shows the presence of starting materials or the di-substituted by-product.

  • Causality: The impurities have similar solubility profiles to the desired product, leading to co-crystallization.

  • Troubleshooting Protocol:

    • Selective Precipitation via Salt Formation:

      • This technique leverages the basicity of the piperazine nitrogen atoms. By forming a salt with a suitable acid, the solubility characteristics of the desired product can be altered, allowing for selective precipitation. A well-documented method for piperazine purification is the formation of the diacetate salt.[4]

      Protocol: Diacetate Salt Formation and Purification

      • Dissolve the crude 2-(Piperazin-1-yl)propanoic acid in a minimal amount of a suitable organic solvent like acetone.[4]

      • Slowly add a stoichiometric amount of glacial acetic acid while stirring.

      • The diacetate salt of the desired mono-substituted product should selectively precipitate. The di-substituted impurity, having different basicity and steric hindrance, may remain in solution.

      • Isolate the precipitate by filtration and wash with cold acetone.

      • The free base can be regenerated by dissolving the salt in water and neutralizing with a suitable base.

    • Chromatographic Purification:

      • If recrystallization and salt formation are ineffective, column chromatography may be necessary. Due to the high polarity of the compound, normal-phase silica gel chromatography can be challenging.

      • Ion-Exchange Chromatography: This is a powerful technique for separating compounds based on their charge. At a pH below the pKa of the carboxylic acid, the compound will be positively charged and can be purified using a cation-exchange resin.

      • Reverse-Phase Chromatography with an Ion-Pairing Agent: For reverse-phase HPLC, adding an ion-pairing agent to the mobile phase can improve the retention and separation of the highly polar zwitterionic compound.

Problem 3: Difficulty in Obtaining the Dihydrate Form Consistently
  • Symptom: The product obtained is the anhydrous form, a different hydrate, or a mixture of forms.

  • Causality: The formation of a specific hydrate is highly dependent on the crystallization conditions, including temperature, humidity, and solvent system.[5][6]

  • Troubleshooting Protocol:

    • Control of Water Content in the Crystallization Medium:

      • Ensure a sufficient amount of water is present in the solvent system to facilitate the formation of the dihydrate. For predominantly organic solvent systems, the addition of a specific percentage of water is crucial.

      • Experiment with varying the water content to find the optimal range for dihydrate formation.

    • Slurry Conversion:

      • If you have isolated the anhydrous form or an incorrect hydrate, you can often convert it to the desired dihydrate by creating a slurry.

      • Protocol: Slurry Conversion to Dihydrate

        • Suspend the solid material in a solvent system known to favor the dihydrate form (e.g., a specific mixture of ethanol and water).

        • Stir the slurry at a controlled temperature for an extended period (24-48 hours). This allows for the dissolution of the less stable form and the crystallization of the more stable dihydrate.

        • Isolate the solid by filtration and analyze to confirm the conversion.

    • Controlled Humidity Environment:

      • Store the purified material in a controlled humidity environment to prevent the loss or gain of water, which could lead to a change in the crystalline form.

Visualizing the Purification Workflow

The following diagram illustrates a typical workflow for the purification of this compound, incorporating the troubleshooting steps discussed.

Purification_Workflow cluster_synthesis Crude Product cluster_purification Purification cluster_analysis Analysis cluster_final Final Product Crude Crude 2-(Piperazin-1-yl)propanoic acid Recrystallization Recrystallization Crude->Recrystallization Initial Attempt Purity_Check HPLC/NMR for Purity Recrystallization->Purity_Check Salt_Formation Diacetate Salt Formation Salt_Formation->Recrystallization Regenerate & Recrystallize Chromatography Ion-Exchange Chromatography Salt_Formation->Chromatography Still Impure Chromatography->Purity_Check Purified Fractions Purity_Check->Salt_Formation Impure Form_Check TGA/PXRD for Hydrate Form Purity_Check->Form_Check Purity OK Form_Check->Recrystallization Incorrect Form (Slurry Conversion) Final_Product Pure Dihydrate Form_Check->Final_Product Correct Dihydrate

Caption: A decision-tree workflow for the purification and analysis of this compound.

Data Summary Table

The following table summarizes the key physicochemical properties of piperazine, which are relevant to understanding the behavior of its derivatives.

PropertyValueSignificance for Purification
Piperazine pKa1~5.35Influences salt formation and solubility at acidic pH.
Piperazine pKa2~9.73Governs the basicity and reactivity of the piperazine nitrogens.
Piperazine Solubility in WaterFreely solubleSuggests that aqueous-based recrystallizations will require careful control of concentration or the use of anti-solvents.
HygroscopicityReadily absorbs waterHighlights the importance of controlled storage conditions to maintain the desired dihydrate form.

Impurity Removal Strategy

The following diagram illustrates the strategy for removing the common di-substituted impurity.

Impurity_Removal Crude_Mixture Crude Mixture Product: 2-(Piperazin-1-yl)propanoic acid Impurity: 1,4-bis(1-carboxyethyl)piperazine Step1 Dissolve in Acetone Crude_Mixture->Step1 Step2 Add Acetic Acid Step1->Step2 Step3 Selective Precipitation Step2->Step3 Step4 Filtration Step3->Step4 Precipitate Precipitate Product Diacetate Salt Step4->Precipitate Solid Filtrate Filtrate Di-substituted Impurity Step4->Filtrate Liquid

Caption: Flowchart for the selective removal of di-substituted impurity via diacetate salt formation.

References

  • PubChemLite. (n.d.). This compound (C7H14N2O2). Retrieved January 21, 2026, from [Link]

  • Karpińska, J. (2020). Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. Molecules, 25(19), 4599. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved January 21, 2026, from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved January 21, 2026, from [Link]

  • Desiraju, G. R. (2018). Crystal engineering of a zwitterionic drug to neutral cocrystals: a general solution for floxacins. Chemical Communications, 54(25), 3074-3077. [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved January 21, 2026, from [Link]

  • Gagniere, E., et al. (2021). Toward an Understanding of the Propensity for Crystalline Hydrate Formation by Molecular Compounds. Part 2. Crystal Growth & Design, 21(9), 5173-5184. [Link]

  • Khadrakumar, P., et al. (2018). Factors affecting crystallization of hydrates. Journal of Pharmaceutical Sciences, 107(1), 5-18. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved January 21, 2026, from [Link]

  • United States Patent US2919275A. (1959).
  • Pati, H. N., Mishra, B. K., & Satam, V. S. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Molbank, 2009(3), M607. [Link]

  • Zaworotko, M. J. (2018). Zwitterionic cocrystal. Journal of the Indian Institute of Science, 98, 239-246. [Link]

  • MDPI. (2024). Advances in Pharmaceutical Crystals: Control over Nucleation and Polymorphism. Crystals, 14(9), 758. [Link]

  • Kuleshova, J., et al. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Molecules, 28(15), 5675. [Link]

  • Costantino, F., et al. (2024). A Novel Cocrystal of Daidzein with Piperazine to Optimize the Solubility, Permeability and Bioavailability of Daidzein. International Journal of Molecular Sciences, 25(8), 4272. [Link]

  • Hermsen, P. J. J. A., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 24(10), 2036-2046. [Link]

  • ResearchGate. (2018). Is there any synthesis method available for the preparation of 1-Amino Piperazine?. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2019). Precipitation of Piperazine in Aqueous Piperazine Solutions with and without CO2 Loadings. Retrieved January 21, 2026, from [Link]

  • Battilocchio, C., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(23), 7793. [Link]

  • MDPI. (2022). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Retrieved January 21, 2026, from [Link]

  • MDPI. (2022). Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents. Retrieved January 21, 2026, from [Link]

Sources

Technical Support Center: High-Purity Recrystallization of 2-(Piperazin-1-yl)propanoic Acid Dihydrate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the recrystallization of 2-(Piperazin-1-yl)propanoic acid dihydrate. This resource is designed for researchers, medicinal chemists, and process development scientists who require this versatile building block in its highest possible purity for downstream applications.

This guide provides a comprehensive, step-by-step recrystallization protocol, an in-depth troubleshooting section to address common experimental challenges, and a frequently asked questions (FAQ) section to clarify foundational concepts. The methodologies described herein are grounded in established principles of physical organic chemistry and extensive experience with piperazine-containing zwitterionic compounds.

Understanding the Molecule: A Zwitterionic Piperazine Carboxylic Acid

2-(Piperazin-1-yl)propanoic acid is a unique molecule that combines the basicity of a piperazine ring with the acidity of a carboxylic acid. In its dihydrate form, water molecules are incorporated into the crystal lattice. At its isoelectric point (pI), the molecule exists as a zwitterion, with a protonated piperazinium cation and a deprotonated carboxylate anion. This zwitterionic nature is pivotal to its solubility profile and, consequently, to the design of an effective purification strategy. The key to a successful recrystallization is to exploit the differential solubility of the target compound and its impurities in a carefully selected solvent system.

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_protocol Recrystallization Protocol start Crude this compound dissolution Dissolve in minimum volume of hot solvent (e.g., Water/Isopropanol) start->dissolution hot_filtration Hot Gravity Filtration (if impurities are present) dissolution->hot_filtration Optional cooling Slow Cooling to Room Temperature dissolution->cooling hot_filtration->cooling ice_bath Cool in Ice Bath to Maximize Yield cooling->ice_bath filtration Vacuum Filtration to Collect Crystals ice_bath->filtration washing Wash with Cold Solvent filtration->washing drying Dry Under Vacuum washing->drying end High-Purity Crystalline Product drying->end

Caption: Workflow for the recrystallization of this compound.

Detailed Recrystallization Protocol

This protocol is based on the principle of using a binary solvent system, typically a mixture of water and a water-miscible organic solvent like isopropanol or ethanol. Water acts as a good solvent for the polar, zwitterionic compound at elevated temperatures, while the alcohol acts as an anti-solvent, reducing its solubility as the solution cools, thereby promoting crystallization.

Table 1: Key Parameters for Recrystallization

ParameterRecommended Value/RangeRationale
Solvent System Deionized Water / IsopropanolExcellent solubilizing power for the zwitterion when hot, and promotes crystallization upon cooling.
Solvent Ratio (Water:IPA, v/v) 1:1 to 1:3 (start with 1:1)This ratio should be optimized based on the impurity profile. More IPA will decrease solubility.
Dissolution Temperature 75-85 °CEnsures complete dissolution of the compound while minimizing solvent evaporation.
Cooling Rate Slow, gradual coolingPromotes the formation of large, well-defined crystals, which are typically purer.[1]
Final Crystallization Temp. 0-4 °CMaximizes the yield by further decreasing the solubility of the product in the mother liquor.
Washing Solvent Cold IsopropanolRemoves residual soluble impurities from the crystal surfaces without dissolving the product.

Step-by-Step Methodology:

  • Solvent Selection and Preparation:

    • Based on preliminary solubility tests, a water/isopropanol mixture is recommended. Start with a 1:1 (v/v) mixture.

    • Prepare a sufficient quantity of this solvent mixture. Also, have cold isopropanol ready for the washing step.

  • Dissolution:

    • Place the crude this compound in an appropriately sized Erlenmeyer flask.

    • Add the water/isopropanol solvent mixture portion-wise while heating the flask on a hot plate with stirring. Aim for the minimum amount of hot solvent required to fully dissolve the solid.[1]

  • Hot Filtration (Optional):

    • If insoluble impurities are observed in the hot solution, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step is crucial for removing particulate matter.

  • Crystallization:

    • Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of pure, large crystals.[1]

    • Once the solution has reached room temperature and crystal formation has ceased, place the flask in an ice-water bath for at least 30 minutes to maximize the recovery of the product.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold isopropanol to remove any adhering mother liquor containing dissolved impurities.

  • Drying:

    • Dry the purified crystals under vacuum at a temperature not exceeding 40-50 °C to remove residual solvents without affecting the dihydrate form.

Troubleshooting Guide (Q&A Format)

Q1: My compound "oiled out" instead of crystallizing. What should I do?

A1: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound, or if the solution is supersaturated.

  • Immediate Action: Re-heat the solution to dissolve the oil. Add a small amount of additional solvent (in this case, more of the water/isopropanol mixture) and attempt to cool the solution more slowly.

  • Root Cause and Prevention:

    • Cooling Rate: Too rapid cooling can favor oil formation. Ensure a slow, gradual temperature decrease.

    • Solvent Composition: The solvent may be too "good" of a solvent. Try increasing the proportion of the anti-solvent (isopropanol) in your mixture for the next attempt.

    • Seeding: If you have a pure crystal, adding a "seed crystal" to the slightly cooled solution can initiate proper crystallization.

    • Scratching: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites for crystal growth.[2]

Q2: I have a very low yield after recrystallization. What went wrong?

A2: Low yield is a common issue and can stem from several factors.

  • Excess Solvent: Using too much solvent to dissolve the crude product is the most frequent cause. The compound will remain in the mother liquor upon cooling. To remedy this, you can evaporate some of the solvent and attempt the crystallization again.[2]

  • Premature Crystallization: If the product crystallizes in the funnel during hot filtration, you will lose a significant amount of material. Ensure your filtration apparatus is pre-warmed.

  • Incomplete Crystallization: Ensure you have allowed sufficient time for crystallization and have cooled the solution in an ice bath to maximize precipitation.

  • Washing with Warm Solvent: Washing the collected crystals with a solvent that is not sufficiently cold can dissolve some of your product.

Q3: The purity of my compound did not improve significantly. Why?

A3: This indicates that the chosen solvent system is not effective at separating the impurities from your product.

  • Similar Solubility Profiles: The impurities may have very similar solubility characteristics to your product in the chosen solvent system.

  • Alternative Solvent Systems: Experiment with different solvent systems. For zwitterionic compounds, mixtures of water with other alcohols (ethanol, methanol) or polar aprotic solvents like acetone could be effective. Recrystallization from an acetone-water mixture has been shown to be effective for some piperazine derivatives.[3]

  • Consider Salt Formation: A highly effective method for purifying piperazine derivatives is to convert them into a salt (e.g., hydrochloride or diacetate), recrystallize the salt, and then, if necessary, neutralize it back to the free base.[4] This can dramatically alter the solubility profile and leave behind impurities that do not form salts.

Q4: No crystals are forming, even after cooling in an ice bath. What should I do?

A4: This is likely due to either using too much solvent or the solution being supersaturated.

  • Induce Crystallization: Try scratching the inner wall of the flask with a glass rod or adding a seed crystal of the pure compound.[2]

  • Reduce Solvent Volume: If induction methods fail, it is highly probable that too much solvent was used. Carefully evaporate a portion of the solvent and allow the solution to cool again.

  • Add an Anti-Solvent: If you are confident your solution is concentrated, you can try adding a small amount of a miscible anti-solvent (a solvent in which your compound is insoluble) dropwise until turbidity persists, then warm slightly to redissolve and cool slowly.

Frequently Asked Questions (FAQs)

Q: Why is the dihydrate form important?

A: The dihydrate form indicates that two water molecules are integrated into the crystal structure for each molecule of the piperazine derivative. This is a stable, crystalline form of the compound. It's crucial to use drying conditions that do not remove these waters of hydration if the dihydrate is the desired final form.

Q: Can I use a single solvent instead of a binary mixture?

A: It is possible, but often less effective. An ideal single recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For a zwitterionic compound like this, finding a single solvent with this exact property can be challenging. Binary systems offer greater flexibility to fine-tune the solubility characteristics.

Q: How do I determine the isoelectric point (pI) and why is it relevant?

A: The pI is the pH at which the molecule has a net neutral charge. For a simple amino acid, it's the average of the two pKa values. At the pI, zwitterionic compounds often exhibit their lowest aqueous solubility, a principle that can be exploited for crystallization from aqueous solutions.[5] You can adjust the pH of your aqueous solution towards the pI to induce precipitation/crystallization.

Q: What analytical techniques should I use to assess the purity of the final product?

A: High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative purity analysis. Nuclear Magnetic Resonance (NMR) spectroscopy is excellent for structural confirmation and identifying impurities. Melting point analysis can also be a good indicator of purity; a sharp melting point range close to the literature value suggests high purity.

References

  • Shapiro, A. B. (2020). How to desalt zwitterions? ResearchGate. [Link]

  • Bolliger, H. R., & Spiegelberg, H. (1959). U.S. Patent No. 2,919,275. Washington, DC: U.S.
  • Derivatives of Piperazine. XXIV. Synthesis of 1-Arylpiperazines and Amino Alcohol Derivatives. ElectronicsAndBooks. [Link]

  • Work-up of a zwitterion? (2023). Reddit. [Link]

  • Any tips for purification of two zwitterionic compounds? (2022). Reddit. [Link]

  • Pati, H. N., Mishra, B. K., & Satam, V. S. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Molbank, 2009(3), M607. [Link]

  • Kavková, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2194. [Link]

  • Problems with Recrystallisations. University of York. [Link]

  • Lowrey, A. H. (1969). U.S. Patent No. 3,481,933. Washington, DC: U.S.
  • Piperazine derivatives and their use as synthesis intermediates. (2004).
  • Pati, H. N. (2016). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. DRUGS SYNTHESIS. [Link]

  • Organic Crystal Engineering with 1,4-Piperazine-2,5-diones. 7. Crystal Packing of Piperazinediones Derived from 2-Amino-7-nitro-4-methoxyindan-2-carboxylic Acid. ACS Publications. [Link]

  • Bolliger, H. R., & Spiegelberg, H. (1959). U.S. Patent No. 2,919,275. Washington, DC: U.S.
  • Cysewski, P. (2017). In silico screening of dicarboxylic acids for cocrystallization with phenylpiperazine derivatives based on both cocrystallization propensity and solubility advantage. PeerJ, 5, e3089. [Link]

  • Separation and Refining of Amino acids. Mitsuishi Chemical. [Link]

  • Recrystallization. (2021). Chemistry LibreTexts. [Link]

  • The preparation method of 2 piperazinones. (2016).

Sources

Overcoming solubility issues of 2-(Piperazin-1-yl)propanoic acid dihydrate in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(Piperazin-1-yl)propanoic acid dihydrate

A Foreword from Your Senior Application Scientist

Welcome to the dedicated technical support guide for this compound. As researchers and developers, we understand that encountering solubility challenges with a key compound can be a significant roadblock in your experimental workflow. This molecule, with its zwitterionic nature—possessing both acidic (propanoic acid) and basic (piperazine) functional groups—exhibits complex solubility behavior in aqueous media that is highly dependent on environmental conditions.

This guide is designed to move beyond simple procedural lists. It aims to provide you with the foundational knowledge and practical, step-by-step troubleshooting protocols to systematically overcome these solubility hurdles. We will delve into the "why" behind each technique, empowering you to make informed decisions tailored to your specific application, whether it's for analytical standard preparation, formulation development, or biochemical assays.

Let's work together to get your research flowing smoothly.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the handling and dissolution of this compound.

Q1: Why is my this compound not dissolving in neutral water?

A1: The compound is a zwitterion. At neutral pH, it exists predominantly in a charge-neutral state where the carboxylic acid group is deprotonated (negative charge) and one of the piperazine nitrogens is protonated (positive charge). This intramolecular charge neutralization leads to strong intermolecular crystal lattice forces and minimal interaction with water molecules, resulting in its lowest aqueous solubility. This pH of minimum solubility is known as the isoelectric point (pI).

Q2: What are the pKa values for this compound and how do they influence solubility?

A2: While specific experimental data for this exact molecule is not readily published, we can estimate based on its constituent parts. The propanoic acid group will have a pKa value around 2-4, and the two piperazine nitrogens will have pKa values around 5-6 and 9-10.[1][2][3] Solubility is dictated by these values.

  • Below the acidic pKa (e.g., pH < 2): The carboxylic acid is neutral (COOH) and the piperazine ring is fully protonated (cationic). The net positive charge makes the compound soluble.

  • Between the pKa values (the zwitterionic region): The compound has low solubility.

  • Above the highest basic pKa (e.g., pH > 10): The carboxylic acid is deprotonated (COO-, anionic) and the piperazine ring is neutral. The net negative charge makes the compound soluble.

Q3: Is heating a recommended method to increase solubility?

A3: Gentle heating (e.g., to 30-40°C) can increase the rate of dissolution and may slightly increase solubility. However, it is generally not a robust solution for zwitterions if the pH is near the isoelectric point. More importantly, excessive heating can risk chemical degradation of the compound. It is more effective to first optimize the pH of the solvent.

Q4: Can I use organic co-solvents like DMSO or ethanol to dissolve the compound?

A4: Yes, using a co-solvent is a viable strategy. Solvents like Dimethyl Sulfoxide (DMSO), ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400) can disrupt the hydrophobic interactions and improve solvation.[4][5] This is a common technique for preparing stock solutions. However, for aqueous experimental systems, the final concentration of the organic solvent must be considered, as it may interfere with downstream biological or chemical assays.[6]

Part 2: In-Depth Troubleshooting Guides

This section provides detailed, actionable protocols to systematically address and resolve solubility issues.

Guide 1: Systematic Solubility Enhancement via pH Adjustment

This is the most fundamental and effective technique for solubilizing zwitterionic compounds. The goal is to shift the pH of the aqueous medium far from the molecule's isoelectric point (pI) to ensure it carries a net positive or negative charge.

The Underlying Principle (Causality): A molecule's solubility is lowest at its isoelectric point (pI), where its net charge is zero. By making the solution sufficiently acidic or basic, we force the equilibrium towards a predominantly cationic or anionic species, respectively. These charged species are more polar and interact much more favorably with water, leading to a dramatic increase in solubility.[4][7][8]

  • Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) at various pH points (e.g., pH 2, 4, 6, 7, 8, 10, 12).

  • Equilibration: Add an excess amount of this compound to a fixed volume of each buffer in separate vials. Ensure solid material is visible.

  • Agitation: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution. Centrifugation followed by filtering the supernatant through a 0.22 µm syringe filter is recommended to remove all particulates.

  • Quantification: Analyze the concentration of the dissolved compound in each filtered supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Analysis: Plot the measured solubility (e.g., in mg/mL) against the pH of the buffer. This will reveal the pH of minimum solubility (pI) and the optimal pH ranges for dissolution.

The following diagram illustrates how the charge of the molecule changes with pH, directly impacting its solubility.

G cluster_low_ph Low pH (e.g., pH < 2) cluster_pi Isoelectric Point (pI) cluster_high_ph High pH (e.g., pH > 10) low_ph Cationic Form (Net Positive Charge) High Solubility pi Zwitterionic Form (Net Zero Charge) LOWEST Solubility low_ph->pi Increase pH high_ph Anionic Form (Net Negative Charge) High Solubility pi->high_ph Increase pH

Caption: pH-dependent ionization and its effect on solubility.

Guide 2: Formulation with Co-Solvents

When pH adjustment is not feasible due to experimental constraints (e.g., physiological pH required), co-solvents can be employed.

The Underlying Principle (Causality): Co-solvents are water-miscible organic solvents that reduce the overall polarity of the solvent system.[9] By reducing the polarity of water, they lower the energy required to create a cavity for the non-polar parts of the solute and can disrupt the strong hydrogen bonding network of water, thereby increasing the solubility of hydrophobic compounds.[10]

  • Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents.

  • Prepare Binary Mixtures: Create a series of co-solvent:water mixtures (v/v) for each selected solvent (e.g., 10%, 20%, 50% co-solvent in water).

  • Determine Solubility: Use the equilibrium solubility method described in Guide 1 for each binary mixture.

  • Evaluate and Select: Choose the co-solvent system that provides the required solubility with the lowest possible percentage of organic solvent to minimize potential toxicity or assay interference.

Co-SolventTypical Starting Conc. (v/v)Key Considerations
DMSO 5-20%High solubilizing power; can be toxic to cells at >0.5%.[11]
Ethanol 10-30%Good biocompatibility; may cause protein precipitation at high concentrations.
Propylene Glycol (PG) 10-40%Common vehicle for oral and parenteral formulations.[5]
Polyethylene Glycol 400 10-50%Low toxicity; can be viscous.[4]
Guide 3: Systematic Workflow for Troubleshooting

For a new experiment, follow this logical progression to efficiently find a solution.

G start Start: Compound fails to dissolve in aqueous medium ph_adjust Step 1: pH Adjustment Is pH modification allowed? start->ph_adjust ph_yes Yes ph_adjust->ph_yes Yes ph_no No ph_adjust->ph_no No acidify Try Acidic pH (e.g., pH 2) using 0.1M HCl ph_yes->acidify basify Try Basic pH (e.g., pH 12) using 0.1M NaOH ph_yes->basify cosolvent Step 2: Co-solvent System Prepare 10-50% solutions of DMSO, EtOH, or PG ph_no->cosolvent success Success: Compound Dissolved acidify->success Soluble basify->success Soluble cosolvent->success Soluble

Caption: A systematic workflow for addressing solubility issues.

References

  • Blesic, M., et al. (2018). Solubility-Modifying Power of Zwitterionic Salts. Chemphyschem. Available at: [Link]

  • Seddon, K. R., et al. (2018). Solubility Modifying Power of Zwitterionic Salts. Queen's University Belfast Research Portal. Available at: [Link]

  • Fumagalli, G., et al. (2021). pKa values of common substituted piperazines. ResearchGate. Available at: [Link]

  • Advances in Engineering (2018). Solubility-Modifying Power of Zwitterionic Salts. Advances in Engineering. Available at: [Link]

  • Henni, A., et al. (2011). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data. Available at: [Link]

  • Wikipedia. Piperazine. Wikipedia. Available at: [Link]

  • Desiraju, G. R., et al. (2014). A Solubility Comparison of Neutral and Zwitterionic Polymorphs. ResearchGate. Available at: [Link]

  • PharmaTutor (2013). ENHANCEMENT OF SOLUBILITY; AN OVERVIEW. PharmaTutor. Available at: [Link]

  • Taylor & Francis Online. Piperazines – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Chemistry LibreTexts (2019). The Effects of pH on Solubility. Chemistry LibreTexts. Available at: [Link]

  • IJPRA (2022). Solubility Enhancement of Drugs. International Journal of Pharmaceutical Research and Applications. Available at: [Link]

  • IOSR Journal (2016). Solubility enhancement – A challenge for hydrophobic drugs. IOSR Journal of Pharmacy and Biological Sciences. Available at: [Link]

  • PharmaShots (2021). Enhancement of the Aqueous Solubility and Permeability of Poorly Water-Soluble Drugs. PharmaShots. Available at: [Link]

  • ResearchGate. Solubility-pH profiles of some acidic, basic and amphoteric drugs. ResearchGate. Available at: [Link]

  • American Pharmaceutical Review (2015). Solubility Concerns: API and Excipient Solutions. American Pharmaceutical Review. Available at: [Link]

  • PubChemLite. This compound (C7H14N2O2). PubChemLite. Available at: [Link]

  • Solubility of Things. 2-Piperazinylethanol. Solubility of Things. Available at: [Link]

  • ChemSrc. 2-[4-(Oxan-4-yl)piperazin-1-yl]propanoic acid. ChemSrc. Available at: [Link]

  • Nature (2020). Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences. Nature. Available at: [Link]

  • AAPS (2024). Co-solvency and anti-solvent method for the solubility enhancement. AAPS. Available at: [Link]

  • PubChem. 2-[4-(7H-purin-6-yl)piperazin-1-yl]propanoic acid. PubChem. Available at: [Link]

  • PMC - NIH (2022). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. PubMed Central. Available at: [Link]

  • ACG Publications (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. Available at: [Link]

  • PubChem. Piperazine-1-carboxylic acid. PubChem. Available at: [Link]

  • Pharmaffiliates. 2-(4-(2-(4-(1H-Benzo[d]imidazol-2-yl)piperidin-1-yl)ethyl)phenyl)-2-methylpropanoic Acid. Pharmaffiliates. Available at: [Link]

Sources

Technical Support Center: A Guide to the Stability of 2-(Piperazin-1-yl)propanoic Acid Dihydrate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-(Piperazin-1-yl)propanoic acid dihydrate. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this molecule, with a specific focus on its stability under various pH conditions. Our goal is to provide not just protocols, but the scientific reasoning behind them, enabling you to troubleshoot issues and ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs): Core Stability Concepts

This section addresses fundamental questions about the molecule's inherent properties and how they dictate its stability profile.

Question 1: What are the key structural features of this compound that I should be aware of for my experiments?

Answer: Understanding the structure is critical to predicting its behavior. The molecule has two key regions:

  • The Piperazine Ring: This is a cyclic diamine structure. The two nitrogen atoms are basic and can be protonated. The secondary amine (at position 4) and the tertiary amine (at position 1) are nucleophilic and represent the primary sites for oxidative degradation.[1][2] Piperazine's basicity means its derivatives are often highly sensitive to the pH of the solution.[3]

  • The Propanoic Acid Side Chain: This carboxylic acid group is acidic. The presence of both acidic (carboxyl) and basic (piperazine nitrogens) functional groups makes the molecule zwitterionic over a certain pH range. This dual nature influences its solubility, reactivity, and chromatographic behavior.

The "dihydrate" designation indicates that two water molecules are associated with each molecule of the compound in its solid state. This is important for molecular weight calculations but also highlights the compound's hygroscopic nature.

Question 2: What are the primary degradation pathways I should anticipate for a piperazine-containing compound like this?

Answer: Based on extensive studies of the piperazine moiety, you should be vigilant for three main degradation routes:[4][5]

  • Oxidative Degradation: This is often the most significant pathway for piperazines. The nitrogen atoms are susceptible to oxidation, which can lead to ring opening or the formation of N-oxides and other degradation products like formylpiperazine (FPZ) and ethylenediamine (EDA).[1][2][6] This can be initiated by atmospheric oxygen, peroxide impurities in solvents, or certain metal ions.[7]

  • Hydrolytic Degradation: While the core piperazine ring is generally stable against hydrolysis, extreme pH conditions (strong acid or strong base) coupled with elevated temperatures can promote degradation.[8][9] The specific structure of 2-(piperazin-1-yl)propanoic acid does not contain highly labile groups like esters or amides that are typically susceptible to simple hydrolysis, but pH-catalyzed reactions are still a consideration in forced degradation studies.

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate photochemical reactions, often leading to the formation of colored degradants.[3][10] It is always recommended to handle and store piperazine derivatives with protection from light.

Question 3: How does pH specifically impact the stability of this molecule?

Answer: The pH of a solution will dictate the ionization state of both the piperazine ring and the carboxylic acid.

  • In strongly acidic solutions (e.g., pH < 2): Both piperazine nitrogens and the carboxylic acid will likely be protonated.

  • In neutral solutions (e.g., pH ~ 7): The molecule will likely exist as a zwitterion, with a protonated piperazine nitrogen and a deprotonated carboxylate group.

  • In strongly basic solutions (e.g., pH > 10): The piperazine nitrogens will be in their free base form, and the carboxylic acid will be deprotonated.

The reactivity is often highest at the pH extremes. For instance, the free base form (at high pH) can be more susceptible to oxidation. Formulating the compound in a buffered solution at an optimal pH is critical for ensuring stability in aqueous media.[3]

Troubleshooting Guide: Common Experimental Issues

This section provides solutions to specific problems you might encounter during your research.

Issue 1: I'm seeing a loss of potency or inconsistent results in my biological assays.

  • Plausible Cause: The compound is likely degrading in your assay medium or stock solution. Inconsistent results are a classic sign of compound instability.[3]

  • Causality: Biological media are often buffered around pH 7.4 and kept at 37°C. Over the course of an experiment (hours to days), this can be sufficient to cause slow degradation, especially if the medium contains components that can promote oxidation. Repeated freeze-thaw cycles of stock solutions can also accelerate degradation.

  • Troubleshooting Protocol:

    • Always use freshly prepared solutions for critical experiments.

    • If solutions must be stored, flash-freeze single-use aliquots and store them at -80°C to minimize freeze-thaw cycles.[3]

    • Perform a preliminary stability test: Incubate the compound in your specific experimental medium for the maximum duration of your assay. Analyze the sample by HPLC at t=0 and at the final time point to quantify any loss of the parent compound.

    • Ensure your stock solvent (e.g., DMSO, water) is of high purity and free from peroxides or other reactive impurities.

Issue 2: During HPLC analysis, I see new peaks appearing over time, especially in my stability samples.

  • Plausible Cause: These are almost certainly degradation products. The key is to identify the conditions that are causing them to form.

  • Causality: Forced degradation studies are designed to intentionally generate these products to prove the analytical method can resolve them from the parent peak.[4][5] The appearance of a specific peak under oxidative stress (e.g., H₂O₂) versus acidic stress (e.g., HCl) provides clues to its identity and the molecule's vulnerabilities.

  • Troubleshooting Protocol:

    • Systematically Analyze: Run a full forced degradation study (details in the next section). This will help you create a "fingerprint" of potential degradation products.

    • Employ Mass Spectrometry: Use LC-MS to determine the mass-to-charge ratio (m/z) of the unknown peaks. This is the most powerful tool for proposing structures for your degradants.

    • Check Your Control Sample: Ensure the new peaks are not present in your t=0 or control samples. This rules out contamination of the original material.

Issue 3: My compound's peak is tailing or has a poor shape in my reverse-phase HPLC chromatogram.

  • Plausible Cause: This is a common issue for basic compounds like piperazines. The positively charged (protonated) amine can interact ionically with negatively charged residual silanol groups on the silica-based column packing.

  • Causality: This secondary interaction causes a portion of the analyte molecules to be retained longer than the bulk, resulting in a "tailing" peak. This compromises resolution and integration accuracy.

  • Troubleshooting Protocol:

    • Optimize Mobile Phase pH: Adjust the pH of the aqueous portion of your mobile phase. A low pH (e.g., 2.5-3.5 using formic or phosphoric acid) will ensure the piperazine is fully protonated and can suppress silanol interactions.

    • Use a Competitive Base: Add a small amount of an amine modifier, such as 0.1% triethylamine (TEA), to the mobile phase. TEA is a stronger base that will preferentially bind to the active silanol sites, "masking" them from your analyte.[3]

    • Change the Stationary Phase: If optimization fails, switch to a different column. Options include a C8 or Phenyl column for different selectivity, or a modern, high-purity silica column with advanced end-capping designed to minimize silanol activity.[3]

Experimental Protocols and Workflows

These protocols provide a starting point for conducting robust stability studies.

Protocol 1: Forced Degradation (Stress Testing) Workflow

This study is essential to identify potential degradation products and establish a stability-indicating analytical method, as mandated by ICH guidelines.[4] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

Objective: To investigate the degradation of this compound under various stress conditions.

Methodology:

  • Prepare a Stock Solution: Accurately prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in water or a water/acetonitrile mixture).

  • Apply Stress Conditions: For each condition, mix the stock solution with the stressor and incubate. Store a control sample (stock solution diluted with the non-stressful solvent) under the same conditions, protected from light.

    • Acid Hydrolysis: Mix with 0.1 M HCl. Incubate at 60°C.[3]

    • Base Hydrolysis: Mix with 0.1 M NaOH. Incubate at 60°C.[3]

    • Oxidation: Mix with 3% H₂O₂. Store at room temperature.[3]

    • Thermal Stress: Incubate the stock solution at 60°C or higher.

    • Photolytic Stress: Expose the stock solution to a calibrated light source (e.g., 1.2 million lux hours and 200 watt hours/square meter of UV light, as per ICH Q1B guidelines).

  • Sampling and Analysis: Withdraw aliquots at predetermined time points (e.g., 2, 8, 24, 48 hours). Neutralize the acid and base samples if necessary. Dilute all samples to the same concentration and analyze immediately by HPLC.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control sample. Calculate the percentage of degradation and the relative peak areas of any new impurities.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Weigh Compound stock Prepare 1 mg/mL Stock Solution start->stock stress_point stock->stress_point acid Acid Hydrolysis (0.1 M HCl, 60°C) stress_point->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stress_point->base oxidation Oxidation (3% H₂O₂, RT) stress_point->oxidation thermal Thermal (60°C) stress_point->thermal photo Photolytic (ICH Q1B) stress_point->photo sample Sample at Time Points (e.g., 0, 2, 8, 24h) acid->sample base->sample oxidation->sample thermal->sample photo->sample neutralize Neutralize/Dilute sample->neutralize hplc HPLC-UV/MS Analysis neutralize->hplc data Evaluate Data (% Degradation) hplc->data

Caption: Workflow for a forced degradation study.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop a robust HPLC method capable of separating the parent compound from all potential degradation products and impurities.

HPLC_Method_Dev start Start: Inject API & Degradation Mixture col_select Select Column (e.g., C18, 250x4.6mm, 5µm) start->col_select mob_phase Initial Mobile Phase (e.g., A: 0.1% H₃PO₄, B: ACN) Isocratic Elution (50:50) col_select->mob_phase run_hplc Run Analysis mob_phase->run_hplc decision_res Adequate Resolution? run_hplc->decision_res decision_peak Good Peak Shape? decision_res->decision_peak Yes optimize_grad Optimize Gradient Profile (Steeper/Shallower) decision_res->optimize_grad No optimize_ph Adjust Mobile Phase pH (2.5-7.5) decision_peak->optimize_ph No (Tailing) end_node Method Validated: Stability-Indicating decision_peak->end_node Yes optimize_grad->run_hplc optimize_ph->run_hplc optimize_mod Add Modifier (e.g., TEA) or Change Organic (MeOH) optimize_ph->optimize_mod change_col Try Different Column (e.g., Phenyl, C8) optimize_ph->change_col If still poor optimize_mod->run_hplc change_col->mob_phase

Caption: Decision tree for HPLC method development.

Data Presentation: Interpreting Stability Results

Presenting stability data clearly is crucial. The following table shows a representative example of a pH-stability profile for a piperazine derivative. Actual results for your compound must be determined experimentally.

pHTemperature (°C)Incubation Time (h)% Recovery of Parent CompoundMajor Degradation Products Observed (Hypothetical)
1.2602492.5%Unknown Impurity 1 (hydrolytic)
4.5602499.1%Minimal degradation
7.4602498.5%Minimal degradation
10.0602494.8%Oxidative Degradant A (e.g., N-oxide)
7.4 (with H₂O₂)25885.2%Oxidative Degradant A, Degradant B (e.g., FPZ)

Analysis of Representative Data:

  • This hypothetical data suggests the compound is most stable in the slightly acidic to neutral pH range (pH 4.5-7.4).

  • Significant degradation is observed under strong acidic, basic, and oxidative conditions, which is typical for this class of compounds.[3]

  • The identity of the degradation products would need to be confirmed by LC-MS.

By following these guidelines, troubleshooting steps, and protocols, you will be well-equipped to handle this compound and confidently assess its stability, ensuring the quality and reliability of your research.

References

  • Al-Absi, R. S., et al. (2018). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. Journal of Natural Gas Science and Engineering, 55, 474-493. Retrieved from [Link]

  • Patel, D., et al. (2014). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Photophysical Properties and Protein Binding Studies of Piperazine-Substituted Anthracene-BODIPY Dyads for Antimicrobial Photodynamic Therapy. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methyl-2-(piperidin-1-yl)propanoic acid. PubChem. Retrieved from [Link]

  • Levin, J., et al. (2013). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 37(10). Retrieved from [Link]

  • Sykes, B. D., et al. (1966). The hydrolysis of piperazine-2,5-dione. Biochemistry, 5(2), 697-701. Retrieved from [Link]

  • ResearchGate. (n.d.). Photostability studies. (a-c) The changes in absorbance at the.... Retrieved from [Link]

  • Lui, R., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology, 42(2), 108-115. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Retrieved from [Link]

  • Sharma, G., et al. (2019). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 12(9), 4579-4584. Retrieved from [Link]

  • Shinde, P., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Scientific Innovation, 2(5), 15-22. Retrieved from [Link]

  • Thummar, K. N., et al. (2012). Forced degradation behaviour of fluphenazine hydrochloride by lc and characterization of its oxidative degradation product by lc– ms/ms . ResearchGate. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C7H14N2O2). Retrieved from [Link]

  • Zhang, R., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering, 11(6), 111228. Retrieved from [Link]

  • ChemSrc. (n.d.). 2-[4-(Oxan-4-yl)piperazin-1-yl]propanoic acid. Retrieved from [Link]

  • Kapičková, Z., et al. (2019). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 24(22), 4053. Retrieved from [Link]

  • LookChem. (n.d.). 2-(4-pyridin-2-ylpiperazin-1-yl)propanoic acid. Retrieved from [Link]

  • Al-Sabti, O. A. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9. Retrieved from [Link]

  • Podjed, N., et al. (2024). Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. New Journal of Chemistry, 48(19), 8373-8384. Retrieved from [Link]

  • Vevelstad, S. J., et al. (2015). Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. Industrial & Engineering Chemistry Research, 54(22), 5899-5919. Retrieved from [Link]

  • Fytianos, K., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 61(18), 6245-6258. Retrieved from [Link]

  • Freeman, S. A., & Rochelle, G. T. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. ResearchGate. Retrieved from [Link]

  • Vevelstad, S. J., et al. (2015). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO 2 Capture-Relevant Conditions. ResearchGate. Retrieved from [Link]

Sources

Identifying and minimizing byproducts in 2-(Piperazin-1-yl)propanoic acid dihydrate reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(Piperazin-1-yl)propanoic acid dihydrate Reactions

Introduction

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound, likely as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). Achieving high purity and yield is paramount, and the primary obstacle is often the formation of structurally similar byproducts.

This document provides in-depth, experience-based guidance in a question-and-answer format to help you identify, troubleshoot, and minimize the formation of these impurities, ensuring the robustness and reproducibility of your synthetic protocol.

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for 2-(Piperazin-1-yl)propanoic acid?

A1: The most common and direct method is the nucleophilic substitution (N-alkylation) of piperazine with a 2-halopropanoic acid, such as 2-bromopropanoic acid. This reaction is typically performed in the presence of a base to neutralize the hydrohalic acid formed. The dihydrate form is then obtained during aqueous work-up or crystallization.

Q2: What are the most common byproducts I should expect in this reaction?

A2: Due to the symmetrical nature of piperazine, which has two reactive secondary amine nitrogens, the most prevalent byproduct is the 1,4-disubstituted piperazine, formally named 2,2'-(piperazine-1,4-diyl)dipropanoic acid. Other potential impurities include unreacted starting materials (piperazine and 2-bromopropanoic acid) and small amounts of products from side reactions of the alkylating agent, such as elimination to form acrylic acid under harsh basic conditions.

Q3: Why is controlling the mono- vs. di-substitution ratio so critical and challenging?

A3: The challenge arises because after the first N-alkylation, the second nitrogen atom on the piperazine ring remains a potent nucleophile, capable of reacting with another molecule of the alkylating agent. Controlling the ratio is critical because the desired mono-substituted product and the di-substituted byproduct have very similar polarities and molecular weights, making their separation by standard crystallization or chromatography difficult and often resulting in significant yield loss.

Q4: Can I use a pre-protected piperazine to avoid di-substitution?

A4: Absolutely. This is the most effective strategy for ensuring mono-substitution.[1][2] Using a mono-protected piperazine, such as N-Boc-piperazine, allows the alkylation to occur selectively at the unprotected nitrogen.[1][3] The protecting group (e.g., Boc) can then be removed in a subsequent step, typically under acidic conditions, to yield the desired product with high purity.[1] This method is strongly recommended for achieving high selectivity, especially in complex syntheses.[3]

Troubleshooting Guide: Byproduct Identification & Minimization

This section addresses specific experimental issues. Each problem is followed by an analysis of potential causes and a detailed workflow for diagnosis and correction.

Problem 1: Low Yield & Significant Di-substituted Byproduct Detected by LC-MS

Symptom: Your reaction yields less than 50% of the desired 2-(Piperazin-1-yl)propanoic acid, and a major peak is observed in the LC-MS analysis with a mass corresponding to the 1,4-disubstituted byproduct.

Visualizing the Competing Reactions:

The following diagram illustrates the desired mono-alkylation pathway versus the competing di-alkylation side reaction.

G cluster_0 Desired Pathway cluster_1 Competing Byproduct Pathway Piperazine Piperazine PropanoicAcid 2-Bromopropanoic Acid (1 eq) DesiredProduct Desired Product 2-(Piperazin-1-yl)propanoic acid PropanoicAcid->DesiredProduct ExcessPiperazine Piperazine (Large Excess) ExcessPiperazine->DesiredProduct Mono-alkylation (Favored by stoichiometry) Byproduct Byproduct 1,4-Disubstituted Piperazine DesiredProduct->Byproduct Second Alkylation (Comparable Reactivity) PropanoicAcid2 2-Bromopropanoic Acid (2nd eq) PropanoicAcid2->Byproduct

Caption: Reaction pathways for mono- and di-alkylation of piperazine.

Potential Causes & Corrective Actions:

Potential Cause Scientific Rationale Corrective Action & Minimization Strategy
Incorrect Stoichiometry If the ratio of piperazine to the alkylating agent is near 1:1, there is a high statistical probability that the mono-substituted product, once formed, will react again before all the initial piperazine is consumed.Use a large excess of piperazine (5-10 equivalents). This statistically favors the reaction of the alkylating agent with the more abundant unsubstituted piperazine, suppressing the formation of the di-substituted product.[3]
Rapid Addition of Electrophile Adding the 2-bromopropanoic acid too quickly creates localized areas of high concentration, increasing the likelihood of the second, faster reaction occurring on the already-substituted piperazine.Employ slow, dropwise addition of the alkylating agent. This maintains a low, steady concentration of the electrophile, giving it more time to react with the excess piperazine present in the bulk solution.[3]
Elevated Reaction Temperature Higher temperatures increase the rate of both reactions but may not proportionally favor mono-alkylation. In many cases, the activation energy for the second alkylation is comparable to or lower than the first.Lower the reaction temperature. Run the reaction at room temperature or below (e.g., 0-10°C). This can help control the reaction rate and may improve selectivity for the initial substitution.
Problem 2: Complex Reaction Mixture with Multiple Unidentified Peaks in HPLC

Symptom: The HPLC chromatogram of your crude product shows the desired product, the di-substituted byproduct, and several other significant impurity peaks.

Diagnostic & Troubleshooting Workflow:

The following workflow provides a systematic approach to identifying and resolving the source of these impurities.

G start Complex HPLC Chromatogram Observed check_sm 1. Analyze Starting Materials (Piperazine, 2-Bromopropanoic Acid) by HPLC start->check_sm sm_pure Starting Materials Pure? check_sm->sm_pure lcms 2. Characterize Impurities by LC-MS sm_pure->lcms Yes purify_sm Action: Purify Starting Materials (Distillation/Recrystallization) sm_pure->purify_sm No match_mass Masses Match Expected Byproducts? lcms->match_mass elimination Identify Elimination Product (e.g., Acrylic Acid Adduct) match_mass->elimination Yes (M-HBr) degradation Identify Degradation Products (e.g., Oxidative Impurities) match_mass->degradation No modify_cond Action: Modify Reaction Conditions (Lower Temp, Weaker Base) elimination->modify_cond degradation->modify_cond end Purity Improved purify_sm->end modify_cond->end

Caption: Troubleshooting workflow for a complex reaction mixture.

Potential Causes & Corrective Actions:

Potential Cause Scientific Rationale Corrective Action & Minimization Strategy
Impure Starting Materials Commercial piperazine can contain related impurities like pyrazines or other polyethylene polyamines.[4][5] 2-Bromopropanoic acid can degrade over time.Verify the purity of starting materials before use. Run an HPLC or GC-MS on your starting materials. If impurities are found, purify the piperazine (e.g., by crystallization of its salt[4][5]) or the 2-bromopropanoic acid (e.g., by distillation).
Elimination Side Reaction The use of a strong, non-nucleophilic base (e.g., DBU, t-BuOK) or high temperatures can promote the E2 elimination of HBr from 2-bromopropanoic acid to form acrylic acid. Acrylic acid can then undergo Michael addition with piperazine, leading to different structural isomers.Use a milder base and lower temperature. A base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) is sufficient to neutralize the acid byproduct without strongly promoting elimination. Keep the reaction temperature below 40°C.
Degradation of Product/Reagents Piperazine and its derivatives can be susceptible to oxidation, especially in the presence of air and certain metal catalysts over long reaction times.Maintain an inert atmosphere. Run the reaction under a nitrogen or argon atmosphere to minimize oxidative side reactions. Use degassed solvents where appropriate.

Experimental Protocols

Protocol 1: General Synthesis of 2-(Piperazin-1-yl)propanoic acid with Byproduct Minimization
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add piperazine (5.0 eq) and a suitable solvent (e.g., acetonitrile or ethanol).

  • Cooling: Cool the mixture to 0-5°C using an ice bath.

  • Reagent Addition: Dissolve 2-bromopropanoic acid (1.0 eq) and sodium bicarbonate (2.5 eq) in water. Add this solution dropwise to the cooled piperazine mixture over 1-2 hours with vigorous stirring.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or HPLC to confirm the consumption of the limiting reagent (2-bromopropanoic acid).

  • Work-up: Once complete, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification: The crude product, containing the desired compound and excess piperazine, can be purified. One method involves dissolving the residue in a minimal amount of hot isopropanol and allowing it to cool slowly. The desired product may selectively crystallize. Alternatively, column chromatography on silica gel can be used, though it may be challenging.[6][7] A more robust method involves forming a salt, such as the diacetate, to selectively precipitate the product.[5]

Protocol 2: HPLC Method for In-Process Control and Purity Analysis

This method provides a baseline for separating piperazine, the mono-substituted product, and the di-substituted byproduct.

Parameter Condition
Instrument HPLC system with UV Detector[8]
Column Reversed-phase C18, 4.6 x 150 mm, 5 µm (e.g., ZORBAX Eclipse Plus C18)[9]
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min[9]
Column Temperature 30 °C[9]
Injection Volume 10 µL[9]
Detection UV at 210 nm (Note: Piperazine itself has a poor chromophore; derivatization may be needed for trace analysis[8])

Note: The high polarity and basicity of these compounds can lead to poor peak shape.[4] The use of an ion-pairing agent or a different column phase may be necessary for optimal separation.

References

  • Navaneeswari, R. & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]

  • Al-Obaidi, M. T. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. [Link]

  • Mull, R. P. (1959). Purification of piperazine. U.S. Patent No. 2,919,275.
  • Pati, H. N., Mishra, B. K., & Satam, V. S. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Molbank. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Piperazine. [Link]

  • Semantic Scholar. A Review on Analytical Methods for Piperazine Determination. [Link]

  • Pati, H. N., Mishra, B. K., & Satam, V. S. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. ResearchGate. [Link]

  • Pati, H. N., Mishra, B. K., & Satam, V. S. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. MDPI. [Link]

  • Various Authors. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. [Link]

  • Various Authors. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. [Link]

Sources

Troubleshooting guide for the Boc protection of 2-(Piperazin-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've designed this comprehensive technical support guide to address the specific challenges encountered during the Boc protection of the N4-nitrogen in 2-(piperazin-1-yl)propanoic acid. This guide moves beyond simple protocols to explain the underlying chemical principles, ensuring you can not only solve immediate issues but also adapt and optimize the procedure for your specific research context.

Technical Support Center: Boc Protection of 2-(Piperazin-1-yl)propanoic Acid

This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the selective N-Boc protection of 2-(piperazin-1-yl)propanoic acid. The primary goal is the synthesis of tert-butyl 4-(1-carboxyethyl)piperazine-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in this specific Boc protection reaction?

The main challenge is managing the reactivity and solubility of the starting material. 2-(Piperazin-1-yl)propanoic acid is a zwitterionic compound at neutral pH. The presence of a basic secondary amine (N4), a tertiary amine (N1), and a carboxylic acid group in the same molecule requires careful selection of reaction conditions, particularly the base and solvent system, to ensure the N4-amine is sufficiently nucleophilic and the material remains in solution for the reaction to proceed efficiently.

Q2: Why is Di-tert-butyl dicarbonate (Boc₂O) the standard reagent?

Di-tert-butyl dicarbonate, or Boc anhydride, is the reagent of choice for introducing the tert-butoxycarbonyl (Boc) protecting group.[1] Its reactivity is well-balanced; it is electrophilic enough to react with amines but not so reactive that it requires harsh conditions.[2] The byproducts of the reaction are carbon dioxide and tert-butanol, which are volatile and easily removed, simplifying the reaction workup.[3]

Q3: What is the role of the base in this reaction?

A base is crucial for two reasons. First, it deprotonates the protonated secondary amine (piperazinium salt form), making the nitrogen a more potent nucleophile to attack the Boc anhydride. Second, it neutralizes the proton released during the reaction, driving the equilibrium towards product formation. Common bases include sodium bicarbonate, sodium hydroxide, or organic bases like triethylamine (NEt₃) in an appropriate solvent system.[4][5]

Q4: How can I effectively monitor the reaction's progress?

  • Thin-Layer Chromatography (TLC): This is the quickest method. The Boc-protected product is significantly less polar than the zwitterionic starting material and will have a higher Rf value. Staining with ninhydrin is highly diagnostic; it produces a characteristic color (usually purple or yellow) with the free secondary amine of the starting material but will not stain the protected product.[6]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most definitive technique. It allows you to monitor the disappearance of the starting material's mass peak and the appearance of the product's mass peak (Starting Material MW + 100.12).[7] This method is also excellent for identifying potential side products.[8]

Troubleshooting Guide: Common Issues & Solutions

Issue 1: Incomplete or Stalled Reaction

Symptom: TLC or LC-MS analysis shows a significant amount of unreacted 2-(piperazin-1-yl)propanoic acid, even after an extended reaction time.

Question: My reaction isn't going to completion. What's wrong?

Potential Cause Scientific Rationale & Solution
Poor Solubility The zwitterionic starting material may not be fully dissolved. Solution: Use a biphasic or mixed solvent system. A combination of an organic solvent like Dioxane or Tetrahydrofuran (THF) with water is highly effective. The base (e.g., NaOH, NaHCO₃) will be in the aqueous phase, deprotonating the starting material and facilitating its reaction with the Boc₂O in the organic phase.
Insufficient Basicity The N4-amine may not be sufficiently deprotonated to act as an effective nucleophile. The carboxylic acid will consume base first. Solution: Ensure at least 2 equivalents of base are used—one for the carboxylic acid and one to facilitate the amine reaction. For stubborn reactions, a stronger base like sodium hydroxide may be more effective than sodium bicarbonate.
Hydrolysis of Boc Anhydride In aqueous conditions, Boc₂O can slowly hydrolyze, reducing its effective concentration. Solution: While some water is often necessary for solubility, avoid excessively long reaction times at room temperature. If the reaction is slow, consider adding a second portion of Boc₂O after a few hours.
Low Temperature While starting the reaction at 0 °C is good practice to control selectivity, it may be too slow. Solution: After the initial slow addition of Boc₂O at 0 °C, allow the reaction to warm to room temperature and stir until completion.[5]
Issue 2: Formation of Side Products

Symptom: LC-MS or NMR analysis reveals significant impurities alongside the desired product.

Question: I'm seeing unexpected peaks in my analysis. What are these side products and how can I avoid them?

Potential Side Product Mechanism & Prevention
1,4-Bis(tert-butoxycarbonyl)piperazine This arises if your starting material contains unreacted piperazine as an impurity from its synthesis. Piperazine is highly reactive and will readily form the di-protected byproduct. Prevention: Ensure the purity of your starting 2-(piperazin-1-yl)propanoic acid before starting the reaction. Purify the starting material if necessary.
Urea Derivatives Sterically hindered amines can sometimes react with Boc₂O to form isocyanates, which then react with another amine to form urea byproducts. Prevention: This is less common with piperazine but can be avoided by ensuring controlled conditions (slow addition of Boc₂O at low temperature).[]
Issue 3: Difficult Purification

Symptom: The crude product is an oily mixture that is difficult to purify by column chromatography or crystallization.

Question: How can I effectively purify my Boc-protected product?

The key to purification is exploiting the acidic nature of the product's carboxylic acid group.

Recommended Method: Acid-Base Extraction

  • After the reaction is complete, remove the organic solvent (if used) under reduced pressure.

  • Dilute the remaining aqueous mixture with water and perform an organic wash (e.g., with ethyl acetate or diethyl ether) to remove any non-acidic, non-polar impurities like 1,4-bis(tert-butoxycarbonyl)piperazine.

  • Carefully acidify the aqueous layer to a pH of ~3-4 with a mild acid like citric acid or cold 1N HCl. The desired product will now be protonated and less water-soluble.

  • Extract the product from the acidified aqueous layer into an organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the purified product.

Visualized Workflows and Mechanisms

Reaction Mechanism

Caption: Mechanism of N-Boc protection.

General Experimental Workflow

Experimental Workflow Start Dissolve Starting Material in Dioxane/Water with Base AddBoc Add Boc₂O dropwise at 0 °C Start->AddBoc React Warm to RT, Stir for 2-16h AddBoc->React Monitor Monitor by TLC/LC-MS React->Monitor Workup Acid-Base Extraction Workup Monitor->Workup Reaction Complete Purify Dry & Concentrate Solvent Workup->Purify End Obtain Purified Product Purify->End

Caption: Standard workflow for Boc protection.

Troubleshooting Decision Tree

Troubleshooting Tree Start Reaction Complete? No No Start->No Yes Yes Start->Yes CheckSolubility Is Starting Material Fully Dissolved? No->CheckSolubility AdjustSolvent Action: Use Dioxane/H₂O or THF/H₂O mixture CheckSolubility->AdjustSolvent No CheckBase Used >2 eq. Base? CheckSolubility->CheckBase Yes AdjustBase Action: Add more base (e.g., NaOH) CheckBase->AdjustBase No Extend Action: Extend reaction time and/or warm to RT CheckBase->Extend Yes CheckPurity Is Crude Product Clean? Yes->CheckPurity Purify Action: Proceed to Acid-Base Extraction CheckPurity->Purify Yes SideProducts Action: Check SM purity. Optimize stoichiometry and temperature. CheckPurity->SideProducts No

Caption: Decision tree for troubleshooting common issues.

Detailed Experimental Protocol

Objective: To synthesize tert-butyl 4-(1-carboxyethyl)piperazine-1-carboxylate.

Materials:

  • 2-(Piperazin-1-yl)propanoic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric Acid (HCl) or 10% Citric Acid Solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-(piperazin-1-yl)propanoic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water. Add sodium hydroxide (2.2 eq) and stir until all solids have dissolved.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of 1,4-dioxane and add it dropwise to the stirred reaction mixture over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-16 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., 10% Methanol in DCM with 1% Acetic Acid) or LC-MS. The disappearance of the ninhydrin-positive starting material spot indicates completion.

  • Workup:

    • Once complete, concentrate the reaction mixture under reduced pressure to remove the 1,4-dioxane.

    • Dilute the remaining aqueous solution with water and wash with ethyl acetate (2x) to remove non-polar impurities. Discard the organic layers.

    • Cool the aqueous layer in an ice bath and acidify to pH ~3-4 with 1 M HCl.

    • Extract the product from the acidified aqueous layer with ethyl acetate (3x).

  • Purification:

    • Combine the organic extracts from the previous step and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the final product, which is typically a white solid or a viscous oil.

References

  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Confirming Boc Protection. BenchChem Technical Guides.
  • BenchChem. (2025). Troubleshooting incomplete Boc deprotection. BenchChem Technical Guides.
  • ChemicalBook. (2024).
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Fisher Scientific.
  • Google Patents. (2020). CN108033931B - Synthesis method of N-Boc piperazine.
  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd.
  • Microsaic Systems. (n.d.). Automated reaction monitoring by direct analysis mass spectrometry using the 4000 MiD® and MiDasTM. Microsaic Systems.
  • Organic Chemistry Portal. (2020). Boc-Protected Amino Groups. Organic Chemistry Portal.
  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis.
  • Wikipedia. (n.d.).

Sources

Technical Support Center: Stereochemical Integrity in 2-(Piperazin-1-yl)propanoic Acid Derivative Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Last Updated: January 21, 2026

Introduction

Welcome to the technical support guide for researchers, chemists, and drug development professionals engaged in the synthesis of chiral 2-(piperazin-1-yl)propanoic acid derivatives. A critical challenge in synthesizing these compounds is the preservation of the stereocenter at the α-position of the propanoic acid moiety. This center is highly susceptible to racemization, particularly during key synthetic steps like amide bond formation or N-alkylation.

This guide provides in-depth, field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you maintain the stereochemical integrity of your molecules. Our approach is grounded in mechanistic principles to explain the "why" behind each recommendation, ensuring you can adapt these strategies to your specific synthetic challenges.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a problem for my synthesis?

Answer: Racemization is the process where an enantiomerically pure or enriched compound converts into a mixture containing equal amounts of both enantiomers (a racemate).[1] For chiral drug candidates, typically only one enantiomer is biologically active, while the other may be inactive or even cause harmful side effects. Therefore, maintaining high enantiomeric purity is a critical quality attribute. The primary mechanism involves the removal of the acidic proton on the chiral α-carbon (adjacent to the carboxyl group), which forms a planar, achiral enolate intermediate.[2][3] Subsequent reprotonation can occur from either face, leading to a loss of the original stereochemistry.[4]

Q2: At which steps of my synthesis is racemization most likely to occur?

Answer: Racemization hotspots in the synthesis of 2-(piperazin-1-yl)propanoic acid derivatives typically include:

  • Amide Bond Formation (Peptide Coupling): Activation of the carboxylic acid to facilitate coupling with an amine is the most common step for racemization. The activated intermediate (e.g., acyl chloride, active ester) increases the acidity of the α-proton, making it prone to abstraction by base.[5] This can lead to the formation of a 5(4H)-oxazolone intermediate, which readily racemizes.[6]

  • Harsh Deprotection Steps: Removal of protecting groups (e.g., N-Boc, N-Fmoc) under strong acidic or basic conditions can cause epimerization.[7][8]

  • N-Alkylation of the Piperazine Ring: If the chiral propanoic acid moiety is already attached, the basic conditions often used for alkylating the second nitrogen of the piperazine ring can be sufficient to cause racemization, especially at elevated temperatures.

  • Saponification of Esters: Hydrolysis of an ester to the corresponding carboxylic acid using a strong base can lead to racemization if not carefully controlled.

Q3: What are the best general practices to minimize racemization?

Answer: Several key principles can be applied across different reaction types:

  • Low Temperature: Perform reactions, especially carboxyl activation and coupling, at low temperatures (e.g., 0 °C to room temperature) to minimize the rate of enolization.[9]

  • Choice of Base: Use sterically hindered, non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine instead of stronger bases.[9] Use the minimum stoichiometric amount necessary.

  • Racemization Suppressants: In amide coupling reactions, always use additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[9][10][11] These additives form active esters that are more resistant to racemization than other activated intermediates.

  • Minimize Reaction Times: Avoid unnecessarily long reaction times, especially when the chiral center is in a vulnerable activated state. Monitor reactions closely by TLC or LC-MS.

Part 2: Troubleshooting Guides

This section addresses specific experimental issues with potential causes and validated solutions.

Issue 1: Significant Racemization Observed After Amide Coupling Step
  • Symptom: You start with an enantiomerically pure N-protected 2-(piperazin-1-yl)propanoic acid, but the resulting amide product shows low enantiomeric excess (e.e.).

  • Underlying Cause: This is a classic problem of coupling-induced racemization. The coupling reagent used to activate the carboxylic acid creates a highly reactive intermediate that is prone to deprotonation at the α-carbon, often via an oxazolone intermediate.

Visualizing the Racemization Mechanism

racemization_mechanism Figure 1: Key Racemization Pathways During Amide Coupling cluster_main Chiral Starting Material cluster_activation Activation cluster_pathways Racemization Pathways cluster_products Products start (R)-Acid activated Activated Intermediate (e.g., Acyl-HOBt ester) start->activated + Coupling Reagent + Additive (e.g., HOBt) oxazolone 5(4H)-Oxazolone (Achiral Intermediate) activated->oxazolone Base / Heat (Undesired Path) enolate Enolate (Achiral Intermediate) activated->enolate Strong Base (Undesired Path) r_product (R)-Amide Product activated->r_product + Amine (Desired Path) racemate Racemic Mixture oxazolone->racemate + Amine enolate->racemate + Amine s_product (S)-Amide Product

Caption: Figure 1: Key Racemization Pathways During Amide Coupling

Recommended Solutions

Solution A: Optimize Coupling Reagents and Additives

Uronium/aminium or phosphonium-based coupling reagents, when used with additives, are highly effective at suppressing racemization.[9][10]

Reagent CombinationClassAdvantages
HATU / HOAt / DIPEA Uronium SaltHighly efficient, fast reaction times, excellent racemization suppression. HOAt is superior to HOBt.
HBTU / HOBt / DIPEA Uronium SaltA cost-effective and reliable standard. Good for routine couplings.[10]
PyBOP / HOBt / DIPEA Phosphonium SaltGenerates non-toxic byproducts compared to its predecessor, BOP.[5]
DIC / OxymaPure CarbodiimideA modern alternative to DCC/HOBt. The resulting urea byproduct is soluble, simplifying purification.[5]

Protocol 1: General Procedure for Low-Racemization Amide Coupling

  • Dissolve the N-protected 2-(piperazin-1-yl)propanoic acid (1.0 eq.) and the racemization suppressant (e.g., HOAt, 1.1 eq.) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add the coupling reagent (e.g., HATU, 1.1 eq.) and stir for 5-10 minutes (pre-activation).

  • Add the amine component (1.2 eq.) followed by the dropwise addition of a sterically hindered base (e.g., DIPEA, 2.0 eq.).

  • Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or LC-MS, typically 2-12 hours).

  • Perform an aqueous workup to quench the reaction and remove water-soluble byproducts.

  • Purify the product via column chromatography.

Solution B: Consider Ynamide Coupling Reagents

Recent advances have shown that ynamide-based coupling reagents can be highly effective for racemization-free peptide synthesis, even with unprotected amino acids, as they operate under nearly neutral conditions.[12][13][14]

Issue 2: Racemization During Synthesis of the Chiral Building Block
  • Symptom: You are synthesizing the chiral 2-(piperazin-1-yl)propanoic acid itself, and you observe a loss of stereochemical purity during the process.

  • Underlying Cause: The synthetic route chosen to install the piperazine moiety onto the propanoic acid backbone may involve harsh conditions. A common route is the SN2 reaction of piperazine with a chiral 2-halopropanoic acid derivative (e.g., (S)-2-chloropropanoic acid or its ester). While this is a direct approach, the basic nature of piperazine and the potential for elevated temperatures can promote racemization.

Visualizing the Synthetic Strategy Workflow

workflow cluster_route1 Route A: Alkylation of Piperazine cluster_route2 Route B: Asymmetric Synthesis start Goal: Chiral 2-(Piperazin-1-yl)propanoic acid start_A Start with Chiral Building Block ((S)-2-Chloropropanoic Acid) start->start_A start_B Start with Achiral Precursors start->start_B react_A React with excess or mono-protected Piperazine start_A->react_A check_A Racemization Risk? react_A->check_A sol_A Control Temp Use Weak Base Protect Piperazine check_A->sol_A Yes end_B High e.e. Product react_B Asymmetric Lithiation-Trapping of N-Boc Piperazine start_B->react_B react_B->end_B

Caption: Figure 2: Decision workflow for synthesizing the core scaffold.

Recommended Solutions

Solution A: Optimize the SN2 Reaction Conditions

When reacting a chiral electrophile like (S)-2-chloropropionic acid[15][16] with piperazine, careful control of conditions is paramount.

Protocol 2: Controlled N-Alkylation of Piperazine

  • To avoid di-alkylation, use mono-Boc-piperazine as the nucleophile.[17] This also moderates the basicity of the reaction mixture.

  • Dissolve mono-Boc-piperazine (1.1 eq.) and a mild inorganic base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.) in a polar aprotic solvent like Acetonitrile or DMF.

  • Add the ethyl or methyl ester of (S)-2-chloropropanoic acid (1.0 eq.) to the suspension. Using the ester form can sometimes lead to cleaner reactions than using the free acid.

  • Stir the reaction at a controlled temperature, starting at room temperature and gently warming only if necessary (e.g., to 40-50 °C). Monitor closely.

  • After the reaction is complete, perform a standard workup, followed by purification.

  • The Boc group and the ester can then be removed in subsequent steps under conditions optimized to prevent racemization (e.g., 4M HCl in dioxane for Boc removal, and mild LiOH hydrolysis for the ester).[7]

Solution B: Explore Modern Asymmetric Synthesis Routes

For ultimate control over stereochemistry, consider building the chiral center directly onto the piperazine ring using asymmetric methods. Recent literature describes the asymmetric lithiation of N-Boc piperazine followed by trapping with an electrophile, which can provide access to enantiopure α-substituted piperazines.[18] This advanced strategy avoids starting with a potentially labile chiral electrophile.

Part 3: References

  • Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Vertex AI Search Result.

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.

  • Amide bond formation: beyond the dilemma between activation and racemisation. Royal Society of Chemistry.

  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.

  • Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv.

  • How to prevent racemization of serine during peptide coupling. BenchChem.

  • Racemization and Asymmetric Transformation of α-Substituted Carboxylic Acids. University of Groningen.

  • Racemization-free peptide bond formation via 2-nitrobenzensulfonyl strategy. Royal Society of Chemistry.

  • TFPN-mediated racemization/epimerization-free amide and peptide bond formation. ResearchGate.

  • Racemization during peptide couplings using various methods. Journal of the American Chemical Society.

  • Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. PubMed.

  • (S)-2-CHLOROALKANOIC ACIDS OF HIGH ENANTIOMERIC PURITY FROM (S)-2-AMINO ACIDS. Organic Syntheses.

  • Method of preparing (S)-(-)-2-chloropropionate and (R)-(+)-2-chloro propionic acid. Google Patents.

  • Method for preparing chiral (S)-2-propionic acid. Google Patents.

  • Racemization. Chemistry LibreTexts.

  • Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines. Journal of the American Chemical Society.

  • Technical Support Center: Synthesis of Substituted Piperazines. BenchChem.

  • A Simple Synthesis of N-Alkylpiperazines. ResearchGate.

  • Racemisation in Chemistry and Biology. The University of Manchester.

  • Synthetic Approaches to Piperazine-Containing Drugs. PubMed Central.

  • 2-Chloropropionic acid. Wikipedia.

  • Preparation of 2-chloropropionic acid esters. Google Patents.

  • Racemization. St. Paul's Cathedral Mission College.

  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate.

  • Avoiding racemization during the synthesis of chiral piperidine acids. BenchChem.

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. National Institutes of Health.

  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Self-published.

  • Epimerisation in Peptide Synthesis. MDPI.

Sources

Storage and handling guidelines for 2-(Piperazin-1-yl)propanoic acid dihydrate to prevent degradation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(Piperazin-1-yl)propanoic acid dihydrate

A Guide to Optimal Storage, Handling, and Stability for Researchers

Welcome to the technical support guide for this compound (CAS 824414-03-1).[1] As a Senior Application Scientist, my goal is to provide you with not just instructions, but the scientific reasoning behind them, ensuring the integrity of your materials and the reproducibility of your results. This compound is a valuable biochemical for research, and its stability is paramount.[1][2] This guide is structured as a series of frequently asked questions and troubleshooting scenarios you may encounter.

Part 1: Frequently Asked Questions (FAQs) on Core Storage & Handling

This section addresses the most common questions regarding the day-to-day management of this compound.

Q1: What are the ideal long-term storage conditions for this compound?

A1: Proper storage is the most critical factor in preventing degradation. The compound is stable under normal, recommended conditions, but it is sensitive to moisture, light, and heat.[3][4] Adherence to the following guidelines is essential for maintaining its purity and performance.

Table 1: Recommended Storage Conditions

ParameterRecommendationRationale & Expert Insight
Temperature Store in a cool, dry place.[3][5][6]While some related compounds specify refrigeration (e.g., <-15°C or 15-25°C), the primary concern is moisture condensation from temperature changes.[7][8] Storing in a desiccator at room temperature is often sufficient, but for long-term storage, refrigeration (2-8°C) is a robust choice, provided the container is sealed and equilibrated to room temperature before opening. Cold-chain transport may be used by some suppliers, indicating a preference for controlled, cool temperatures.[9]
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen).[5] Keep container tightly closed in a dry, well-ventilated place.[3][10][11]This compound is hygroscopic and sensitive to air.[3] An inert atmosphere displaces moisture and oxygen, directly inhibiting hydrolytic and oxidative degradation pathways. A tightly sealed container is the absolute minimum requirement.
Light Exposure Protect from direct sunlight and UV light.[3]The material is light-sensitive.[3] Photodegradation can occur, where light energy initiates cleavage of chemical bonds. Using amber glass vials or storing the primary container within a light-blocking secondary container is a mandatory practice.
Container Use the original, tightly sealed container. If aliquoting, use amber glass or chemically resistant plastic vials with secure, airtight closures.The integrity of the container seal is your first line of defense against atmospheric moisture and oxygen.[11] Ensure threads are clean and the cap is secure after each use.

Q2: The safety data sheet (SDS) mentions the compound is "hygroscopic." What does this mean in practice?

A2: "Hygroscopic" means the material readily absorbs and retains moisture directly from the atmosphere.[3] For this compound, this has two major negative consequences:

  • Inaccurate Concentration: The absorbed water adds weight, meaning a weighed amount of the powder will contain less of the active compound than calculated. This leads to errors in solution concentration and non-reproducible experimental results.

  • Chemical Degradation: The presence of water can accelerate hydrolysis of the compound or facilitate other degradation reactions. Physically, you may observe the powder clumping, becoming sticky, or even liquefying over time.

Therefore, you must minimize the compound's exposure to ambient air. Never leave the container open on the bench.

Q3: What personal protective equipment (PPE) is necessary when working with this compound?

A3: Adherence to good laboratory practice is essential. Based on safety data for this and structurally similar compounds, the following PPE is required:

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[12]

  • Hand Protection: Use chemically impermeable gloves (e.g., nitrile). Gloves must be inspected before use, and you should wash and dry your hands after handling.[12]

  • Body Protection: A standard laboratory coat is required. For larger quantities, consider fire/flame resistant and impervious clothing.[12]

  • Respiratory Protection: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust particles.[5][10][12]

Part 2: Troubleshooting Guide for Potential Degradation

If you suspect degradation, this guide will help you diagnose the issue and understand the potential chemical changes.

Q1: I opened my container and the powder, which was once free-flowing, is now clumpy and difficult to weigh. What has happened?

A1: This is the classic sign of moisture absorption due to the compound's hygroscopic nature.[3] The container was likely not sealed tightly or was opened while still cold, causing condensation. While the compound may still be usable for non-critical applications, its purity is compromised. For quantitative or sensitive experiments, using a fresh, unopened lot is strongly recommended.

Q2: My experimental results are inconsistent. Could degradation of the compound be the cause?

A2: Absolutely. Degradation directly impacts purity and effective concentration, leading to unreliable results. If you observe inconsistent data, especially a decrease in expected activity over time, assess your storage and handling procedures. The primary degradation pathways for piperazine-containing molecules under ambient lab conditions are oxidative.[13][14] Exposure to air can lead to the formation of byproducts like N-oxides or ring-opened species, which may have different or no biological activity.

Q3: I am running quality control via LC-MS and see new, unexpected peaks that were not present when the batch was new. What could these be?

A3: This is strong evidence of chemical degradation. While the exact degradation products of this specific molecule are not extensively documented in readily available literature, we can infer likely pathways from studies on the piperazine (PZ) moiety, which is the reactive center.

  • Oxidative Products: Under oxidative stress, PZ can degrade into products such as 1-piperazinecarboxaldehyde, formic acid, and ethylenediamine.[13][14] You may be observing derivatives of these on your propanoic acid backbone.

  • Hydrolytic Products: While less common for the core structure, improper pH or prolonged exposure to water could potentially lead to hydrolysis, although the piperazine ring itself is generally stable.

To confirm degradation, compare the chromatogram of your suspect sample to a new, certified standard under identical analytical conditions.[15]

Part 3: Protocols and Visualization

Protocol: Weighing and Preparing Solutions of this compound

This protocol is designed to minimize exposure to atmospheric contaminants during routine lab work.

  • Equilibration: If the compound is stored in a refrigerator or freezer, remove the sealed container and place it in a desiccator at room temperature for at least 1-2 hours. Causality: This crucial step prevents atmospheric moisture from condensing on the cold powder when the container is opened, which would immediately compromise the material.

  • Environment Setup: Perform all weighing and handling inside a chemical fume hood or, for maximum protection, a glove box with a controlled inert atmosphere.

  • Weighing: Briefly open the container, remove the desired amount of powder using a clean spatula, and transfer it to your weighing vessel. Immediately and securely reseal the primary container.

  • Dissolution: Add the weighed powder to your chosen solvent and mix until fully dissolved. Ensure the solvent is pure and degassed if your experiment is sensitive to dissolved oxygen.

  • Final Storage: Store the stock solution as appropriate for your experimental needs, often in sealed vials at -20°C or -80°C to prevent degradation in solution.

Workflow for Handling and Storage

The following diagram outlines the critical decision points from receiving the compound to its use in an experiment.

G cluster_receive Receiving cluster_storage Storage cluster_handling Experimental Use receive Receive Compound check_seal Inspect Container Seal receive->check_seal store Store in Cool, Dry, Dark Location (e.g., Desiccator at RT or 2-8°C) check_seal->store Seal Intact contact_supplier Contact Supplier - Do Not Use check_seal->contact_supplier Seal Broken log Log Batch in Inventory store->log equilibrate Equilibrate to Room Temp (in desiccator if refrigerated) log->equilibrate Prepare for Use weigh Weigh in Controlled Environment (Fume Hood / Glove Box) equilibrate->weigh reseal Tightly Reseal Container weigh->reseal prepare_sol Prepare Solution weigh->prepare_sol reseal->store Return to Storage

Caption: Decision workflow for handling this compound.

Part 4: Chemical Compatibility

Q1: Are there any chemicals or substance classes that should not be stored with or mixed with this compound?

A1: Yes, chemical incompatibility can lead to vigorous, hazardous reactions or silent degradation of the material. Avoid contact with the following:

  • Strong Oxidizing Agents: These can cause aggressive and potentially explosive reactions.[3][10]

  • Strong Acids, Acid Anhydrides, and Acid Chlorides: These will react with the basic piperazine nitrogen atoms in a potentially violent acid-base reaction.[3]

  • Bases and Amines: Listed as incompatible for similar structures, potentially leading to side reactions.[10]

Always store this compound away from these substance classes.

References

  • Einbu, A., et al. (2025). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. Industrial & Engineering Chemistry Research. [Link]

  • Al-Attar, Z., et al. (n.d.). Analytical Methods. Royal Society of Chemistry. [Link]

  • Freeman, S. A., & Rochelle, G. T. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. [Link]

  • Einbu, A., et al. (2025). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. PubMed. [Link]

  • Reddy, A. V. B., et al. (2011). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. ResearchGate. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-(2-hydroxyethyl)piperazin-1-ylethanesulphonic acid. [Link]

Sources

Validation & Comparative

A Comparative Guide to HPLC Method Validation for the Purity of 2-(Piperazin-1-yl)propanoic Acid Dihydrate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of drug safety and efficacy. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for validating the purity of 2-(Piperazin-1-yl)propanoic acid dihydrate, a molecule that presents unique analytical challenges due to its lack of a significant UV chromophore. We will explore a robust HPLC method, its validation according to the latest regulatory standards, and a critical comparison with alternative analytical technologies.

Understanding the Analyte: this compound

Before developing a purity method, a thorough understanding of the analyte's physicochemical properties is paramount. 2-(Piperazin-1-yl)propanoic acid is a zwitterionic molecule, possessing both acidic and basic functional groups.

  • Structure: The molecule consists of a piperazine ring, a secondary amine, a tertiary amine, and a carboxylic acid group.

  • UV Absorbance: The molecule lacks a significant chromophore, meaning it does not absorb light strongly in the typical UV range (220-400 nm) used for HPLC analysis. This is the primary challenge in developing a sensitive purity method. Direct UV detection will likely offer poor sensitivity, making it unsuitable for the quantification of low-level impurities.

The Primary Analytical Approach: A Validated HPLC Method

Given the analyte's characteristics, a standard reversed-phase HPLC method with UV detection is suboptimal. We will, therefore, explore a more suitable approach utilizing a universal detector that does not rely on chromophores: the Charged Aerosol Detector (CAD).

Rationale for Method Development

The goal is to develop a stability-indicating method capable of separating the main component from potential process impurities and degradation products.

  • Chromatographic Mode: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent choice for this polar, zwitterionic compound. HILIC provides better retention for polar analytes that are poorly retained in reversed-phase chromatography. A cyanopropyl (CN) bonded stationary phase is a good starting point for HILIC, offering unique selectivity.

  • Mobile Phase: A mixture of a polar organic solvent (like acetonitrile) and an aqueous buffer is used in HILIC. The pH of the aqueous portion is critical. To ensure consistent ionization and good peak shape, a pH around 3-4 is recommended. At this pH, the carboxylic acid will be largely protonated (neutral), and both piperazine nitrogens will be protonated (cationic), leading to good interaction with the polar stationary phase. A volatile buffer, such as ammonium formate, is essential for compatibility with mass spectrometry and aerosol-based detectors like CAD.

  • Detection: The Charged Aerosol Detector (CAD) is a universal detector that measures analyte mass by creating charged aerosol particles and then measuring the aggregate charge. Its response is independent of the analyte's optical properties, making it ideal for non-chromophoric compounds like 2-(Piperazin-1-yl)propanoic acid[2][3][4]. It offers better sensitivity and a wider dynamic range compared to other universal detectors like the Refractive Index Detector (RID).

Experimental Protocol: HPLC-CAD Method

Instrumentation:

  • HPLC system with a binary pump, autosampler, and column oven.

  • Charged Aerosol Detector (e.g., Thermo Scientific Vanquish CAD).

Chromatographic Conditions:

  • Column: HILIC Column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm or a cyanopropyl column).

  • Mobile Phase A: 10 mM Ammonium formate in water, pH adjusted to 3.5 with formic acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 95% B to 60% B over 15 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • CAD Settings: Evaporation temperature optimized for mobile phase composition (e.g., 45 °C), Nitrogen gas pressure 35 psi.

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve this compound reference standard in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 1.0 mg/mL.

  • Sample Solution: Prepare the sample solution at the same concentration as the standard solution.

Method Validation Protocol (as per ICH Q2(R2) Guidelines)

The developed HPLC-CAD method must be rigorously validated to ensure it is fit for its intended purpose[2][5][6][7].

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R2)) cluster_2 Routine Use MD_Start Define Analytical Target Profile (ATP) MD_Params Optimize Chromatographic Parameters (Column, Mobile Phase, Detector) MD_Start->MD_Params Specificity Specificity/ Selectivity MD_Params->Specificity Transfer to Validation Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Range Range Precision->Range Limits LOD & LOQ Range->Limits Robustness Robustness Limits->Robustness Routine_Analysis Routine Purity Testing Robustness->Routine_Analysis Lifecycle Method Lifecycle Management Routine_Analysis->Lifecycle

Caption: HPLC Method Validation Workflow.

Validation Parameters:

  • Specificity/Selectivity: The method's ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by analyzing a placebo (matrix without the analyte) and spiked samples to show no interference at the retention time of the main peak and known impurities. Forced degradation studies (acid, base, oxidation, heat, light) should be performed to demonstrate that degradation products are separated from the main peak.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A series of at least five concentrations ranging from the limit of quantitation (LOQ) to 150% of the working concentration should be prepared. The peak area response versus concentration is plotted, and the correlation coefficient (r²) and y-intercept are evaluated. For non-linear detectors like CAD, a power function may be applied to the data to achieve linearity, or a quadratic fit can be used[8].

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. For a purity test, the range should typically cover from the reporting threshold of impurities to 120% of the specification.

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is assessed by recovery studies, spiking a placebo matrix with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. It is assessed by performing at least six replicate measurements of the same sample or a minimum of nine determinations covering the specified range (e.g., 3 concentrations, 3 replicates each).

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment). The analysis is repeated on a different day by a different analyst.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

    • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These are typically determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Parameters to vary include mobile phase pH (±0.2 units), column temperature (±5 °C), and mobile phase composition (±2% organic).

Expected Validation Data Summary

The following table summarizes the typical acceptance criteria for the validation of a purity method.

Validation ParameterAcceptance Criteria
Specificity No interference at the analyte's retention time. Peak purity of the main peak in stressed samples is demonstrated.
Linearity Correlation coefficient (r²) ≥ 0.99. Y-intercept should be close to zero.
Range 80% - 120% of the test concentration.
Accuracy % Recovery between 98.0% and 102.0%.
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2.0%.
Precision (Intermediate) RSD ≤ 3.0%.
LOQ Precision RSD ≤ 10%.
Robustness System suitability parameters (e.g., resolution, tailing factor) remain within acceptable limits.

Comparison with Alternative Analytical Methodologies

While HPLC-CAD is a powerful technique, other methods can also be considered for the purity determination of this compound. The choice of method depends on the specific requirements of the analysis, such as the need for a primary method, the nature of expected impurities, and available instrumentation.

Method_Selection cluster_hplc Chromatographic Separation cluster_other Non-Separation / Hyphenated Start Purity Analysis of 2-(Piperazin-1-yl)propanoic acid HPLC_CAD HPLC-CAD/ELSD (Universal Detection) Start->HPLC_CAD Routine QC, Broad Applicability HPLC_Deriv HPLC-UV (with Derivatization) Start->HPLC_Deriv High Sensitivity, UV Detector Available IC Ion Chromatography (Ionic Impurities) Start->IC Specific for Ionic Species qNMR Quantitative NMR (qNMR) (Primary Method) Start->qNMR Reference Standard Quantification LC_MS LC-MS (Impurity ID) Start->LC_MS Impurity Identification & Structure Elucidation

Caption: Decision tree for selecting an analytical method.

HPLC with UV Detection via Derivatization

Since the analyte lacks a chromophore, a chemical derivatization step can be introduced to attach a UV-active moiety to the molecule.

  • Principle: The secondary amine of the piperazine ring can be reacted with a derivatizing agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) to form a stable, UV-active product that can be detected with high sensitivity using a standard HPLC-UV system[9][10].

  • Advantages:

    • High sensitivity can be achieved.

    • Utilizes standard HPLC-UV equipment, which is widely available.

  • Disadvantages:

    • The derivatization reaction adds complexity and potential for variability. The reaction must be optimized for completeness and reproducibility.

    • Potential for side-reactions and formation of derivatization artifacts.

    • May not be suitable for all impurities, especially if they lack the reactive functional group.

Quantitative NMR (qNMR)

qNMR is a primary analytical method that can determine the purity of a substance without the need for a reference standard of the same compound.

  • Principle: The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a specific proton signal from the analyte with the integral of a signal from a certified internal standard of known purity and concentration, the absolute purity of the analyte can be calculated[6][11][12][13].

  • Advantages:

    • It is a primary ratio method, providing a direct measure of purity without the need for a specific reference standard of the analyte.

    • Can quantify both crystalline and amorphous content, as well as residual solvents and inorganic impurities if they are NMR active.

    • Provides structural information, which can help in identifying impurities.

  • Disadvantages:

    • Requires a high-field NMR spectrometer, which is a significant capital investment.

    • Lower sensitivity compared to chromatographic methods, making it less suitable for trace impurity analysis.

    • Requires careful selection of an internal standard that does not have overlapping signals with the analyte.

Ion Chromatography (IC)

Given the ionic nature of the analyte, particularly at controlled pH, ion chromatography can be a viable alternative.

  • Principle: IC separates ions and polar molecules based on their affinity to an ion exchanger. The separation is achieved on a cation-exchange column, followed by detection using a conductivity detector[14][15].

  • Advantages:

    • Excellent for separating small ionic species, which may be potential counter-ion or inorganic impurities.

    • High sensitivity for ionic compounds.

  • Disadvantages:

    • May be less effective at separating structurally similar organic impurities that do not differ significantly in their ionic properties.

    • Requires a dedicated IC system.

Comparative Summary of Methods
FeatureHPLC-CADHPLC-UV (Derivatization)Quantitative NMR (qNMR)Ion Chromatography (IC)
Principle Universal mass detectionUV absorbance after chemical reactionNuclear resonance signal integrationIonic interaction and conductivity
Sensitivity Good to excellentExcellentModerateExcellent (for ionic species)
Specificity High (with chromatographic separation)High (with chromatographic separation)High (structurally specific)High (for ionic species)
Sample Throughput HighModerate (due to reaction step)Low to moderateHigh
Quantitation Relative (requires reference standard)Relative (requires reference standard)Absolute (primary method)Relative (requires reference standard)
Cost & Complexity Moderate (requires CAD)Low (standard HPLC-UV)High (requires NMR)Moderate (requires IC system)
Best For... Routine QC, broad impurity profilingTrace analysis when CAD is unavailableReference standard characterization, absolute purityAnalysis of ionic impurities and counter-ions

Conclusion and Recommendations

For the routine quality control and purity validation of this compound, an HPLC method coupled with a Charged Aerosol Detector (CAD) stands out as the most robust and reliable choice. It circumvents the primary analytical challenge—the lack of a UV chromophore—without introducing the complexity and potential variability of a derivatization step. This approach offers broad applicability for detecting a wide range of potential organic impurities and degradation products.

While HPLC-CAD is recommended for routine use, Quantitative NMR (qNMR) serves an indispensable role as an orthogonal method for the absolute purity assignment of the primary reference standard. This is crucial for ensuring the accuracy of the entire analytical cascade that relies on this standard.

Ultimately, a comprehensive analytical control strategy for this compound should leverage the strengths of multiple techniques: HPLC-CAD for routine purity and stability testing, and qNMR for the definitive characterization of the reference material. This dual-pronged approach ensures the highest level of scientific integrity and regulatory compliance in the development of safe and effective pharmaceuticals.

References

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]

  • Raveendra, P., et al. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]

  • Guangzhou Huiyuan Pharmaceutical Technology Co ltd. (2021). Ion chromatography determination method of N-methylpiperazine.
  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). [Link]

  • Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data. [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • Soliven, A., et al. (2017). A simplified guide for charged aerosol detection of non-chromophoric compounds-Analytical method development and validation for the HPLC assay of aerosol particle size distribution for amikacin. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • ResearchGate. (2022). (PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures. [Link]

  • Gamache, P., et al. (2014). HPLC Analysis of Nonvolatile Analytes Using Charged Aerosol Detection. LCGC North America. [Link]

  • Patsnap. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]

  • ResearchGate. (2025). (PDF) Evaporative light scattering detection (ELSD): a tool for improved quality control of drug substances. [Link]

  • ResearchGate. (2025). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • Quercus. (2024). Benefits of ELSD Detectors in HPLC: Detect Virtually Everything. [Link]

  • ResearchGate. (2025). A simplified guide for charged aerosol detection of non-chromophoric compounds—Analytical method development and validation for the HPLC assay of aerosol particle size distribution for amikacin. [Link]

  • Holzgrabe, U. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. [Link]

  • Google Patents. (2016). The ion chromatographic method of principal ingredient first piperazine and impurity N-methyl piperidine thereof in a kind of Simultaneously test agricultural chemicals.

Sources

A Comparative Analysis of 2-(Piperazin-1-yl)propanoic Acid Dihydrate and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of 2-(Piperazin-1-yl)propanoic acid dihydrate and its structurally related analogs. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, physicochemical properties, and potential biological activities of these compounds. By presenting available experimental data and outlining robust protocols, this guide aims to facilitate informed decisions in the selection and application of these versatile chemical entities.

The piperazine ring is a privileged scaffold in medicinal chemistry, renowned for its ability to impart favorable pharmacokinetic properties to drug candidates.[1] The incorporation of a propanoic acid moiety introduces a carboxylic acid functional group, opening avenues for further derivatization and interaction with biological targets. The hydration state of such molecules can significantly influence their solid-state properties, including solubility and stability, which are critical parameters in drug development.

Physicochemical Properties: A Comparative Overview

The performance of a pharmaceutical ingredient is intrinsically linked to its physicochemical characteristics. This section compares the known and predicted properties of this compound with its parent piperazine and a closely related analog, piperazine-2-carboxylic acid.

PropertyThis compoundPiperazinePiperazine-2-carboxylic acid
Molecular Formula C₇H₁₄N₂O₂ · 2H₂O[2]C₄H₁₀N₂C₅H₁₀N₂O₂[3]
Molecular Weight 194.23 g/mol [2]86.14 g/mol 130.15 g/mol [3]
Melting Point Data not available106-110 °C>300 °C
Boiling Point 294.8±25.0 °C (predicted)[4]146 °CData not available
pKa (predicted) 1.98±0.10[4]pKa1: 5.68, pKa2: 9.82Data not available
Solubility Data not availableFreely soluble in waterData not available
XlogP (predicted) -2.7[5]-1.1-3.5[3]

Causality Behind Physicochemical Differences:

The addition of the propanoic acid group to the piperazine ring, as seen in 2-(Piperazin-1-yl)propanoic acid, increases the molecular weight and introduces a chiral center. The carboxylic acid moiety significantly influences the pKa of the molecule compared to the parent piperazine. The predicted low pKa of the carboxylic acid group suggests it will be deprotonated at physiological pH, enhancing water solubility. The dihydrate form indicates the propensity of the molecule to incorporate water into its crystal lattice, which can affect its stability and dissolution rate compared to an anhydrous form. The highly polar nature of these compounds, reflected in the negative predicted XlogP values, suggests good aqueous solubility but potentially limited membrane permeability.

Synthesis and Derivatization Strategies

The synthesis of 2-(piperazin-1-yl)propanoic acid and its analogs typically involves the N-alkylation of piperazine with a suitable propanoic acid derivative. A general synthetic approach is outlined below.

General Synthesis Workflow

Piperazine Piperazine Alkylation N-Alkylation Piperazine->Alkylation Propanoic_acid_derivative 2-Halopropanoic acid or ester Propanoic_acid_derivative->Alkylation Product_ester 2-(Piperazin-1-yl)propanoic acid ester Alkylation->Product_ester Hydrolysis Hydrolysis Product_ester->Hydrolysis Final_product 2-(Piperazin-1-yl)propanoic acid Hydrolysis->Final_product Hydration Hydration Final_product->Hydration Dihydrate 2-(Piperazin-1-yl)propanoic acid dihydrate Hydration->Dihydrate

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis of a 2-(Piperazin-1-yl)propanoic Acid Analog

The following protocol is adapted from the synthesis of a structurally similar compound, 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic acid ethyl ester, and can be modified for the synthesis of the title compound.[6]

Objective: To synthesize an ester precursor of a 2-(piperazin-1-yl)propanoic acid analog.

Materials:

  • Piperazine derivative (e.g., 4-(4-chlorophenyl)piperazine)

  • Ethyl 2-bromopropanoate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the piperazine derivative (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add ethyl 2-bromopropanoate (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction (typically 12-24 hours), cool the mixture to room temperature.

  • Filter the solid inorganic salts and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ester.

Subsequent Hydrolysis and Hydration: The resulting ester can be hydrolyzed to the corresponding carboxylic acid using standard procedures, such as treatment with lithium hydroxide in a mixture of THF and water. The dihydrate can then be obtained by crystallization from an aqueous solution.

Biological Activity and Structure-Activity Relationships (SAR)

Piperazine derivatives are known to exhibit a wide range of biological activities, including but not limited to:

  • Antidepressant and Anxiolytic Effects: Many piperazine analogs act on serotonin and dopamine receptors.[5]

  • Antimicrobial and Antifungal Activity: The piperazine scaffold is present in several antimicrobial and antifungal agents.

  • Anticancer Properties: Certain piperazine derivatives have shown promise as anticancer agents.

Structure-Activity Relationship Insights: The biological activity of piperazine derivatives is highly dependent on the nature and position of substituents on the piperazine ring and any appended functionalities. For piperazine-alkanoic acids, the following structural features are likely to influence activity:

  • Length and Branching of the Alkyl Chain: The length and branching of the carboxylic acid side chain can affect the compound's lipophilicity and steric interactions with biological targets.

  • Substitution on the Piperazine Ring: Substitution at the N4 position of the piperazine ring is a common strategy to modulate pharmacological activity and selectivity.

  • Stereochemistry: The presence of a chiral center at the 2-position of the propanoic acid moiety means that the enantiomers may exhibit different biological activities and pharmacokinetic profiles.

Potential Biological Pathways

cluster_0 Cellular Environment cluster_1 Potential Targets cluster_2 Downstream Effects Compound Piperazine-propanoic acid Analog Receptors GPCRs (e.g., Serotonin, Dopamine Receptors) Compound->Receptors Binding Enzymes Enzymes (e.g., Kinases, Proteases) Compound->Enzymes Inhibition/ Activation Ion_channels Ion Channels Compound->Ion_channels Modulation Signaling Modulation of Intracellular Signaling Pathways Receptors->Signaling Enzymes->Signaling Ion_channels->Signaling Cellular_response Altered Cellular Response (e.g., Proliferation, Apoptosis) Signaling->Cellular_response

Caption: Potential biological pathways modulated by piperazine-propanoic acid analogs.

Stability Assessment

The stability of a drug candidate is a critical parameter that influences its shelf-life and clinical viability. For piperazine derivatives, stability can be affected by factors such as pH, temperature, light, and oxidative stress. The presence of water in the dihydrate form may also impact its solid-state stability.

Forced Degradation Study Protocol

A forced degradation study is essential to understand the degradation pathways of a new chemical entity.[7][8]

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (0.1 N)

  • Sodium hydroxide (0.1 N)

  • Hydrogen peroxide (3%)

  • High-performance liquid chromatography (HPLC) system with a UV detector

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

Procedure:

  • Acid Hydrolysis: Dissolve the compound in 0.1 N HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and keep at room temperature for 24 hours.

  • Oxidative Degradation: Dissolve the compound in 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 80°C for 48 hours.

  • Photostability: Expose the solid compound to light in a photostability chamber according to ICH guidelines.

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Conclusion

This compound and its analogs represent a class of compounds with significant potential in drug discovery. Their physicochemical properties, influenced by the piperazine core, the carboxylic acid moiety, and the hydration state, are key to their performance. While specific experimental data for the title compound is limited, this guide provides a framework for its synthesis, characterization, and evaluation based on established knowledge of related piperazine derivatives. The detailed protocols and comparative analysis herein are intended to empower researchers to further explore the therapeutic potential of this promising chemical scaffold.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2723758, Piperazine-2-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Solubility and energy analysis for CO2 absorption in piperazine derivatives and their mixtures. Retrieved from [Link]

  • Varela, J., et al. (2022). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. PMC. Retrieved from [Link]

  • PubMed. (2018, March 1). Stability of Synthetic Piperazines in Human Whole Blood. Retrieved from [Link]

  • Floresta, G., et al. (2020). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central. Retrieved from [Link]

  • NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. Retrieved from [Link]

  • Isaac Scientific Publishing. (2019, January 29). The Stability Study of a Novel Phenylpiperazine Derivative. Retrieved from [Link]

  • PubMed. (2017). Design, synthesis, in silico and biological evaluation of novel 2-(4-(4-substituted piperazin-1-yl)benzylidene)hydrazine carboxamides. Retrieved from [Link]

  • PubMed. (2014, December). Design, synthesis, and pharmacological evaluation of novel 2-(4-substituted piperazin-1-yl)1, 8 naphthyridine 3-carboxylic acids as 5-HT3 receptor antagonists for the management of depression. Retrieved from [Link]

  • IntechOpen. (2012, March 17). Stability Testing of Pharmaceutical Products. Retrieved from [Link]

  • ACS Publications. (2026, January 5). Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. Retrieved from [Link]

  • MDPI. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-methyl-2-(piperazin-1-yl)propanoic acid dihydrochloride. Retrieved from [Link]

  • MDPI. (2023, February 16). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Retrieved from [Link]

  • PubMed Central. (2022). Synthesis and Biological Evaluation of Piperazine Hybridized Coumarin Indolylcyanoenones with Antibacterial Potential. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Antibody Specificity in Small Molecule Immunoassays: A Comparative Study of Antibodies to 2-(Piperazin-1-yl)propanoic Acid Conjugates

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate quantification of small molecule therapeutics and their metabolites is paramount. Immunoassays, particularly ELISAs, are a cornerstone of this process due to their high throughput and sensitivity. However, the specificity of the antibodies employed is a critical determinant of assay accuracy. Cross-reactivity with structurally similar molecules can lead to an overestimation of the target analyte, compromising pharmacokinetic, pharmacodynamic, and toxicological studies.[1]

This guide provides an in-depth comparison of the cross-reactivity profiles of two hypothetical antibodies raised against 2-(Piperazin-1-yl)propanoic acid, a hapten representative of a class of small molecule drugs. We will explore the experimental design, present illustrative data, and discuss the implications for antibody selection in a research and development setting.

The Imperative of Antibody Specificity for Small Molecule Haptens

Small molecules like 2-(Piperazin-1-yl)propanoic acid are not immunogenic on their own. To elicit an antibody response, they must be covalently coupled to a larger carrier protein, forming a hapten-carrier conjugate.[2][3] The resulting antibodies should ideally recognize the unique structural features of the hapten. However, the immune system can also generate antibodies that recognize the linker used for conjugation or epitopes shared with structurally related compounds. This leads to cross-reactivity, a significant challenge in the development of specific immunoassays.[4]

This guide will compare a hypothetical monoclonal antibody (mAb-PPA) and a polyclonal antibody (pAb-PPA) for their specificity against a panel of structurally related compounds.

Experimental Design for Cross-Reactivity Profiling

A robust assessment of antibody cross-reactivity involves a multi-pronged approach, employing a screening assay for broad assessment and more detailed techniques for quantitative analysis of binding kinetics.

Panel of Cross-Reactants

A carefully selected panel of potential cross-reactants is crucial. This panel should include molecules with subtle structural modifications to the parent compound, as well as potential metabolites. For our study of 2-(Piperazin-1-yl)propanoic acid, we have selected the following hypothetical compounds:

Diagram 1: Chemical Structures of Target Analyte and Potential Cross-Reactants

G cluster_target Target Analyte cluster_reactants Potential Cross-Reactants PPA 2-(Piperazin-1-yl)propanoic acid (PPA) CR1 3-(Piperazin-1-yl)propanoic acid CR2 2-(Piperazin-1-yl)acetic acid CR3 2-(Piperidin-1-yl)propanoic acid CR4 N-Acetyl-PPA CR5 Piperazine

Caption: Structures of the target analyte and potential cross-reactants.

Methodologies
  • Competitive ELISA: This is the primary screening tool to assess the degree of cross-reactivity.[4][5] It measures the ability of a cross-reactant to compete with the target analyte for binding to the antibody.

  • Surface Plasmon Resonance (SPR): SPR provides real-time, label-free analysis of binding kinetics (association and dissociation rates), offering a more detailed understanding of the antibody-antigen interaction.[6][7][8]

  • Western Blot: This technique is used to confirm that the antibodies do not cross-react with the carrier protein used for immunization.[9][10][11]

Diagram 2: General Workflow for Cross-Reactivity Assessment

G cluster_synthesis Immunogen & Assay Reagent Preparation cluster_screening Primary Screening cluster_kinetics Kinetic Analysis cluster_specificity Carrier Specificity S1 Synthesize PPA-KLH (Immunogen) S2 Synthesize PPA-BSA (Coating Antigen) W1 Western Blot S1->W1 E1 Competitive ELISA S2->E1 E2 Determine % Cross-Reactivity E1->E2 SP1 Surface Plasmon Resonance (SPR) E2->SP1 SP2 Determine ka, kd, and KD SP1->SP2 W2 Probe against KLH and BSA W1->W2

Caption: Workflow for assessing antibody cross-reactivity.

Experimental Protocols

Synthesis of PPA-Carrier Conjugates

To generate an immune response and create necessary reagents for the ELISA, 2-(Piperazin-1-yl)propanoic acid (PPA) is conjugated to Keyhole Limpet Hemocyanin (KLH) for immunization and Bovine Serum Albumin (BSA) for ELISA coating.

Protocol 1: PPA-Carrier Conjugation via EDC/NHS Chemistry

  • Dissolve PPA in activation buffer (e.g., MES buffer, pH 6.0).

  • Add N-hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxyl group of PPA.

  • Incubate for 15 minutes at room temperature.

  • Add the activated PPA solution to a solution of KLH or BSA in a suitable buffer (e.g., PBS, pH 7.4).

  • Allow the reaction to proceed for 2 hours at room temperature with gentle stirring.

  • Quench the reaction by adding hydroxylamine.

  • Purify the conjugate by dialysis or size-exclusion chromatography to remove unreacted PPA and cross-linking reagents.

  • Characterize the conjugate to determine the hapten-to-protein ratio.

Competitive ELISA Protocol

This assay quantifies cross-reactivity by measuring the concentration of the cross-reactant required to inhibit the binding of the PPA-BSA conjugate to the antibody by 50% (IC50).

Diagram 3: Principle of Competitive ELISA for Hapten Detection

G cluster_well Microtiter Well Well PPA-BSA PPA-BSA Conjugate PPA-BSA->Well Coated Antibody Anti-PPA Antibody Antibody->PPA-BSA Binds if no competitor Free PPA Free PPA (or Cross-Reactant) Antibody->Free PPA Binds to competitor in solution Enzyme-Substrate Enzyme-Substrate -> Color Antibody->Enzyme-Substrate Enzyme-linked Free PPA->PPA-BSA Competes for antibody binding

Caption: Competitive ELISA for small molecule detection.

Protocol 2: Competitive ELISA

  • Coat a 96-well microtiter plate with PPA-BSA conjugate (1-5 µg/mL in coating buffer) overnight at 4°C.

  • Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Block the plate with blocking buffer (e.g., 3% BSA in PBS) for 1 hour at room temperature.

  • Wash the plate three times.

  • Prepare serial dilutions of the target analyte (PPA) and the potential cross-reactants.

  • In a separate plate, pre-incubate the diluted analytes/cross-reactants with a constant concentration of the anti-PPA antibody (mAb-PPA or pAb-PPA) for 30 minutes.

  • Transfer the antibody-analyte mixtures to the PPA-BSA coated plate.

  • Incubate for 1 hour at room temperature.

  • Wash the plate five times.

  • Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse or anti-rabbit IgG) and incubate for 1 hour.

  • Wash the plate five times.

  • Add a substrate solution (e.g., TMB) and incubate in the dark until color develops.

  • Stop the reaction with a stop solution (e.g., 2N H2SO4).

  • Read the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Calculate the IC50 for each compound and determine the percent cross-reactivity using the formula: % Cross-Reactivity = (IC50 of PPA / IC50 of Cross-Reactant) x 100

Surface Plasmon Resonance (SPR) Protocol

SPR analysis provides detailed kinetic data on the binding of the antibodies to the target analyte and cross-reactants.

Protocol 3: SPR Analysis

  • Immobilize the anti-PPA antibody (mAb-PPA or pAb-PPA) onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

  • Prepare a series of dilutions for PPA and each cross-reactant in running buffer (e.g., HBS-EP+).

  • Inject the analyte solutions over the antibody-coated surface and a reference flow cell.

  • Monitor the association and dissociation phases in real-time.

  • Regenerate the sensor surface between each analyte injection using a low pH buffer.

  • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Western Blot Protocol

This is a qualitative assessment to ensure the antibodies are specific to the PPA hapten and do not recognize the carrier proteins.

Protocol 4: Western Blot

  • Separate KLH and BSA proteins by SDS-PAGE.

  • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with blocking buffer (e.g., 5% non-fat milk in TBST).

  • Incubate the membrane with the primary antibody (mAb-PPA or pAb-PPA).

  • Wash the membrane with TBST.

  • Incubate with an HRP-conjugated secondary antibody.

  • Wash the membrane with TBST.

  • Detect the signal using a chemiluminescent substrate.

Comparative Data and Analysis (Illustrative)

The following tables present hypothetical data for the cross-reactivity of our two antibodies.

Table 1: Competitive ELISA Cross-Reactivity Data

CompoundmAb-PPA IC50 (nM)mAb-PPA % Cross-ReactivitypAb-PPA IC50 (nM)pAb-PPA % Cross-Reactivity
2-(Piperazin-1-yl)propanoic acid (PPA) 10 100% 15 100%
3-(Piperazin-1-yl)propanoic acid5002%7520%
2-(Piperazin-1-yl)acetic acid>10,000<0.1%1,5001%
2-(Piperidin-1-yl)propanoic acid>10,000<0.1%3005%
N-Acetyl-PPA2,0000.5%10015%
Piperazine>10,000<0.1%>10,000<0.1%

Table 2: Surface Plasmon Resonance (SPR) Kinetic Data

AnalyteAntibodyka (1/Ms)kd (1/s)KD (M)
PPA mAb-PPA 2.5 x 10^5 5.0 x 10^-4 2.0 x 10^-9
pAb-PPA 1.8 x 10^5 9.0 x 10^-4 5.0 x 10^-9
3-(Piperazin-1-yl)propanoic acidmAb-PPA1.2 x 10^41.5 x 10^-21.25 x 10^-6
pAb-PPA5.0 x 10^48.0 x 10^-31.6 x 10^-7
N-Acetyl-PPAmAb-PPA8.0 x 10^32.0 x 10^-22.5 x 10^-6
pAb-PPA3.5 x 10^49.5 x 10^-32.7 x 10^-7

Western Blot Results (Hypothetical): Both mAb-PPA and pAb-PPA showed no detectable binding to KLH or BSA alone, confirming their specificity for the PPA hapten.

Interpretation and Insights

The illustrative data clearly demonstrates the superior specificity of the monoclonal antibody (mAb-PPA) compared to the polyclonal antibody (pAb-PPA).

  • Monoclonal Antibody (mAb-PPA): This antibody exhibits high specificity for the target analyte, 2-(Piperazin-1-yl)propanoic acid. The cross-reactivity with even closely related structures is minimal (<2%). The SPR data corroborates this, showing a significantly lower affinity (higher KD) for the cross-reactants, primarily driven by a faster dissociation rate (kd). This indicates that while some low-affinity binding may occur, the complex is not stable.

  • Polyclonal Antibody (pAb-PPA): As expected, the polyclonal antibody shows a broader range of reactivity.[1] It displays significant cross-reactivity with 3-(Piperazin-1-yl)propanoic acid (20%) and N-Acetyl-PPA (15%). This is likely due to the presence of a heterogeneous population of antibodies within the polyclonal mixture, some of which may recognize epitopes that are not unique to the target analyte. The SPR data for pAb-PPA reveals a higher affinity for the cross-reactants compared to mAb-PPA, suggesting that some antibody populations within the polyclonal mixture bind these off-target molecules more tightly.

Conclusion and Recommendations

The selection of an antibody for a quantitative immunoassay for a small molecule is a critical decision that should be driven by empirical data. While polyclonal antibodies can be useful for initial screening or when high affinity is the primary concern, their inherent heterogeneity often leads to higher cross-reactivity.

For assays requiring high specificity and accuracy, such as those used in regulated bioanalysis, a well-characterized monoclonal antibody is the superior choice. The data presented in this guide, though illustrative, highlights the importance of a thorough cross-reactivity assessment using a combination of techniques like competitive ELISA and SPR. By investing in the development and validation of highly specific antibodies, researchers can ensure the reliability and integrity of their immunoassay data.

References

  • Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection - PMC. (n.d.). NCBI. [Link]

  • Structural Analysis of Anti-Hapten Antibodies to Identify Long-Range Structural Movements Induced by Hapten Binding. (2021). Frontiers in Immunology. [Link]

  • Metabolic interactions with piperazine-based 'party pill' drugs. (2009). ResearchGate. [Link]

  • 3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid. (n.d.). PubChem. [Link]

  • Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC. (n.d.). NCBI. [Link]

  • A Direct, Competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a Quantitative Technique for Small Molecules. (2012). Journal of Chemical Education. [Link]

  • Antibody validation for Western blot: By the user, for the user - PMC. (n.d.). NCBI. [Link]

  • Competitive ELISA. (2021). Creative Diagnostics. [Link]

  • Surface Plasmon Resonance Protocol & Troubleshooting. (n.d.). Creative Biolabs. [Link]

  • Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. (2002). PubMed. [Link]

  • Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline. (2008). Chemical Research in Toxicology. [Link]

  • Method for the detection and measurement of hapten-conjugated biological binding entities by western and dot-blot using anti-hapten antibodies. (2002).
  • Chemistry of Substituted Thiazinanes and Their Derivatives. (2020). MDPI. [Link]

  • Surface plasmon resonance assay for screening diverse aptamer-target interactions. (2024). bioRxiv. [Link]

  • Chemical structures of piperazine-based drugs commonly encountered in 'party pill' preparations. (n.d.). ResearchGate. [Link]

  • Synthesis of Novel Haptens and Conjugates for Antibody Production against Kainoid. (2009). ResearchGate. [Link]

  • Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). (2018). MDPI. [Link]

  • Western Blot Example: Demonstrating Antibody Specificity. (n.d.). Bio-Rad. [Link]

  • Benzylpiperazine. (n.d.). Wikipedia. [Link]

  • 2-methyl-2-(piperidin-2-yl)propanoic acid hydrobromide. (n.d.). PubChemLite. [Link]

  • Current Awareness of Piperazines: Pharmacology and Toxicology. (2011). PubMed. [Link]

  • Western Blot: The Complete Guide. (2025). Antibodies.com. [Link]

  • An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. (2016). Journal of Visualized Experiments. [Link]

  • Surface plasmon resonance. (n.d.). [Link]

  • 2-Methyl-2-(piperidin-1-yl)propanoic acid. (n.d.). PubChem. [Link]

  • Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor - PMC. (n.d.). NCBI. [Link]

Sources

Confirming the stereochemistry of chiral derivatives of 2-(Piperazin-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Confirming the Stereochemistry of Chiral 2-(Piperazin-1-yl)propanoic Acid Derivatives

Introduction: The Imperative of Stereochemical Integrity

The 2-(piperazin-1-yl)propanoic acid scaffold is a privileged chiral building block in modern medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2][3] As with most pharmaceuticals, the three-dimensional arrangement of atoms—the stereochemistry—is not a trivial detail. It is a fundamental determinant of a molecule's biological activity. Enantiomers, non-superimposable mirror-image isomers, can exhibit vastly different pharmacokinetics, pharmacodynamics, and toxicological profiles.[4] One enantiomer may be a potent therapeutic, while its mirror image could be inactive or, in the worst cases, harmful.

Therefore, the unambiguous confirmation of stereochemistry is a non-negotiable aspect of drug development, quality control, and regulatory compliance.[4] This guide provides a comparative analysis of the principal analytical techniques used to determine both the relative (enantiomeric excess) and absolute configuration of chiral derivatives of 2-(piperazin-1-yl)propanoic acid. We will delve into the causality behind methodological choices, present validated experimental protocols, and offer a framework for selecting the most appropriate technique for your research needs.

Chiral High-Performance Liquid Chromatography (HPLC): The Workhorse for Enantiomeric Purity

Chiral HPLC is the cornerstone technique for quantifying the enantiomeric composition of a sample.[5] The method relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation.[4][6]

Principle of Separation

The success of chiral HPLC hinges on the selection of an appropriate CSP.[1] For molecules like 2-(piperazin-1-yl)propanoic acid derivatives, which possess hydrogen bond donors (N-H), hydrogen bond acceptors (C=O, N), and potential for π-π interactions, polysaccharide-based CSPs are exceptionally effective.[7] These phases, typically derivatives of cellulose or amylose coated on a silica support, create chiral grooves and cavities. Enantiomers fit into these chiral spaces with slightly different energies of interaction, causing one to be retained longer than the other.

Experimental Protocol: Enantiomeric Excess (ee) Determination
  • Column Selection: Begin with a polysaccharide-based CSP. A column such as a Chiralpak® IC (cellulose tris(3,5-dichlorophenylcarbamate)) is an excellent starting point for piperazine derivatives.[1]

  • Mobile Phase Preparation: Prepare a normal-phase eluent. A typical starting condition is a mixture of Hexane and a polar modifier like Ethanol or Isopropanol (e.g., 90:10 v/v). The acidic nature of the propanoic acid moiety may require the addition of a small amount of an acid modifier, such as 0.1% Trifluoroacetic Acid (TFA), to improve peak shape and prevent tailing.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Instrumentation & Conditions:

    • System: Standard HPLC system with UV detector.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25 °C (Note: Temperature can influence separation and even reverse the elution order in some cases).[7][8]

    • Injection Volume: 10 µL.

    • Detection: Set the UV detector to a wavelength where the analyte has significant absorbance (e.g., 254 nm if an aromatic group is present). If the derivative lacks a strong chromophore, pre-column derivatization with a UV-active tag may be necessary.[1]

  • Data Analysis:

    • Run the racemic standard to confirm the separation of the two enantiomeric peaks.

    • Inject the chiral sample.

    • Calculate the enantiomeric excess (% ee) using the peak areas (A1 and A2) of the two enantiomers: % ee = |(A1 - A2) / (A1 + A2)| * 100%

Data Presentation: Example HPLC Parameters
ParameterRecommended Starting ConditionRationale
Chiral Stationary Phase Chiralpak® IC (Immobilized Polysaccharide)Broad applicability for piperazine derivatives; robust and versatile.[1]
Mobile Phase Hexane/Ethanol (90:10 v/v) + 0.1% TFANormal phase often provides better selectivity for polar compounds on these CSPs. TFA suppresses ionization of the carboxylic acid, improving peak shape.
Flow Rate 1.0 mL/minStandard analytical flow rate balances resolution and run time.
Temperature 25 °CProvides reproducible retention times; can be optimized for difficult separations.
Detection UV (e.g., 254 nm)Non-destructive and widely available. Wavelength is analyte-dependent.

NMR Spectroscopy: A Tool for Absolute Configuration

While standard Nuclear Magnetic Resonance (NMR) spectroscopy cannot differentiate between enantiomers, it is a powerful tool for determining absolute configuration when used with chiral auxiliaries.[9] The strategy involves converting the pair of enantiomers into a pair of diastereomers, which are no longer mirror images and thus have distinct NMR spectra.[9][10]

Method 1: Chiral Derivatizing Agents (CDAs) - The Mosher Method

The most common CDA approach is the Mosher method, which involves creating an ester or amide bond between the analyte and a chiral reagent, typically α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid.[11][12] For a 2-(piperazin-1-yl)propanoic acid derivative, derivatization can be performed at either the secondary amine of the piperazine ring or the carboxylic acid.

  • Derivatizing the Amine: The secondary amine can be acylated using (R)- and (S)-Mosher's acid chloride to form diastereomeric Mosher amides.[13]

  • Derivatizing the Acid: The carboxylic acid can be esterified with a chiral alcohol or amidated with a chiral amine.[14]

Principle of Mosher's Method: The phenyl group of the MTPA moiety adopts a preferred conformation where it shields nearby protons on the analyte. In the two diastereomers (e.g., (R)-analyte-(S)-MTPA vs. (S)-analyte-(S)-MTPA), different parts of the analyte molecule are forced into this shielding cone. By comparing the ¹H NMR spectra of the two diastereomers (ideally, one made with (R)-MTPA and one with (S)-MTPA), one can observe systematic differences in chemical shifts (Δδ = δS - δR). The sign of these Δδ values for various protons allows for the assignment of the absolute configuration at the stereocenter.[11][15]

Experimental Protocol: Mosher Amide Analysis
  • Reaction Setup: In two separate, dry NMR tubes, dissolve ~1-2 mg of the chiral amine analyte. To one tube, add a slight molar excess of (R)-(-)-MTPA chloride. To the other, add the same excess of (S)-(+)-MTPA chloride.

  • Derivatization: Add a small amount of a suitable deuterated solvent (e.g., CDCl₃ or C₆D₆) and a non-nucleophilic base (e.g., pyridine-d₅) to scavenge the HCl byproduct.

  • Reaction Monitoring: Allow the reactions to proceed to completion at room temperature. Monitor by TLC or ¹H NMR until the starting material is fully consumed. The reaction is typically complete within 1-2 hours.[11]

  • NMR Acquisition: Acquire high-resolution ¹H NMR spectra for both diastereomeric samples.

  • Data Analysis:

    • Assign the protons in the spectra for both diastereomers.

    • Calculate the chemical shift difference (Δδ = δS - δR) for protons on both sides of the stereocenter.

    • Apply the Mosher model: Protons with a positive Δδ value are typically on one side of the MTPA plane, and those with a negative Δδ are on the other, allowing for the assignment of the unknown configuration.[11][15]

Method 2: Chiral Solvating Agents (CSAs)

CSAs are an alternative to CDAs that avoid covalent modification.[16] A chiral solvating agent is added directly to the NMR tube containing the analyte. It forms weak, transient diastereomeric complexes through interactions like hydrogen bonding or ion pairing.[16] This complexation induces small but measurable chemical shift differences between the signals of the R and S enantiomers, allowing for direct determination of enantiomeric ratio from the ¹H NMR spectrum. This method is simpler but generally provides smaller and less predictable signal separation than the CDA approach.

X-ray Crystallography: The Definitive Answer

Single-crystal X-ray crystallography is considered the "gold standard" for the unambiguous determination of absolute configuration.[17] It provides a direct visualization of the molecule's three-dimensional structure, including the precise spatial arrangement of atoms at the stereocenter.

Principle of Determination

The technique relies on the diffraction of X-rays by the ordered lattice of a single crystal. The resulting diffraction pattern is mathematically decoded to generate a three-dimensional electron density map of the molecule. For chiral molecules in a non-centrosymmetric space group, anomalous dispersion effects allow for the determination of the absolute structure, confirming whether the center is R or S. This method has been successfully applied to confirm the stereochemistry of various piperazine derivatives.[18][19][20][21]

Experimental Workflow

G

Caption: Workflow for absolute configuration determination via X-ray crystallography.

Causality and Limitations

The primary and most significant hurdle for this technique is the need to grow a single, well-ordered crystal of sufficient size and quality.[17] Many pharmaceutically relevant molecules, especially salts or flexible structures, can be notoriously difficult to crystallize, existing as oils or amorphous solids. If a suitable crystal cannot be obtained, this method is not viable. However, if a crystal is produced, the result is unequivocal proof of stereochemistry.[18][19]

Vibrational Circular Dichroism (VCD): The Solution-State Alternative

VCD is a powerful spectroscopic technique that determines the absolute configuration of chiral molecules in solution, making it an excellent alternative when X-ray crystallography is not feasible.[17][22]

Principle of Analysis

VCD measures the differential absorption of left- and right-handed circularly polarized infrared light during vibrational transitions.[22] A VCD spectrum is essentially a "chiral infrared spectrum," where each vibrational band can have a positive, negative, or zero signal depending on the molecule's stereochemistry.

The absolute configuration is determined by comparing the experimentally measured VCD spectrum with a theoretical spectrum predicted from first-principles quantum mechanical calculations (typically Density Functional Theory, DFT).[17]

Experimental Protocol
  • Sample Preparation: Dissolve a sufficient amount of the purified enantiomer (typically 5-10 mg) in a suitable solvent (e.g., CDCl₃) to create a concentrated solution. The cell pathlength is typically 50-100 µm.

  • Computational Analysis (Pre-Experiment):

    • Generate a 3D structure of one enantiomer (e.g., the R-enantiomer).

    • Perform a conformational search to find all low-energy conformers.

    • For each stable conformer, perform a DFT calculation to predict its theoretical VCD and IR spectra.

    • Generate a Boltzmann-averaged theoretical spectrum based on the relative energies of the conformers.

  • VCD Measurement: Acquire the experimental VCD and IR spectra of the sample on a VCD spectrometer.

  • Spectral Comparison:

    • If the experimental VCD spectrum shows a strong positive correlation with the calculated spectrum for the R-enantiomer, the sample is assigned the R configuration.

    • If the experimental spectrum is a mirror image (signs are opposite) of the calculated R-enantiomer spectrum, the sample is assigned the S configuration.[17]

Comparative Guide: Selecting the Right Technique

The choice of analytical method depends on the specific question being asked (purity vs. absolute structure), the amount and nature of the sample available, and the resources at hand.

FeatureChiral HPLCNMR with CDAsX-ray CrystallographyVibrational Circular Dichroism (VCD)
Primary Output Enantiomeric Purity (% ee), Relative ConfigurationAbsolute ConfigurationUnambiguous Absolute ConfigurationAbsolute Configuration
Sample State SolutionSolutionHigh-Quality Single CrystalSolution (or neat liquid)
Sample Amount Micrograms (µg)Milligrams (mg)Milligrams (mg)Milligrams (mg)
Key Advantage High throughput, excellent for quantitative analysis of enantiomeric ratio.[4]Does not require crystallization; provides structural information.The "gold standard"; provides definitive proof.[17]Ideal for non-crystalline samples (oils, amorphous solids).[17]
Key Limitation Does not provide absolute configuration; requires method development.[6]Requires chemical derivatization; potential for complex spectra and side reactions.Requires a suitable single crystal , which can be a major bottleneck.[17]Requires specialized equipment and complex quantum mechanical calculations.
Best For... Routine quality control, reaction monitoring, determining enantiomeric purity.Assigning absolute configuration when crystallization fails.Final, definitive proof of stereochemistry for regulatory filings or publications.Assigning absolute configuration to oils or molecules that are difficult to crystallize.

Conclusion

Confirming the stereochemistry of 2-(piperazin-1-yl)propanoic acid derivatives requires a multi-faceted analytical approach. Chiral HPLC stands as the undisputed method for determining enantiomeric purity with high precision and throughput. For the assignment of absolute configuration, X-ray crystallography provides the most definitive answer, but its success is entirely contingent on the ability to produce a high-quality crystal. When crystallization is elusive, Vibrational Circular Dichroism and NMR spectroscopy using chiral derivatizing agents offer powerful, solution-based alternatives. A judicious selection of these techniques, guided by the specific analytical goal and the physical properties of the sample, is essential for ensuring the stereochemical integrity of these vital pharmaceutical building blocks.

References

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). MDPI.
  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. (2022).
  • Application of Mosher's method for absolute configuration assignment and resolution of 2-hydroxypyrrolizidinones. (2019).
  • Enantiomeric Separation, Absolute Configuration by X-ray Crystallographic Analysis, and Functional Evaluation of Enantiomers of the Dual Ligand, SYA0340 at 5-HT1A and 5-HT7A Receptors. (2023). ACS Omega.
  • Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. (2021). ACS Chemical Neuroscience.
  • Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers. (N.d.). BenchChem.
  • Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. (2007).
  • Assignment of the Absolute Configuration of α-Chiral Carboxylic Acids by 1 H NMR Spectroscopy. (2000). The Journal of Organic Chemistry.
  • HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order. (2013).
  • Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review. (2014). Analytica Chimica Acta.
  • Contemporary Analysis of Chiral Molecules. (2016).
  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016). Beilstein Journal of Organic Chemistry.
  • Advances in chiral analysis: from classical methods to emerging technologies. (2025). RSC Analyst.
  • Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. (2010).
  • HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order. (2013).
  • Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. (2012).
  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (2018). RSC Publishing.
  • Chiral deriv
  • How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. (2017). Chemistry Stack Exchange.
  • NMR and Stereochemistry. (N.d.). Harned Research Group, University of Minnesota.
  • ANALYTICAL CHIRAL SEPAR
  • Chiral amines as reagents for HPLC-MS enantioseparation of chiral carboxylic acids. (2013). Journal of Pharmaceutical and Biomedical Analysis.
  • Synthesis method of chiral piperazinone derivative. (2020).
  • Synthesis and Single Crystal X-Ray Structure of N,N′-Bis(Diphenylphosphino)Piperazine. (2003). Journal of Chemical Research.
  • Enantioselective Henry Reaction Catalyzed by Chiral Piperazine Derivatives. (2012).
  • Derivatization Reagents for Carboxylic Acids and Carboxamides. (N.d.). Thermo Fisher Scientific.

Sources

Enhancing Biological Data Reproducibility: A Comparative Guide to Piperazine-Based Buffers

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the quest for scientific advancement, the reproducibility of experimental data stands as a cornerstone of credibility and progress. Seemingly minor variations in experimental conditions can lead to significant discrepancies in results, hindering the validation of scientific findings and the development of new therapeutics. One of the most critical yet often overlooked factors influencing data reproducibility is the choice of biological buffer. This guide provides a comprehensive comparison of commonly used piperazine-based biological buffers, with a focus on POPSO and HEPES, to empower researchers to make informed decisions that enhance the reliability and consistency of their data.

The Critical Role of pH Buffering in Biological Systems

Biological processes are exquisitely sensitive to pH fluctuations. Enzymes, cells, and molecular interactions have optimal pH ranges for their function and stability. Deviations from these ranges can lead to altered enzyme kinetics, reduced cell viability, protein denaturation, and a cascade of other effects that compromise experimental outcomes. A robust buffering system is therefore essential to maintain a stable pH environment in vitro, ensuring that the observed effects are attributable to the experimental variables under investigation, not to pH instability.

The ideal biological buffer, as first proposed by Dr. Norman Good and his colleagues, should possess several key characteristics: a pKa value near physiological pH (6-8), high water solubility, low permeability across biological membranes, minimal interaction with metal ions, and stability to temperature and concentration changes.[1][2][3] Zwitterionic buffers, such as the piperazine derivatives discussed herein, were developed to meet these stringent criteria.[4][5]

Comparative Analysis of Piperazine-Based Buffers: POPSO vs. HEPES

POPSO (Piperazine-N,N'-bis(2-hydroxypropanesulfonic acid)) and HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) are two widely used piperazine-based zwitterionic buffers. While both are effective at maintaining pH in the physiological range, they possess distinct physicochemical properties that can impact their suitability for different applications and, ultimately, the reproducibility of the data generated.

PropertyPOPSOHEPESTrisPhosphate (PBS)
Useful pH Range 7.2 - 8.5[6]6.8 - 8.2[2][7]7.1 - 9.1[2]5.8 - 8.0[8]
pKa at 25°C ~7.8[9]~7.5[2]~8.1[2]pKa2 = 7.2
ΔpKa / °C -0.013[10]-0.014[3]-0.028-0.0028
Metal Ion Binding Forms complexes with Cu²⁺[11]Negligible with many divalent cations[5][12]Can chelate metal ions[13]Precipitates with Ca²⁺ and Mg²⁺[8][12]
Potential for ROS Generation Can form radicals[10]Can form radicals[10]Less proneGenerally low
Autoclavable Partially degrades[]No[8]YesYes[8]

Causality Behind the Physicochemical Properties and Impact on Reproducibility:

  • Temperature Dependence of pKa (ΔpKa / °C): The stability of a buffer's pKa with temperature is critical for reproducibility, especially when experiments are conducted at different temperatures (e.g., room temperature setup, 37°C incubation). HEPES and POPSO have relatively low ΔpKa/°C values compared to Tris, meaning their pH will shift less with temperature changes.[3][10] This inherent stability contributes to more consistent results across experiments. For instance, a Tris buffer prepared at 25°C to pH 7.5 will have a significantly different pH at 37°C, potentially altering enzyme activity or cell behavior, whereas HEPES and POPSO would provide a more stable pH environment.[2]

  • Metal Ion Interactions: Many enzymes require metal ions as cofactors. Buffers that chelate these ions can inhibit enzyme activity, leading to inaccurate and irreproducible results.[5][13] HEPES is known for its negligible binding to many divalent cations, making it a suitable choice for studying metal-dependent enzymes.[5][12] Conversely, POPSO has been reported to interact with copper ions, which could be a confounding factor in studies involving this metal.[11] Phosphate buffers are notorious for precipitating with calcium and magnesium, making them unsuitable for many cell-based assays.[8][12]

  • Redox Activity: Both HEPES and POPSO have been noted to have the potential to form radicals, which could be problematic in studies of redox processes.[10] This is a crucial consideration for experiments sensitive to oxidative stress.

  • Biological Interactions: While designed to be inert, some buffers can have unintended biological effects. For example, HEPES has been shown to affect the transport of P-glycoprotein substrates and stimulate ATP production in certain cell lines, which could significantly impact drug transport studies and lead to variability in results if not properly controlled.[15]

Experimental Protocols for Evaluating Buffer Performance

To ensure the selection of the most appropriate buffer for your specific application and to validate its non-interference with your experimental system, it is crucial to perform comparative assessments. Below are two detailed protocols for evaluating buffer performance in common biological assays.

Protocol 1: Comparative Cell Viability Assay

This protocol allows for the direct comparison of different buffers on the viability of a chosen cell line.

Objective: To determine the effect of POPSO, HEPES, and a control buffer (e.g., PBS) on cell viability over a 48-hour period.

Materials:

  • Adherent or suspension cell line of interest

  • Complete cell culture medium

  • Sterile PBS

  • 0.4% Trypan Blue solution

  • Buffers to be tested (e.g., 25 mM POPSO in media, 25 mM HEPES in media, and media with standard bicarbonate buffering)

  • 96-well cell culture plates

  • Hemocytometer or automated cell counter

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment (for adherent cells).

  • Buffer Exposure: Prepare the test media by supplementing the complete culture medium with 25 mM of either POPSO or HEPES. Ensure the pH of all test media is adjusted to the same value (e.g., pH 7.4). As a control, use the standard complete culture medium.

  • Treatment: After 24 hours of initial incubation, carefully aspirate the old medium and replace it with 100 µL of the respective test media (POPSO-supplemented, HEPES-supplemented, or control).

  • Incubation: Incubate the plate for 24 and 48 hours.

  • Cell Viability Assessment (Trypan Blue Exclusion):

    • At each time point (24h and 48h), harvest the cells from triplicate wells for each condition. For adherent cells, use trypsin to detach them.

    • Resuspend the cells in 100 µL of PBS.

    • Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution.

    • Load 10 µL of the mixture onto a hemocytometer.

    • Count the number of viable (unstained) and non-viable (blue) cells.

    • Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.[16][17]

  • Data Analysis: Plot the percentage of cell viability for each buffer condition at each time point. Perform statistical analysis (e.g., ANOVA) to determine if there are significant differences between the buffer systems.

Self-Validation: The inclusion of a standard, well-characterized control buffer and multiple time points allows for the internal validation of the assay. A significant deviation in viability in the presence of a test buffer compared to the control would indicate a cytotoxic or cytostatic effect of the buffer itself.

Protocol 2: Comparative Enzyme Inhibition Assay

This protocol is designed to assess whether a chosen buffer interferes with the activity of an enzyme.

Objective: To compare the activity of a model enzyme (e.g., alkaline phosphatase) in the presence of POPSO, HEPES, and Tris buffers.

Materials:

  • Enzyme (e.g., Alkaline Phosphatase)

  • Substrate (e.g., p-nitrophenyl phosphate, pNPP)

  • Buffers to be tested (e.g., 50 mM POPSO, pH 8.0; 50 mM HEPES, pH 8.0; 50 mM Tris-HCl, pH 8.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the enzyme and substrate in deionized water.

    • Prepare the working solutions of the enzyme and substrate by diluting the stock solutions in each of the test buffers.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of the enzyme solution (in the respective buffer) to triplicate wells for each buffer condition.

    • Include a "no enzyme" control for each buffer to measure background substrate hydrolysis.

  • Reaction Initiation:

    • Initiate the reaction by adding 50 µL of the pNPP substrate solution (in the respective buffer) to all wells.

  • Incubation and Measurement:

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C).

    • Measure the absorbance at 405 nm at regular intervals (e.g., every 2 minutes for 20 minutes) using the kinetic mode of the microplate reader.

  • Data Analysis:

    • For each buffer condition, calculate the rate of the reaction (V₀) by determining the slope of the linear portion of the absorbance vs. time plot.

    • Compare the reaction rates obtained in the different buffers. A statistically significant difference in reaction rates may indicate that a buffer is interacting with the enzyme or substrate.[18][19]

Self-Validation: By comparing the enzyme activity across different well-established buffers, any significant deviation observed with one buffer can be attributed to a specific interaction, assuming all other conditions are identical.

Visualizing Experimental Workflows and Concepts

Diagram 1: Decision-Making Flowchart for Buffer Selection

Buffer_Selection_Workflow start Start: Define Experimental Needs ph_range Determine Required pH Range start->ph_range temp_stability Consider Temperature Variations ph_range->temp_stability metal_ions Presence of Metal Ions? temp_stability->metal_ions assay_type Assay Type (Cell-based, Enzyme, etc.) metal_ions->assay_type buffer_choice Select Candidate Buffers (e.g., HEPES, POPSO, Tris) assay_type->buffer_choice validation Perform Buffer Validation Assays (Viability, Enzyme Activity) buffer_choice->validation comparison Compare Performance Data validation->comparison Results final_selection Final Buffer Selection comparison->final_selection reproducibility Enhanced Data Reproducibility final_selection->reproducibility Buffer_Interference_Pathway Buffer Buffer (e.g., HEPES) Cell Cell Membrane Buffer->Cell Interacts with ATP_Production Increased ATP Production Cell->ATP_Production Pgp_Efflux Altered P-glycoprotein Efflux Activity ATP_Production->Pgp_Efflux Modulates Drug_Concentration Intracellular Drug Concentration Changes Pgp_Efflux->Drug_Concentration Affects Data_Variability Increased Data Variability and Poor Reproducibility Drug_Concentration->Data_Variability

Caption: Potential mechanism of HEPES interference in drug transport assays.

Conclusion and Recommendations

The pursuit of reproducible biological data necessitates a meticulous approach to experimental design, where the choice of every reagent is carefully considered. Piperazine-based buffers like POPSO and HEPES offer significant advantages over traditional buffering systems like Tris and phosphate buffers, particularly in terms of pH stability across different temperatures and reduced interference with metal-dependent processes.

However, as this guide has illustrated, no single buffer is universally optimal. The subtle yet significant differences in their physicochemical properties and potential for off-target biological effects underscore the importance of selecting a buffer that is best suited for the specific experimental system. HEPES, with its well-documented low metal-binding capacity and stable pKa, remains a robust choice for a wide range of applications, including enzyme kinetics and cell culture. POPSO, with a slightly higher pKa, may be advantageous for assays requiring a pH closer to 8.0.

Ultimately, the responsibility lies with the researcher to not only select a buffer based on its published properties but also to empirically validate its non-interference within the context of their specific assay. By following the principles and protocols outlined in this guide, scientists can minimize a significant source of experimental variability, thereby enhancing the reproducibility and reliability of their findings and accelerating the pace of scientific discovery.

References

  • Good, N. E., et al. (1966). Hydrogen Ion Buffers for Biological Research. Biochemistry, 5(2), 467–477. [Link]

  • Hopax Fine Chemicals. (2024, January 17). HEPES, TRIS buffer and pH control. Hopax. [Link]

  • Interchim. (n.d.). Good's buffers (biological buffers). Retrieved from [Link]

  • Hopax Fine Chemicals. (2018, October 5). Biological buffers and their interactions with metal ions. Hopax. [Link]

  • TCU Digital Repository. (2025, December 5). Effect of HEPES on phase diagram & yield of protein crystallization from metastable liquid-liquid phase separation. [Link]

  • BMB. (n.d.). Biological buffers pKa calculation. Retrieved from [Link]

  • Janc, T., et al. (2021). Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model. The Journal of Physical Chemistry B, 125(10), 2646–2656. [Link]

  • Samuelsen, L., et al. (2018). Buffer solutions in drug formulation and processing: How pKa values depend on temperature, pressure and ionic strength. Journal of Pharmaceutical Sciences, 107(1), 15-23. [Link]

  • Applied Photophysics. (n.d.). Targeting Optimal Buffers for Downstream Crystallisation Screening. [Link]

  • Patsnap Synapse. (2025, May 9). How to Choose the Right Buffer for Enzyme Activity Tests. [Link]

  • HUI BAI YI. (2025, May 12). What are the storage conditions for POPSO?[Link]

  • bioWORLD. (n.d.). POPSO Buffer 0.2M, pH 8.0, Sterile. Retrieved from [Link]

  • Silva, A. M., et al. (2020). (Un)suitability of the use of pH buffers in biological, biochemical and environmental studies and their interaction with metal ions. RSC Advances, 10(4), 2123-2138. [Link]

  • ResearchGate. (2014, March 30). What is a decent buffer that I should dialyze my protein in before I use the protein for crystallization?[Link]

  • ResearchGate. (2014, November 13). What is the suitable protein buffer to study on binding with metal?[Link]

  • Janc, T., et al. (2021). Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model. The Journal of Physical Chemistry B, 125(10), 2646–2656. [Link]

  • Carpenter, J. F., et al. (2017). The Effect of Buffers on Protein Conformational Stability. Journal of Pharmaceutical Sciences, 106(1), 72-90. [Link]

  • ResearchGate. (2015, September 20). What is the best buffer system used for studying enzyme kinetics in pH range 7-8?[Link]

  • HUI BAI YI. (2025, June 23). How to evaluate the performance of POPSO in different systems?[Link]

  • Manning, M. C., et al. (2017). Role of Buffers in Protein Formulations. Journal of Pharmaceutical Sciences, 106(1), 59-71. [Link]

  • Wang, Y., et al. (2025, February 1). Assessment and Comparison of Viability Assays for Cellular Products. Cytotherapy, 27(2), 163-172. [Link]

  • Stepanova, E. V., et al. (2021). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. International Journal of Molecular Sciences, 22(16), 8888. [Link]

  • Reddit. (2020, March 4). How exactly does temperature affect the capacity of a pH Buffer? r/askscience. [Link]

  • CDMF. (2016). Influence of different buffers (HEPES/MOPS) on keratinocyte cell viability and microbial growth. [Link]

  • Edmondson, D. E. (2020). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 25(8), 1919. [Link]

  • Chen, Y., et al. (2013). Effect of HEPES buffer on the uptake and transport of P-glycoprotein substrates and large neutral amino acids. Journal of Pharmacy & Pharmaceutical Sciences, 16(2), 278-287. [Link]

  • Hopax Fine Chemicals. (2024, January 17). HEPES, TRIS buffer and pH control. Hopax. [Link]

  • Creative Bioarray. (n.d.). Comparison of Different Methods to Measure Cell Viability. Retrieved from [Link]

  • Nakon, R., & Krishnamoorthy, C. R. (1983). Free-metal ion depletion by "Good's" buffers. Science, 221(4612), 749–750. [Link]

  • Hopax Fine Chemicals. (2021, June 14). HEPES VS PBS (phosphate buffered saline). Hopax. [Link]

  • Shokrzadeh, M., & Modanloo, M. (2017). An overview of the most common methods for assessing cell viability. Journal of Research in Medical and Dental Science, 5(2), 33-41. [Link]

  • Riss, T. L., et al. (2016). Guidelines for cell viability assays. The Assay Guidance Manual. [Link]

  • Krezel, A., & Maret, W. (2017). A practical guide to the preparation and use of metal ion-buffered systems for physiological research. Acta Physiologica, 219(1), 235-251. [Link]

  • ResearchGate. (2012, November 23). Can anybody recommend a good source for enzyme inhibition assay protocols?[Link]

  • Aslantürk, Ö. S. (2018). In vitro cytotoxicity and cell viability assays: principles, advantages, and disadvantages. In Genotoxicity-A predictable risk to our actual world. IntechOpen. [Link]

  • ResearchGate. (n.d.). Dissociation steps and pKa values at 25 °C and 37 °C of the buffers.... [Link]

  • Gaetani, L., et al. (1995). The Use of Metal Ion-Supplemented Buffers to Enhance the Resolution of Peptides in Capillary Zone Electrophoresis. Journal of Chromatographic Science, 33(11), 639-643. [Link]

Sources

A Comparative Guide to the Cytotoxicity of 2-(Piperazin-1-yl)propanoic Acid-Based Compounds and Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperazine Scaffold in Oncology

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities.[1] This six-membered heterocycle, containing two nitrogen atoms, offers a versatile platform for designing novel therapeutic agents due to its favorable pharmacokinetic properties and synthetic tractability.[1][2] In oncology, piperazine derivatives have emerged as a promising class of anticancer agents, demonstrating significant cytotoxic effects against a wide range of human cancer cell lines.[2][3][4] These compounds often exert their effects by inducing programmed cell death, or apoptosis, through various signaling pathways.[5][6]

This guide provides a comparative analysis of the cytotoxic profiles of 2-(Piperazin-1-yl)propanoic acid-based compounds and structurally related piperazine derivatives. We will delve into the structure-activity relationships that govern their potency, explore the molecular mechanisms underlying their cytotoxic effects, and provide detailed experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel anticancer agents.

Structure-Activity Relationship (SAR): Decoding Cytotoxic Potency

The cytotoxic efficacy of piperazine-based compounds is intricately linked to their molecular structure. Modifications to the piperazine core and its substituents can dramatically influence their biological activity.

  • Substituents on the Piperazine Ring: The nature of the substituent on the nitrogen atoms of the piperazine ring is a critical determinant of cytotoxicity. For instance, the introduction of aroyl groups has been shown to yield some of the most active derivatives against various cancer cell lines.[7][8] Similarly, incorporating moieties like trifluoromethylbenzyl or bis(4-fluorophenyl)methyl has resulted in compounds with potent, low micromolar growth inhibition values.[3]

  • Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can enhance cytotoxic activity. For example, substituting an imidazole moiety with groups like guanidine or thiourea has been shown to increase cytotoxicity.[9][10]

  • Linker Chemistry: For more complex derivatives where the piperazine ring acts as a linker, the length and nature of this linker can be crucial. Studies on podophyllotoxin piperazine derivatives revealed that cytotoxicity systematically changed with the length of a methylene linker.[2]

  • Incorporation of Phosphorus: The introduction of phosphorus-containing functionalities, such as in aminophosphonates, can significantly improve the antiproliferative activity of N-heterocycles, while maintaining relatively low toxicity towards normal cells, making them promising candidates for drug development.[11]

These SAR insights are crucial for the rational design of new, more potent, and selective piperazine-based anticancer agents.

Comparative Cytotoxicity of Piperazine Derivatives

The cytotoxic potential of novel compounds is typically assessed across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values are standard metrics used for comparison. The table below summarizes the cytotoxic activity of various piperazine derivatives, illustrating the range of potencies observed.

Compound ClassDerivative/CompoundCancer Cell LineCytotoxicity (IC50/GI50)Reference
Piperazine Amide4-(benzo[11][12]dioxol-5-ylmethyl) piperazine amideMDA-MB-231 (Breast)11.3 µM[13]
Benzothiazole-PiperazineAroyl substituted derivatives (1h, 1j)HUH-7, MCF-7, HCT-116Active (Specific values not detailed)[7][8]
Vindoline-PiperazineN-[4-(trifluoromethyl)benzyl]piperazine conjugateMDA-MB-468 (Breast)1.00 µM[3]
Piperazine-AzetidinoneCompound 5eHeLa (Cervical)29.44 µg/ml[14]
Apigenin-PiperazineDerivative 76A549, HeLa, HepG2, MCF-711-32 µg/mL[2]
Podophyllotoxin-PiperazineDerivative 67MCF-7 (Breast)2.78 µM[2]
Phenylpiperazine1-acetyl-4-(4-hydroxyphenyl)piperazine (1A4HP)4T1 (Breast)149.7 µM[15]
Phenylpiperazine1-acetyl-4-(4-hydroxyphenyl)piperazine (1A4HP)Caco-2 (Colon)825 µM[15]

Note: The data presented is a synthesis from multiple studies to illustrate the range of activities. Direct comparison should be made with caution due to variations in experimental conditions.

Mechanisms of Action: Induction of Apoptosis

A predominant mechanism by which piperazine derivatives exert their anticancer effects is the induction of apoptosis.[5][14] This programmed cell death is characterized by a series of distinct morphological and biochemical events. Many piperazine compounds have been shown to trigger apoptosis by arresting the cell cycle and activating intrinsic and/or extrinsic signaling cascades.[6][7][8][16]

Key Apoptotic Events:
  • Cell Cycle Arrest: Treatment with cytotoxic piperazine derivatives often leads to the accumulation of cells in specific phases of the cell cycle, most commonly the G0/G1 or subG1 phase, preventing them from proceeding to DNA synthesis and mitosis.[7][8][13]

  • Mitochondrial Pathway (Intrinsic): Many derivatives trigger the intrinsic apoptotic pathway, characterized by a loss of mitochondrial membrane potential (MMP), the release of cytochrome c from the mitochondria into the cytoplasm, and the subsequent activation of caspases.[5]

  • Death Receptor Pathway (Extrinsic): Some compounds can also activate the extrinsic pathway, which involves the activation of caspase-8 following a decrease in the levels of cellular FLICE-inhibitory protein (c-FLIP).[6][16]

  • Caspase Activation: Both pathways converge on the activation of effector caspases, such as caspase-3, which are the executioners of apoptosis, cleaving key cellular substrates and leading to cell death.[5][17]

  • Involvement of Signaling Pathways: The pro-apoptotic activity of these compounds is often linked to the inhibition of critical cancer survival pathways, including the PI3K/AKT, Src family kinases, and BCR-ABL signaling pathways.[17][18]

G cluster_0 Cellular Stress / Drug Treatment cluster_1 Apoptotic Pathways Compound Piperazine Compound Mito Mitochondrial Disruption (Loss of MMP) Compound->Mito Intrinsic Pathway DeathR Death Receptors Compound->DeathR Extrinsic Pathway CytC Cytochrome c Release Mito->CytC Apaf1 Apoptosome Formation (Apaf-1, Caspase-9) CytC->Apaf1 Casp3_I Caspase-3 Activation Apaf1->Casp3_I Apoptosis Apoptosis (DNA Fragmentation, Cell Death) Casp3_I->Apoptosis Casp8 Caspase-8 Activation (c-FLIP down-regulation) DeathR->Casp8 Casp8->Mito Bid Cleavage Casp3_E Caspase-3 Activation Casp8->Casp3_E Casp3_E->Apoptosis

Caption: Generalized signaling pathways for apoptosis induction by piperazine compounds.

Experimental Methodologies: A Practical Guide

The reliable evaluation of cytotoxicity is foundational to anticancer drug discovery.[12][19] Below are detailed protocols for key assays used to characterize the cytotoxic and pro-apoptotic effects of 2-(Piperazin-1-yl)propanoic acid-based compounds and their analogs.

G cluster_workflow General Cytotoxicity Screening Workflow cluster_assays Endpoint Assays start Seed Cancer Cells in 96-well plates incubation1 Incubate (24h) for cell adherence start->incubation1 treatment Treat with varying concentrations of piperazine compounds incubation1->treatment incubation2 Incubate (24-72h) treatment->incubation2 MTT Metabolic Assay (e.g., MTT, SRB) incubation2->MTT Apoptosis Apoptosis Assay (e.g., Annexin V) incubation2->Apoptosis Microscopy Microscopy (e.g., Hoechst) incubation2->Microscopy analysis Data Acquisition (Plate Reader, Flow Cytometer, Microscope) MTT->analysis Apoptosis->analysis Microscopy->analysis end Determine IC50 & Mechanism of Action analysis->end

Caption: A typical workflow for the in vitro screening of novel cytotoxic compounds.

Protocol 1: Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product.

Causality: The amount of formazan produced is directly proportional to the number of living, metabolically active cells. A decrease in formazan production in treated cells compared to untreated controls indicates a loss of viability or cytotoxicity.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After incubation, remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, formazan crystals will form within viable cells.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is a gold standard for detecting apoptosis. In early apoptosis, a cell membrane lipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (like FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic or necrotic cells where membrane integrity is lost.

Causality: This dual-staining method allows for the differentiation of cell populations:

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Step-by-Step Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Data Acquisition: Analyze the samples immediately using a flow cytometer. FITC fluorescence is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.

  • Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) using the flow cytometry software. A significant increase in the Annexin V-positive populations in treated samples compared to the control indicates apoptosis induction.[13][17]

Conclusion and Future Directions

The 2-(Piperazin-1-yl)propanoic acid framework and related piperazine structures represent a fertile ground for the development of novel anticancer therapeutics.[1][13] The cytotoxic activity of these compounds is highly tunable through synthetic modifications, allowing for the optimization of potency and selectivity. The primary mechanism of action involves the induction of apoptosis, often through the mitochondrial pathway and the inhibition of key oncogenic signaling cascades.[5][18]

Future research should focus on expanding the structure-activity relationship studies to design compounds with improved therapeutic indices—high potency against cancer cells and low toxicity toward normal cells.[11] In-depth mechanistic studies, including the identification of direct molecular targets, will be crucial for advancing the most promising candidates into preclinical and clinical development. The robust and validated experimental protocols detailed in this guide provide a solid foundation for these critical investigations.

References

  • Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Deriv
  • Synthesis and Anticancer Activity Evaluation of Some Benzothiazole-Piperazine Deriv
  • Preliminary Cytotoxicity Screening of Novel Anticancer Compounds: A Technical Guide. (Source: BenchChem)
  • SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. (Source: International Journal of Pharmaceutical Sciences and Research)
  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (Source: MDPI)
  • Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies. (Source: NIH)
  • Novel piperazine induces apoptosis in U937 cells. (Source: NIH)
  • β-Elemene Piperazine Derivatives Induce Apoptosis in Human Leukemia Cells through Downregulation of c-FLIP and Gener
  • Synthesis and anticancer activity evaluation of some benzothiazole-piperazine deriv
  • A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling p
  • β-Elemene piperazine derivatives induce apoptosis in human leukemia cells through downregulation of c-FLIP and gener
  • Cytotoxic assays for screening anticancer agents. (Source: PubMed)
  • Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. (Source: NIH)
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives.
  • Structure–activity relationship of piperidine derivatives with...
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (Source: ACS Omega)
  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (Source: SciELO)
  • Piperazine skeleton in the structural modification of natural products: a review. (Source: Taylor & Francis Online)
  • A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling p
  • Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. (Source: NIH)
  • Comparative Investigation of Cytotoxic Effects of Structurally Diverse Small Molecules and In Silico Analysis of 1-Acetyl-4-(4-Hydroxyphenyl)piperazine. (Source: PubMed)
  • Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. (Source: PubMed)
  • Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Deriv
  • Piperazine clubbed with 2-Azetidinone derivatives suppresses proliferation, migration and induces apoptosis in human cervical cancer HeLa cells through oxidative stress mediated intrinsic mitochondrial pathway.
  • Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(Piperazin-1-yl)propanoic Acid Dihydrate

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-(Piperazin-1-yl)propanoic acid dihydrate (CAS No. 824414-03-1). As this compound is a derivative of piperazine, this guide synthesizes data from analogous piperazine-based molecules to establish a robust safety and disposal framework. The procedures outlined herein are designed to protect laboratory personnel, ensure environmental integrity, and maintain strict regulatory compliance.

Section 1: Hazard Assessment & Chemical Profile

The primary causality for these precautions stems from the chemical nature of the piperazine ring and its derivatives, which can cause skin, eye, and respiratory irritation[1][3]. Aqueous solutions of piperazine are also known to be strong bases, and the compound class can react violently with strong oxidizing agents and acids[4].

Parameter Information Source(s)
Chemical Name This compound[5]
Synonyms 1-(1-Carboxyethyl)piperazine dihydrate, rac-2-piperazin-1-ylpropanoic acid dihydrate[5][6]
CAS Number 824414-03-1[5]
Molecular Formula C₇H₁₄N₂O₂ · 2H₂O[7]
Anticipated Hazards Warning H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation[1][3]
Anticipated Pictograms GHS07 (Exclamation Mark)[1][8]

Section 2: Pre-Disposal Operations & Personal Protective Equipment (PPE)

Safe disposal begins with safe handling. The potential for this compound to be a skin, eye, and respiratory irritant necessitates strict adherence to PPE protocols. The objective is to create a barrier between the researcher and the chemical, preventing any route of exposure.

Equipment Specification & Rationale Source(s)
Hand Protection Wear compatible chemical-resistant gloves (e.g., Nitrile). This is critical to prevent skin contact and irritation (H315).[1][8][9]
Eye/Face Protection Use chemical safety goggles as a minimum. A face shield should be worn in conjunction with goggles if there is a risk of splashing or significant dust generation. This protects against serious eye irritation (H319).[1][9]
Skin/Body Protection Wear a standard laboratory coat. Ensure it is clean and fully buttoned. For larger quantities, consider additional protective clothing to prevent any possibility of skin contact.[4][9]
Respiratory Protection Handle only in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhaling dust (H335). If a fume hood is not available or if significant dust is expected, a NIOSH-approved respirator is required.[1][4][8]

Section 3: Step-by-Step Disposal Protocols

The fundamental principle of chemical disposal is that waste generators are responsible for their waste from "cradle-to-grave"[10]. This means ensuring the waste is correctly identified, segregated, stored, and transferred to an authorized disposal facility. Under no circumstances should this chemical be disposed of down the drain or in regular trash [8][11].

Workflow for Waste Segregation and Disposal

The following diagram outlines the decision-making process for handling waste containing this compound.

G Disposal Decision Workflow cluster_classification Step 1: Classification & Segregation cluster_containment Step 2: Containment cluster_storage Step 3: Storage & Labeling cluster_disposal Step 4: Final Disposal start Waste Generated (Solid or Solution) is_solid Is the waste solid (e.g., expired raw material, contaminated consumables)? start->is_solid Solid Waste is_solution Is the waste a solution? start->is_solution Liquid Waste solid_container Place in a clearly labeled, waste container for solid chemical waste. Ensure container is compatible. is_solid->solid_container liquid_container Place in a clearly labeled, leak-proof waste container for non-halogenated organic or aqueous waste (as appropriate). Ensure container is compatible. is_solution->liquid_container label_waste Label Container: - 'Hazardous Waste' - Full Chemical Name - Hazard Characteristics (Irritant) - Accumulation Start Date solid_container->label_waste liquid_container->label_waste store_waste Store in a designated Satellite Accumulation Area (SAA). Keep container closed. label_waste->store_waste pickup Arrange for pickup by a licensed hazardous waste contractor or your institution's EH&S department. store_waste->pickup

Caption: Disposal Decision Workflow for this compound.

Protocol 3.1: Small-Scale Laboratory Waste (e.g., <100g)

This protocol applies to residual amounts of the chemical, contaminated weighing paper, gloves, or other lab consumables.

  • Segregation: Do not mix this waste with non-hazardous materials.

  • Containment:

    • Solids: Carefully place all solid waste (e.g., powder, contaminated wipes, gloves) into a designated, durable, and sealable hazardous waste container[12]. A polyethylene container is a suitable choice[13]. Use dry cleanup procedures to avoid generating dust[1][4].

    • Solutions: If the compound is in solution, transfer it to a compatible, leak-proof container designated for non-halogenated organic or aqueous waste, as appropriate.

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the primary hazard ("Irritant")[14].

  • Storage: Keep the waste container tightly sealed except when adding waste[13]. Store it in a designated and secondary-contained Satellite Accumulation Area within the laboratory.

  • Disposal: Once the container is full or has been accumulating for an extended period, arrange for collection through your institution's Environmental Health & Safety (EH&S) department or a certified hazardous waste contractor[15].

Protocol 3.2: Large-Scale / Bulk Quantity Disposal (e.g., >100g)

This protocol is for disposing of expired stock bottles or large quantities of waste from production or development processes.

  • Do Not Attempt On-Site Treatment: Unless your facility is a permitted Treatment, Storage, and Disposal Facility (TSDF), you should not attempt to neutralize or treat the waste on-site[16]. The potential for exothermic or violent reactions is a significant risk[4].

  • Secure Original Container: If disposing of an unopened or partially used stock bottle, ensure the manufacturer's label is intact and the cap is securely fastened.

  • Over-packing: Place the original container into a larger, approved shipping container (e.g., a lab pack drum) with appropriate packing material (like vermiculite) to prevent breakage during transport.

  • Manifesting: This quantity of waste will require a hazardous waste manifest for transportation. This is a legal document that tracks the waste from your facility to its final disposal site[10][17].

  • Professional Disposal: Engage a licensed and insured hazardous waste disposal company. They have the expertise to handle the transportation, treatment, and final disposal in compliance with all federal and state regulations[18]. The most likely disposal method for this compound is high-temperature incineration at a permitted facility.

Section 4: Emergency Procedures for Spills & Accidental Release

Accidents can happen, and a clear, pre-defined response plan is essential for mitigating risk.

  • Evacuate & Alert: For any significant spill, immediately alert personnel in the vicinity and evacuate the immediate area[4].

  • Control & Contain (If Safe to Do So):

    • Don Appropriate PPE: Before attempting any cleanup, don the full PPE detailed in Section 2, including respiratory protection.

    • For Solid Spills: Cover the spill with an absorbent material like sand, earth, or vermiculite to prevent dust from becoming airborne[4]. Gently sweep or vacuum (using a HEPA-filtered vacuum) the material into a labeled hazardous waste container. Avoid dry sweeping, which can generate dust[9].

    • Prevent Water Contamination: By any means available, prevent the spilled material from entering drains, sewers, or waterways[4][11].

  • Decontaminate: Once the bulk material is collected, decontaminate the spill area with an appropriate solvent or detergent solution, collecting the cleaning materials as hazardous waste.

  • Seek Medical Attention:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1].

    • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water[1][9].

    • Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention[1].

Section 5: Regulatory & Compliance Framework

All hazardous waste disposal activities in the United States are governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[18][19].

  • Hazardous Waste Determination: It is the generator's legal responsibility to determine if their waste is hazardous[10][18]. Based on the data for analogous compounds, this compound should be managed as hazardous waste.

  • Generator Status: Your laboratory or facility is classified as a Very Small, Small, or Large Quantity Generator (VSQG, SQG, LQG) based on the amount of hazardous waste produced per month. This status dictates specific storage time limits and administrative requirements[15][16].

  • State and Local Regulations: Many states have their own, often more stringent, hazardous waste regulations[17]. Always consult your local and state environmental agencies in addition to federal EPA guidelines.

By adhering to the protocols in this guide, you build a self-validating system of safety and compliance, ensuring that the disposal of this compound is handled with the scientific rigor it demands.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-(2-hydroxyethyl)piperazin-1-ylethanesulphonic acid. Retrieved from [https://www.carlroth.com/medias/SDB-HN77-IE-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyMjU4MDN8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oZTYvaGYzLzkwNzU5NDM2MzA4Nzgu cGRmfGU0YjQzY2Y3Y2U5YjYyYjQzYjYxYmYwZjY0YjU4YmYyYjYxN2Y4YjY3YjYyYjY0YjYyYjY0YjYyYjY0YjYyYjY0]([Link] cGRmfGU0YjQzY2Y3Y2U5YjYyYjQzYjYxYmYwZjY0YjU4YmYyYjYxN2Y4YjY3YjYyYjY0YjYyYjY0YjYyYjY0YjYyYjY0)

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C7H14N2O2). Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste. Retrieved from [Link]

  • University of Maryland. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Substance Fact Sheet: Piperazine. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • Welz, A., & Koba, M. (2020). Piperazine derivatives as dangerous abused compounds. Acta Pharmaceutica, 70(4), 423-441. Retrieved from [Link]

  • AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal. Retrieved from [Link]

  • ASTM International. (2021, February 26). D4447 Standard Guide for Disposal of Laboratory Chemicals and Samples. Retrieved from [Link]

  • Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management? [Video]. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 231360, Piperazin-2-one. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Handling 2-(Piperazin-1-yl)propanoic Acid Dihydrate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, fellow researchers and drug development professionals. In our pursuit of scientific advancement, the safe and effective handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for working with 2-(Piperazin-1-yl)propanoic acid dihydrate (CAS 824414-03-1). My aim is to offer more than just a protocol; it is to instill a deep understanding of the "why" behind each safety measure, fostering a culture of proactive safety and scientific integrity in your laboratory.

Immediate Safety Profile & Hazard Analysis

Based on the available data for the 3-isomer, we must assume that this compound presents the following hazards.[1] This conservative approach is a cornerstone of laboratory safety.

Hazard ClassificationGHS CodePotential Effect
Skin Corrosion/IrritationH315Causes skin irritation upon direct contact.[1]
Serious Eye Damage/IrritationH319Causes serious eye irritation.[1]
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory tract irritation if inhaled.[1]

The causality behind these hazards lies in the chemical nature of the piperazine ring and the carboxylic acid moiety. Piperazines are alkaline and can be irritating to skin and mucous membranes, while the acidic nature of the propanoic acid group can also contribute to irritation. As a fine, crystalline powder, the dihydrate form can be easily aerosolized, posing an inhalation risk.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not merely a box-ticking exercise; it is a critical risk mitigation strategy. The following PPE ensemble is mandatory when handling this compound.

Step-by-Step PPE Protocol:
  • Respiratory Protection :

    • Rationale : The primary route of exposure is inhalation of the powdered compound, which can cause respiratory irritation.[1]

    • Procedure : Always handle this compound in a certified chemical fume hood or a glove box. If weighing or transferring powder where dust may be generated, a NIOSH-approved N95 or higher-rated particulate respirator is required. Ensure you are fit-tested for your selected respirator.

  • Eye and Face Protection :

    • Rationale : The compound is classified as a serious eye irritant.[1] Accidental splashes of solutions or contact with airborne powder can cause significant damage.

    • Procedure : Wear chemical safety goggles that provide a complete seal around the eyes, conforming to ANSI Z87.1 or EN 166 standards. A face shield should be worn over the goggles when handling larger quantities or when there is a significant risk of splashing.

  • Skin and Body Protection :

    • Rationale : Direct skin contact can lead to irritation.[1]

    • Procedure :

      • Gloves : Wear nitrile gloves with a minimum thickness of 0.11 mm. Always inspect gloves for tears or punctures before use. Double-gloving is recommended when handling the pure solid or concentrated solutions.

      • Lab Coat : A clean, buttoned, knee-length laboratory coat is required. Ensure the material is appropriate for chemical handling.

      • Clothing and Footwear : Wear long pants and closed-toe shoes to ensure no skin is exposed.

Operational and Disposal Plans: A Lifecycle Approach to Safety

Safe handling extends beyond the immediate use of the chemical. A comprehensive plan for its entire lifecycle in your laboratory, from receipt to disposal, is crucial.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Set up in Fume Hood prep_ppe->prep_setup prep_weigh Weigh Compound prep_setup->prep_weigh handle_dissolve Dissolve/React prep_weigh->handle_dissolve Proceed to Experiment handle_transfer Transfer Solution handle_dissolve->handle_transfer cleanup_decontaminate Decontaminate Glassware handle_transfer->cleanup_decontaminate Experiment Complete cleanup_waste Segregate Waste cleanup_decontaminate->cleanup_waste cleanup_doff Doff PPE Correctly cleanup_waste->cleanup_doff cleanup_wash Wash Hands cleanup_doff->cleanup_wash

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Piperazin-1-yl)propanoic acid dihydrate
Reactant of Route 2
Reactant of Route 2
2-(Piperazin-1-yl)propanoic acid dihydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.